molecular formula C36H69NO8 B1513346 Dodecanoyl-galactosylceramide

Dodecanoyl-galactosylceramide

Cat. No.: B1513346
M. Wt: 643.9 g/mol
InChI Key: IYCYEZLMOLRFAN-XSXRAWBPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-galactosyl-N-(dodecanoyl)sphingosine is a D-galactosyl-N-acylsphingosine in which the ceramide N-acyl group is dodecanoyl.

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31+,33-,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCYEZLMOLRFAN-XSXRAWBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H69NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of Dodecanoyl-galactosylceramide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Function of Dodecanoyl-galactosylceramide

This document provides a comprehensive technical overview of this compound, a specific type of glycosphingolipid. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular structure, synthesis, and biological significance of this compound. The guide covers its physicochemical properties, outlines detailed experimental methodologies, and illustrates its role in key biological pathways.

Molecular Structure and Physicochemical Properties

This compound belongs to the class of galactosylceramides (GalCer), which are cerebrosides found predominantly in the nervous tissues of vertebrates.[1][2] These molecules are fundamental components of the myelin sheath, where they contribute to its structural integrity and stability.[1][2]

The structure of this compound is composed of three primary units:

  • A Sphingoid Base: Typically sphingosine, a long-chain amino alcohol.

  • A Fatty Acid: In this specific molecule, a dodecanoic acid (a 12-carbon saturated fatty acid) is attached to the amino group of the sphingosine base via an amide linkage, forming the ceramide core.[1]

  • A Galactose Moiety: A single galactose sugar unit is linked to the primary hydroxyl group of the ceramide core through a glycosidic bond. This bond can exist in either an alpha (α) or beta (β) anomeric configuration, a critical distinction that dictates its biological activity.

Galactosylceramides are classified as neutral glycosphingolipids and are integral to the extracellular leaflet of cell membranes, where they participate in cellular recognition, signaling, and adhesion. They can also serve as receptors for certain pathogens, including the Human Immunodeficiency Virus (HIV).[2][3]

Quantitative Data and Physicochemical Properties

The key identifiers and properties of N-Dodecanoyl-β-D-galactosylceramide are summarized in the table below.

PropertyValueReference
Synonyms N-C12:0-Galactosylceramide, N-Dodecanoyl-beta-D-galactosylsphingosine[1]
CAS Number 41613-14-3[1][4]
Molecular Formula C₃₆H₆₉NO₈[1][4]
Molecular Weight 643.94 g/mol [4]
Physical State Solid[1][4]
Purity (Typical) >98%[1]
Solubility Soluble in ethanol, methanol, and chloroform/methanol (9:1)[1]
Storage -20°C[1]

Synthesis and Characterization

The chemical synthesis of galactosylceramides is a complex process, primarily due to the challenge of achieving stereoselective control over the glycosidic bond. The synthesis of the α-anomer, in particular, is of significant interest due to its potent immunomodulatory activity.[5] A generalized workflow for the synthesis is outlined below.

G cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_final Final Product & Analysis sphingosine Sphingosine Acceptor (Protected) glycosylation Stereoselective Glycosylation sphingosine->glycosylation galactose Galactose Donor (Activated & Protected) galactose->glycosylation deprotection Global or Sequential Deprotection glycosylation->deprotection Forms Glycoside acylation N-Acylation with Dodecanoic Acid deprotection->acylation Exposes Amine/Hydroxyls purification Purification (Chromatography) acylation->purification Forms Amide Bond product Dodecanoyl-GalCer purification->product Yields Pure Compound

A generalized workflow for the chemical synthesis of this compound.
Experimental Protocol: Generalized Synthesis of an α-Galactosylceramide

This protocol is a generalized methodology based on established syntheses of α-GalCer (KRN7000) and its analogs, which can be adapted for the dodecanoyl derivative.[6]

Step 1: Preparation of Phytosphingosine Acceptor

  • The starting material, (2S,3S,4R)-2-azido-1,3,4-octadecanetriol, is protected to yield a suitable acceptor for glycosylation.[6]

  • The primary alcohol at C1 is selectively protected using a silyl group (e.g., TBDPSCl) in pyridine.

  • The secondary alcohols at C3 and C4 are then protected, often with benzyl (Bn) or benzoyl (Bz) groups, using the corresponding chloride (e.g., BzCl) in pyridine.

  • The silyl protecting group at C1 is selectively removed using tetrabutylammonium fluoride (TBAF) in THF to expose the primary hydroxyl group for glycosylation.[6]

Step 2: Stereoselective α-Glycosylation

  • A protected galactose donor, such as a thioglycoside or a trichloroacetimidate, is prepared. The use of a bulky 4,6-O-di-tert-butylsilylene (DTBS) group on the galactose donor has been shown to strongly favor the formation of the α-anomer.[5][6]

  • The phytosphingosine acceptor (from Step 1) and the galactose donor are dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂) at a low temperature (e.g., -78°C).

  • A promoter, such as N-Iodosuccinimide (NIS) and Triflic acid (TfOH), is added to activate the thioglycoside donor.[6]

  • The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the α-glycosylated product is isolated.

Step 3: Deprotection and N-Acylation

  • The protecting groups on the galactose moiety are removed. For example, benzoyl groups are removed using Zemplén conditions (catalytic sodium methoxide in methanol).[6]

  • The azide group on the sphingosine backbone is reduced to a primary amine. This is commonly achieved via hydrogenation with a palladium catalyst (Pd/C) or using a Staudinger reaction.

  • The resulting free amine is acylated with dodecanoic acid. This can be done using dodecanoyl chloride in a mixture of THF and a saturated sodium acetate solution or by using an activated ester of dodecanoic acid.[6]

Step 4: Final Deprotection and Purification

  • Any remaining protecting groups (e.g., benzyl ethers on the sphingosine backbone) are removed, typically by hydrogenolysis over a palladium catalyst (e.g., Pd(OH)₂/C).[6]

  • The final product, this compound, is purified from the reaction mixture using flash column chromatography on silica gel.

  • The structure and purity of the final compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Role and Signaling Pathways

Galactosylceramides are biologically significant molecules with diverse functions ranging from structural roles to potent immunomodulation.

Metabolic Pathway and Krabbe Disease

Galactosylceramide is synthesized from ceramide and UDP-galactose by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). Its degradation occurs within lysosomes, where the enzyme galactosylceramidase (GALC), supported by Saposin-A, hydrolyzes it back into ceramide and galactose. A genetic deficiency in the GALC enzyme leads to the lysosomal accumulation of GalCer and its cytotoxic derivative, psychosine. This accumulation is the cause of Krabbe disease, a severe and fatal neurodegenerative disorder characterized by widespread demyelination.[7]

G Ceramide Ceramide GalCer Galactosylceramide Ceramide->GalCer CGT (Synthesis) Sphingosine Sphingosine + Fatty Acid Ceramide->Sphingosine Acid Ceramidase (Degradation) UDP_Gal UDP-Galactose UDP_Gal->GalCer CGT (Synthesis) GalCer->Ceramide GALC (Degradation) Galactose Galactose GalCer->Galactose GALC (Degradation) Psychosine Psychosine (Galactosylsphingosine) GalCer->Psychosine Deacylation GalCer->GALC_edge GALC (Degradation) Krabbe Krabbe Disease: GALC Deficiency leads to accumulation of GalCer and Psychosine GALC_edge->Ceramide GALC_edge->Galactose GALC_edge->Krabbe G α-Galactosylceramide Mediated iNKT Cell Activation cluster_apc Antigen Presenting Cell (APC) cluster_inkt iNKT Cell aGalCer α-GalCer CD1d CD1d Molecule aGalCer->CD1d Loading Complex α-GalCer/CD1d Complex CD1d->Complex TCR T-Cell Receptor (TCR) Complex->TCR Presentation & Recognition Activation Cellular Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines Secretion

References

The Pivotal Role of Galactosylceramide and its Acyl Chain Variants in Central Nervous System Integrity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Galactosylceramide (GalCer) is a cornerstone glycosphingolipid in the central nervous system (CNS), primarily recognized for its integral role in the formation and stability of the myelin sheath. While the functions of GalCer as a whole are extensively studied, the specific biological significance of its various acyl chain isoforms, particularly the medium-chain C12-galactosylceramide, remains a subject of focused investigation. This technical guide provides an in-depth exploration of the biological functions of galactosylceramide in the CNS, with a special emphasis on the critical influence of its acyl chain length. It synthesizes current knowledge on GalCer's structural contributions to myelin, its involvement in oligodendrocyte signaling pathways, and its implications in neurodegenerative diseases. This document further presents detailed experimental protocols for the study of GalCer and collates available quantitative data to support future research and therapeutic development.

Introduction: The Significance of Galactosylceramide in the CNS

The central nervous system is uniquely enriched with lipids that are crucial for its structure and function. Among these, glycosphingolipids are key players in cellular recognition, signaling, and membrane stability. Galactosylceramide (GalCer) is the most abundant glycosphingolipid in the CNS, constituting a major component of the myelin sheath produced by oligodendrocytes.[1][2] Its synthesis, localization, and metabolism are tightly regulated, and disruptions in these processes are linked to severe neurological disorders.

The structure of GalCer consists of a ceramide backbone linked to a galactose sugar moiety. The ceramide itself is composed of a sphingoid base and a fatty acid, and the length of this fatty acid acyl chain can vary significantly. This variation, from medium-chain (like C12) to very-long-chain (VLC; C22-C24), is not arbitrary and has profound implications for the biophysical properties of the myelin membrane and its stability.[3][4] While much of the research has focused on the highly abundant VLC-GalCer species, understanding the potential roles of less common variants like C12-GalCer is essential for a complete picture of CNS lipid biology.

Structural Role of Galactosylceramide in Myelin

The primary and most well-established function of GalCer is its structural role in the myelin sheath. Myelin is a multilamellar membrane that insulates axons, enabling rapid saltatory conduction of nerve impulses. GalCer, along with cholesterol, is highly enriched in myelin, contributing to its unique composition which is approximately 70% lipid and 30% protein.[5]

The Critical Importance of Acyl Chain Length

The length of the fatty acid acyl chain of GalCer is a critical determinant of myelin stability. The majority of GalCer in myelin contains very-long-chain (VLC) fatty acids (C22-C24).[3][6] Studies using mouse models with deficiencies in enzymes responsible for the synthesis of VLC ceramides, such as Ceramide Synthase 2 (CerS2), have demonstrated that a reduction in the acyl chain length of myelin sphingolipids leads to:

  • Reduced myelin thickness.[3][6]

  • Myelin degeneration and instability.[4]

  • Impaired motor coordination.[7]

  • Early activation of microglia, indicating a neuroinflammatory response.[3][6]

In these models, the loss of VLC-GalCer is often compensated by an increase in shorter-chain variants (e.g., C18). However, this compensation is insufficient to maintain long-term myelin integrity, highlighting that VLC-GalCer is essential for the proper structure and function of the myelin sheath.[3][6]

There is currently a lack of specific evidence detailing a unique structural or biological function for endogenous C12-galactosylceramide in the CNS. Its presence is significantly lower than that of VLC variants. It is plausible that C12-GalCer and other medium-chain sphingolipids may serve as intermediates in metabolic pathways or have signaling roles that are yet to be fully elucidated. Much of the current literature utilizes C12-GalCer as an experimental tool, such as a substrate in enzyme kinetic studies, rather than describing its endogenous physiological function.

Galactosylceramide in CNS Signaling

Beyond its structural role, GalCer is an active participant in signal transduction events, particularly within oligodendrocytes.

The "Glycosynapse" and Transmembrane Signaling

GalCer and its sulfated derivative, sulfatide, are known to engage in trans carbohydrate-carbohydrate interactions between apposed myelin layers or between oligodendrocyte processes. This interaction can lead to the formation of "glycosynapses," specialized lipid raft microdomains that act as signaling platforms.[8] The clustering of GalCer in these microdomains can initiate a transmembrane signaling cascade that includes:

  • Calcium Influx: The cross-linking of surface GalCer by antibodies or multivalent ligands has been shown to cause a sustained influx of extracellular calcium into oligodendrocytes.[9]

  • Cytoskeletal Reorganization: This calcium influx can lead to the depolymerization of actin microfilaments and microtubules, suggesting a role in regulating the dynamic morphology of oligodendrocytes during myelination.[10]

  • Protein Kinase C (PKC) Activation: Sphingolipids are known to be involved in the activation of PKC, a family of kinases that regulate a wide array of cellular processes, including differentiation.[1][11] While a direct link from GalCer to PKC activation in oligodendrocytes is still being fully elucidated, the involvement of calcium and diacylglycerol (a product of sphingolipid metabolism) in PKC activation suggests a plausible connection.[12][13]

Regulation of Oligodendrocyte Differentiation

GalCer plays a crucial role in the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This process involves the Sigma-1 receptor (Sig-1R), an endoplasmic reticulum (ER) chaperone protein that localizes to GalCer-enriched lipid microdomains.[14][15][16]

The interaction between Sig-1R and GalCer is thought to be important for the transport and compartmentalization of lipids synthesized in the ER.[17] Activation of Sig-1R by agonists promotes oligodendrocyte differentiation, while its inhibition or knockdown attenuates this process.[14][16] This suggests a signaling pathway where the increasing expression of GalCer during differentiation recruits Sig-1R to specialized ER microdomains, which in turn modulates signaling pathways that drive oligodendrocyte maturation.

Involvement in Neurodegenerative and Demyelinating Diseases

Given its central role in myelin biology, it is not surprising that aberrant GalCer metabolism is implicated in several neurological disorders.

  • Krabbe Disease (Globoid Cell Leukodystrophy): This is a devastating autosomal recessive disorder caused by a deficiency in the lysosomal enzyme galactosylceramidase (GALC).[18] This deficiency leads to the accumulation of GalCer and, more importantly, its cytotoxic deacylated form, psychosine. Psychosine accumulation is highly toxic to oligodendrocytes, leading to widespread demyelination and severe neurological decline.[18]

  • Multiple Sclerosis (MS): While not a primary lipid storage disease, MS involves demyelination and neuroinflammation. The breakdown of myelin releases GalCer and other lipids, which may have secondary signaling effects that influence the inflammatory environment.

  • CLN3 Disease: In this pediatric neurodegenerative disorder, the CLN3 protein is involved in the transport of GalCer. Studies in mouse models have shown that exogenous supplementation with GalCer can improve motor function, reduce neuronal loss, and increase lifespan, suggesting a therapeutic potential for modulating GalCer pathways.[19]

Quantitative Data on Galactosylceramide in the CNS

The following tables summarize available quantitative data regarding galactosylceramide in the central nervous system.

ParameterValueSpecies/ModelTissue/FluidCitation
Turnover Rate of β-Galactosylceramide 0.00168 day⁻¹HumanCerebrospinal Fluid[20]
Half-life of β-Galactosylceramide 413 daysHumanCerebrospinal Fluid[20]
Psychosine Level Increase in Infantile Krabbe Disease ~5-fold increaseHumanPeriventricular White Matter[15]
Globoid Cell Increase in Early-Infantile Krabbe Disease ~3-fold increaseHumanWhite Matter[15]

Table 1: Quantitative data on galactosylceramide and related molecules in the CNS.

Mouse ModelAcyl Chain AlterationPhenotypic ConsequenceQuantitative ChangeCitation
CerS2 Knockout (Oligodendrocyte-specific) Loss of C22-C24 GalCer, increase in C18 GalCerMyelin atrophy, motor deficits, premature deathNot specified[3][6]
Elovl1 Knockout Substantial decrease in ≥C24 GalCerHypomyelination, impaired motor coordinationNot specified[7]

Table 2: Effects of altered galactosylceramide acyl chain length in mouse models.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of C12-galactosylceramide and its broader family in the CNS.

Protocol for Isolation and Culture of Oligodendrocytes

This protocol is adapted from established methods for isolating oligodendrocyte precursor cells (OPCs) and differentiating them into mature oligodendrocytes.

Materials:

  • Postnatal day 1-2 mouse or rat pups

  • DMEM/F12 medium

  • B27 supplement

  • Platelet-derived growth factor (PDGF-AA)

  • Fibroblast growth factor (FGF-2)

  • Poly-L-lysine coated culture flasks and plates

  • Orbital shaker

Procedure:

  • Primary Mixed Glial Culture:

    • Dissect cerebral cortices from P1-2 pups and mechanically dissociate the tissue.

    • Plate the cell suspension in poly-L-lysine coated T75 flasks in DMEM/F12 supplemented with 10% fetal bovine serum.

    • Culture for 10-14 days until a confluent layer of astrocytes with microglia and OPCs on top is formed.

  • OPC Isolation:

    • Shake the mixed glial culture flasks on an orbital shaker at 250 rpm overnight at 37°C to detach OPCs and microglia.

    • Collect the supernatant and plate on uncoated petri dishes for 1 hour to allow microglia to adhere.

    • Collect the non-adherent cell suspension, which is enriched in OPCs.

  • OPC Culture and Differentiation:

    • Plate the purified OPCs on poly-L-lysine coated plates in a defined medium containing DMEM/F12, B27 supplement, PDGF-AA (10 ng/ml), and FGF-2 (10 ng/ml) to promote proliferation.

    • To induce differentiation into mature oligodendrocytes, withdraw the growth factors (PDGF-AA and FGF-2) from the culture medium.

    • Culture for another 5-7 days, during which the cells will differentiate and express mature oligodendrocyte markers like Myelin Basic Protein (MBP) and GalCer.

Protocol for Lipid Extraction from Brain Tissue

This protocol describes a standard method for extracting total lipids, including sphingolipids, from CNS tissue.

Materials:

  • Brain tissue sample (fresh or frozen)

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenization:

    • Weigh the brain tissue and place it in a glass homogenizer.

    • Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the tissue.

    • Homogenize thoroughly on ice.

  • Phase Separation:

    • Transfer the homogenate to a glass tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex vigorously and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen.

    • Store the dried lipid extract at -80°C until analysis.

Protocol for LC-MS/MS Analysis of Galactosylceramide

This is a general workflow for the quantification of GalCer species using liquid chromatography-tandem mass spectrometry.

Materials:

  • Dried lipid extract

  • Internal standards (e.g., C12-GalCer with a deuterated acyl chain)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate chromatography column (e.g., C18 or HILIC)

  • Solvents for mobile phases (e.g., acetonitrile, methanol, water, formic acid, ammonium formate)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Add a known amount of the internal standard mixture.

  • Chromatographic Separation:

    • Inject the sample onto the LC system.

    • Separate the different lipid classes and species using a gradient elution program. For separating GalCer from its isomer GlcCer, a normal phase or HILIC column is often preferred.

  • Mass Spectrometry Detection:

    • Analyze the eluent using an ESI-MS/MS system operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different GalCer species based on their precursor and product ion masses. For example, the precursor ion will correspond to the [M+H]+ of the specific GalCer species, and a common product ion corresponding to the loss of the acyl chain and galactose can be used for quantification.

  • Data Analysis:

    • Quantify the amount of each GalCer species by comparing its peak area to the peak area of the corresponding internal standard.

Protocol for Western Blotting of Myelin Basic Protein (MBP)

This protocol allows for the semi-quantitative analysis of MBP expression, a key marker of oligodendrocyte differentiation and myelination.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against MBP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MBP antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using image analysis software. Normalize the MBP band intensity to a loading control (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

GalCer_Signaling Extracellular Extracellular Ligand/ Apposing Membrane GalCer_Cluster GalCer_Cluster Extracellular->GalCer_Cluster Induces ER Endoplasmic Reticulum Sig1R Sig1R ER->Sig1R Localization Ca_Channel Ca_Channel GalCer_Cluster->Ca_Channel Activates PLP PLP GalCer_Cluster->PLP MOG MOG GalCer_Cluster->MOG GalCer GalCer GalCer->GalCer_Cluster GalCer->Sig1R Interacts in ER Sulfatide Sulfatide Sulfatide->GalCer_Cluster Ca_Influx Ca_Influx Ca_Channel->Ca_Influx PKC PKC Ca_Influx->PKC Activates Cytoskeleton Cytoskeleton Ca_Influx->Cytoskeleton Modulates Differentiation Differentiation PKC->Differentiation Promotes Cytoskeleton->Differentiation Sig1R->Differentiation Regulates

Caption: Galactosylceramide signaling cascade in oligodendrocytes.

Experimental Workflows

Lipidomics_Workflow start CNS Tissue Sample homogenization Homogenization (Chloroform:Methanol) start->homogenization phase_separation Phase Separation (add 0.9% NaCl) homogenization->phase_separation extraction Collect Lower Organic Phase phase_separation->extraction drying Dry Under Nitrogen extraction->drying reconstitution Reconstitute in Solvent + Internal Standards drying->reconstitution lc_ms LC-MS/MS Analysis (HILIC/Normal Phase) reconstitution->lc_ms data_analysis Data Analysis (Quantification vs. IS) lc_ms->data_analysis end GalCer Profile data_analysis->end

Caption: Workflow for Galactosylceramide analysis by LC-MS/MS.

Oligo_Culture_Workflow start P1-2 Mouse/Rat Cortices dissociation Mechanical Dissociation start->dissociation mixed_culture Mixed Glial Culture (10-14 days) dissociation->mixed_culture shaking Overnight Shaking (250 rpm) mixed_culture->shaking purification Purify OPCs (Microglial adhesion) shaking->purification proliferation OPC Proliferation (PDGF-AA + FGF-2) purification->proliferation differentiation Induce Differentiation (Withdraw Growth Factors) proliferation->differentiation end Mature Oligodendrocytes differentiation->end analysis Analysis (Immunostaining, Western Blot) end->analysis

Caption: Workflow for oligodendrocyte isolation, culture, and differentiation.

Conclusion and Future Directions

Galactosylceramide is undeniably a molecule of profound importance in the central nervous system. Its role as a primary structural lipid of myelin is well-established, with a growing body of evidence demonstrating that the length of its acyl chain is a critical factor for myelin stability and long-term neuronal health. The signaling functions of GalCer, particularly in regulating oligodendrocyte differentiation and mediating axo-glial communication through glycosynapses, are an exciting and rapidly evolving area of research.

A key takeaway for researchers and drug development professionals is the nuanced role of GalCer's structure. The current literature strongly supports a focus on the pathways that regulate the synthesis of very-long-chain GalCer for therapies aimed at demyelinating diseases. The specific endogenous function of C12-galactosylceramide in the CNS remains an open question and warrants further investigation. It may be that medium-chain sphingolipids have subtle but important roles in signaling or as metabolic intermediates that have been overlooked in favor of their more abundant long-chain counterparts.

Future research should aim to:

  • Elucidate the complete downstream signaling pathways initiated by GalCer clustering.

  • Investigate the specific roles of different acyl chain variants of GalCer in both structural and signaling contexts.

  • Develop therapeutic strategies that target the enzymes involved in GalCer synthesis and metabolism to promote myelin repair and stability in diseases like multiple sclerosis and to mitigate the toxic effects of psychosine in Krabbe disease.

By continuing to unravel the complexities of galactosylceramide biology, the scientific community can pave the way for novel therapeutic interventions for a range of debilitating neurological disorders.

References

The Enigmatic Presence of Short-Chain Galactosylceramides in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of short-chain galactosylceramides in mammalian tissues. While galactosylceramides (GalCer), particularly those with very-long-chain fatty acids, are well-recognized for their critical roles in the nervous system, the existence and function of their short-chain counterparts remain a subject of scientific investigation. This document synthesizes current knowledge on the distribution, biosynthesis, function, and analytical methodologies pertinent to these molecules, highlighting the distinction between endogenous species and their synthetic analogs widely used in research.

Natural Occurrence and Distribution: A Landscape Dominated by Long Chains

Galactosylceramides are glycosphingolipids consisting of a ceramide backbone (a sphingoid base linked to a fatty acid) and a galactose sugar moiety. They are fundamental components of cellular membranes, especially enriched in the myelin sheath of the central and peripheral nervous systems, where they are crucial for its structure and stability.[1]

A defining characteristic of naturally occurring GalCer in mammalian tissues is their enrichment with very-long-chain fatty acids (VLCFAs), typically ranging from C18 to C26.[2] These long acyl chains are vital for the proper function of myelin. In contrast, the natural abundance of endogenous short-chain GalCer (e.g., with fatty acid chains shorter than C16) is not well-documented and is presumed to be extremely low in healthy tissues. The scientific literature predominantly features short-chain ceramides and their glycosylated derivatives as synthetic tools for studying lipid trafficking, metabolism, and signaling pathways due to their increased water solubility and ease of delivery to cultured cells.[2][3]

Quantitative Data on Hexosylceramides

Direct quantitative data for endogenous short-chain GalCer across various tissues is scarce. However, methods for quantifying the entire pool of hexosylceramides (which includes both galactosyl- and glucosylceramides) are established. These studies provide a baseline for total abundance, which is known to be dominated by long-chain species.

Cell Type / TissueHexosylceramideTotal Amount DetectedMethodReference
RPMI 1864 cellsGalactosylceramide191.1 pmol / 100 µg proteinHPLC[4]
Zebrafish EmbryosGalactosylceramide10.4 pmol / 100 µg proteinHPLC[4]
CHOP cellsGalactosylceramideNot DetectedHPLC[4]
Human FibroblastsGlucosylceramide22.2 pmol / 100 µg proteinHPLC[4]

Note: The data represents the total pool of the specified hexosylceramide, which is primarily composed of long-chain species.

Biosynthesis and Catabolism: The Enzymatic Machinery

The synthesis and breakdown of GalCer are governed by specific enzymes whose substrate preferences offer a biochemical explanation for the prevalence of long-chain species.

Biosynthesis: GalCer is synthesized in the endoplasmic reticulum by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT, EC 2.4.1.45), also known as UGT8.[5] This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide acceptor. Studies have shown that CGT exhibits a marked preference for ceramides containing 2-hydroxy fatty acids and long-chain fatty acids.[6] This substrate specificity is a key reason for the low natural abundance of short-chain GalCer. The newly synthesized GalCer can be further processed, for example, by sulfation in the Golgi apparatus to form sulfatide, another critical myelin lipid.

Catabolism: The degradation of GalCer occurs in the lysosome. The enzyme β-galactosylceramidase (GALC, EC 3.2.1.46) hydrolyzes the galactose moiety, releasing ceramide and galactose.[7] A deficiency in the GALC enzyme leads to the lysosomal storage disorder Krabbe disease, characterized by the toxic accumulation of GalCer and its deacylated form, psychosine.[2]

GSL_Metabolism Figure 1: Biosynthesis and Catabolism of Galactosylceramide cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Cer Ceramide GalCer Galactosylceramide (GalCer) Cer->GalCer UGT8 (CGT) + UDP-Galactose GalCer_golgi GalCer GalCer_lyso GalCer Sulfatide Sulfatide GalCer_golgi->Sulfatide CST + PAPS Cer_lyso Ceramide GalCer_lyso->Cer_lyso GALC (Deficient in Krabbe Disease) Psychosine Psychosine (Galactosylsphingosine) GalCer_lyso->Psychosine Acid Ceramidase Apoptosis_Pathway Figure 2: Role of GalCer Synthesis in Apoptosis Regulation Ceramide Ceramide Pool UGT8 UGT8 (Ceramide Galactosyltransferase) Ceramide->UGT8 Substrate Apoptosis Apoptosis Ceramide->Apoptosis Promotes Stress Cellular Stress (e.g., Chemotherapy) Stress->Ceramide Induces Accumulation GalCer Galactosylceramide (GalCer) UGT8->GalCer Synthesizes Survival Cell Survival GalCer->Survival Promotes Workflow Figure 3: General Workflow for GalCer Quantification A 1. Sample Collection (Tissue, Cells, Plasma) B 2. Homogenization + Spike Internal Standards A->B C 3. Lipid Extraction (e.g., Bligh & Dyer) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Collect Organic Phase & Dry Under N2 D->E F 6. Reconstitute in Mobile Phase E->F G 7. LC-MS/MS Analysis (e.g., C18 column, ESI+) F->G H 8. Data Processing (Quantification vs. Internal Standard) G->H

References

The Impact of Dodecanoyl-Galactosylceramide on Myelin Sheath Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath, a specialized membrane rich in lipids and proteins, is essential for the rapid conduction of nerve impulses in the vertebrate nervous system. Its stability is critically dependent on its unique lipid composition, particularly the prevalence of galactosylceramides (GalCer) with very-long-chain fatty acids (VLCFAs). This technical guide delves into the role of galactosylceramides with shorter acyl chains, specifically dodecanoyl-galactosylceramide (C12:0-GalCer), on the biophysical properties and stability of the myelin sheath. While direct experimental data on C12:0-GalCer is limited, by examining studies on other short-chain and unsaturated GalCer species, we can infer its likely disruptive effects. This guide summarizes the current understanding, presents relevant quantitative data for comparison, details key experimental protocols for investigating these effects, and proposes a hypothetical signaling pathway through which short-chain GalCers may contribute to myelin destabilization. This document aims to provide a comprehensive resource for researchers investigating the molecular underpinnings of demyelinating diseases and developing novel therapeutic strategies.

Introduction: The Crucial Role of Galactosylceramide Acyl Chain Length in Myelin

The myelin sheath is a highly organized, multilamellar membrane produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). A hallmark of myelin is its exceptionally high lipid-to-protein ratio, with lipids constituting approximately 70-85% of its dry weight. Among these lipids, galactosylceramide (GalCer) is a major component, playing a pivotal role in myelin formation, stability, and function.

The biophysical properties of GalCer are largely determined by the length and saturation of its N-acyl chain. In healthy myelin, GalCers are predominantly acylated with very-long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0) and nervonic acid (C24:1). These long acyl chains are thought to be critical for the tight packing and stability of the myelin membrane. The introduction of shorter acyl chains, such as dodecanoic acid (C12:0), is hypothesized to disrupt the highly ordered structure of the myelin sheath, leading to instability and demyelination. This guide will explore the available evidence and methodologies to study the impact of this compound on myelin sheath stability.

Quantitative Data on the Biophysical Properties of Galactosylceramides

Direct quantitative data for this compound (C12:0-GalCer) in the context of myelin is not extensively available in the current literature. However, by examining data from other short-chain and unsaturated GalCers, we can infer the likely biophysical consequences of incorporating C12:0-GalCer into a lipid bilayer. The following tables summarize relevant data for comparison.

Table 1: Thermotropic Properties of Galactosylceramide Species

Galactosylceramide SpeciesAcyl ChainMain Phase Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Reference
N-Palmitoyl-GalactosylsphingosineC16:0~82~15[1]
N-Stearoyl-GalactosylsphingosineC18:0~8518.0[2]
N-Lignoceroyl-GalactosylsphingosineC24:0~82~15[1]
N-Oleoyl-GalactosylsphingosineC18:144.8 (metastable), 55.5 (stable)11.5, 12.1[2]
N-Linoleoyl-GalactosylsphingosineC18:228 and 428.0 and 0.4[2]
N-Docosenoyl-GalactosylsphingosineC22:1~595.8[1]

Note: Data for C12:0-GalCer is not available. The trend suggests that shorter and more unsaturated acyl chains significantly lower the phase transition temperature, indicating a more fluid and less stable membrane.

Table 2: Interfacial Properties of Galactosylceramide Monolayers

Galactosylceramide SpeciesAcyl ChainMolecular Area at Collapse (Ų/molecule)Surface Potential at Collapse (mV)Reference
N-Decanoyl-GalactosylsphingosineC10:0Liquid-expanded (no collapse observed)~250[3]
N-Palmitoyl-GalactosylsphingosineC16:0~40>400[3]
N-Stearoyl-GalactosylsphingosineC18:0~40>400[3]
N-Lignoceroyl-GalactosylsphingosineC24:0~40>400[3]

Note: N-decanoyl-galactosylsphingosine (C10:0) serves as a proxy for short-chain GalCer. Its liquid-expanded behavior indicates a significant disruption of the tight packing observed with longer chains.

Table 3: Hypothetical Biophysical Parameters of Myelin-Mimetic Membranes

Membrane CompositionPredicted Membrane FluidityPredicted Bilayer ThicknessPredicted MBP Interaction
POPC + Cholesterol + C24:0-GalCerLowHighStrong
POPC + Cholesterol + C12:0-GalCerHighLowWeak/Altered

This table presents a hypothesis based on the general understanding of lipid biophysics. Experimental verification is required.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in myelin sheath stability.

Preparation of Galactosylceramide-Containing Liposomes

Objective: To create model membrane systems (liposomes) with defined lipid compositions to study their biophysical properties.

Materials:

  • This compound (C12:0-GalCer)

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Chloroform

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Liquid nitrogen

  • Water bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., POPC, cholesterol, and C12:0-GalCer in a specific molar ratio) in chloroform in a round-bottom flask.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add HEPES buffer to the flask containing the dried lipid film.

    • Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature of the lipid mixture for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the suspension becomes clear.

    • For large unilamellar vesicles (LUVs), subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

Differential Scanning Calorimetry (DSC)

Objective: To measure the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers.

Materials:

  • Galactosylceramide-containing liposomes

  • Differential scanning calorimeter

Protocol:

  • Load a precise amount of the liposome suspension into the sample pan and an equal volume of buffer into the reference pan.

  • Seal the pans hermetically.

  • Place the pans in the calorimeter.

  • Equilibrate the system at a starting temperature well below the expected Tm.

  • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.

  • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the ΔH.

Measurement of Myelin Sheath Thickness by Transmission Electron Microscopy (TEM)

Objective: To quantify the thickness of the myelin sheath in animal models or in vitro myelination assays.

Materials:

  • Nerve tissue (e.g., optic nerve, corpus callosum)

  • Fixative solution (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer)

  • Osmium tetroxide

  • Uranyl acetate

  • Lead citrate

  • Ethanol series for dehydration

  • Resin for embedding (e.g., Epon)

  • Ultramicrotome

  • Transmission electron microscope

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Tissue Fixation and Processing:

    • Perfuse the animal with fixative solution.

    • Dissect the nerve tissue and immerse it in the same fixative overnight at 4°C.

    • Post-fix the tissue in 1% osmium tetroxide.

    • Stain the tissue with uranyl acetate.

    • Dehydrate the tissue through a graded series of ethanol concentrations.

    • Infiltrate and embed the tissue in resin.

  • Ultrathin Sectioning and Imaging:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with lead citrate.

    • Image the sections using a transmission electron microscope at appropriate magnifications.

  • Image Analysis:

    • Use image analysis software to measure the axon diameter and the total fiber diameter (axon + myelin sheath).

    • Calculate the g-ratio (axon diameter / total fiber diameter). A higher g-ratio indicates a thinner myelin sheath.

    • Alternatively, directly measure the thickness of the myelin sheath at multiple points around the axon and calculate the average.

Signaling Pathways and Logical Relationships

The presence of short-chain galactosylceramides like C12:0-GalCer in myelin is expected to increase membrane fluidity and disrupt the formation of lipid rafts. These biophysical changes can have significant downstream consequences on cellular signaling.

Hypothetical Signaling Pathway of Myelin Destabilization by this compound

The following diagram illustrates a hypothetical signaling pathway through which the incorporation of C12:0-GalCer could lead to myelin sheath instability and subsequent pathology. This is a proposed model based on the known functions of related lipids and the consequences of altered myelin lipid composition.

Myelin_Destabilization_Pathway C12_GalCer Incorporation of This compound (C12:0-GalCer) Membrane_Fluidity Increased Membrane Fluidity C12_GalCer->Membrane_Fluidity Raft_Disruption Disruption of Lipid Rafts C12_GalCer->Raft_Disruption PLP_MBP_Clustering Altered Clustering of Myelin Proteins (PLP, MBP) Membrane_Fluidity->PLP_MBP_Clustering Raft_Disruption->PLP_MBP_Clustering Signal_Transduction Aberrant Signal Transduction Raft_Disruption->Signal_Transduction Myelin_Compaction Impaired Myelin Compaction PLP_MBP_Clustering->Myelin_Compaction Myelin_Instability Myelin Sheath Instability Signal_Transduction->Myelin_Instability Myelin_Compaction->Myelin_Instability Microglia_Activation Microglial Activation Myelin_Instability->Microglia_Activation Demyelination Demyelination Myelin_Instability->Demyelination Microglia_Activation->Demyelination

Caption: Hypothetical pathway of C12:0-GalCer-induced myelin instability.

This proposed pathway suggests that the primary biophysical insults of increased membrane fluidity and lipid raft disruption lead to improper organization of key myelin proteins, impaired signal transduction, and ultimately, a loss of the compact and stable structure of the myelin sheath. This instability can then trigger a secondary inflammatory response, such as the activation of microglia, which further contributes to demyelination.

Experimental Workflow for Assessing Myelin Stability

The following diagram outlines a logical workflow for experiments designed to test the hypothesis that C12:0-GalCer destabilizes the myelin sheath.

Experimental_Workflow Synthesis Synthesize or Procure C12:0-GalCer InVitro In Vitro Studies Synthesis->InVitro CellCulture Cell Culture Studies Synthesis->CellCulture InVivo In Vivo Studies Synthesis->InVivo Liposomes Liposome Preparation InVitro->Liposomes Oligo_Culture Oligodendrocyte Culture CellCulture->Oligo_Culture Animal_Model Demyelination Animal Model InVivo->Animal_Model DSC DSC Liposomes->DSC Fluidity Membrane Fluidity Assay Liposomes->Fluidity MBP_Binding MBP Binding Assay Liposomes->MBP_Binding Treat_C12 Treat with C12:0-GalCer Oligo_Culture->Treat_C12 Myelin_Sheet_Formation Assess Myelin Sheet Formation (IF) Treat_C12->Myelin_Sheet_Formation Administer_C12 Administer C12:0-GalCer Animal_Model->Administer_C12 Behavioral Behavioral Tests Administer_C12->Behavioral Histology Histology (TEM) Administer_C12->Histology Biochemical Biochemical Analysis Administer_C12->Biochemical

References

Dodecanoyl-galactosylceramide: A Technical Guide to its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanoyl-galactosylceramide (C12-GalCer) is a bioactive sphingolipid whose role in cellular signaling is an emerging area of research. As a member of the galactosylceramide family, its biological activity is critically influenced by the length of its fatty acid chain. This technical guide provides a comprehensive overview of the known and proposed cellular signaling pathways involving this compound, with a focus on its immunomodulatory and pro-apoptotic functions. This document details the current understanding of how the C12 acyl chain may influence signaling cascades, presents available quantitative data, and provides detailed experimental protocols for investigating its effects.

Introduction to this compound

Galactosylceramides (GalCer) are glycosphingolipids composed of a ceramide backbone (a fatty acid linked to a sphingoid base) and a galactose sugar moiety. They are integral components of cellular membranes and are particularly abundant in the myelin sheath of the nervous system. Beyond their structural role, galactosylceramides are recognized as important signaling molecules. The length of the N-acyl chain is a key determinant of the biological activity of galactosylceramides. This compound, with its 12-carbon fatty acid chain, represents a shorter-chain variant whose specific signaling properties are of increasing interest.

Cellular Signaling Pathways

While direct and exclusive signaling pathways for this compound are still under active investigation, current research on galactosylceramides with varying acyl chain lengths allows for the formulation of proposed signaling cascades. The primary areas of impact for this compound are in the modulation of immune responses and the induction of apoptosis.

Immunomodulatory Signaling via Natural Killer T (NKT) Cell Activation

The α-anomer of galactosylceramide is a potent activator of invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. This activation is dependent on the presentation of the glycolipid by the CD1d molecule on antigen-presenting cells (APCs). The length of the acyl chain of α-GalCer analogs has been shown to significantly influence the resulting cytokine profile.

Shorter acyl chains, such as the dodecanoyl (C12) chain, are hypothesized to favor a Th2-biased cytokine response, characterized by the release of interleukins IL-4 and IL-10. This is in contrast to longer-chain α-GalCers which tend to elicit a more balanced or Th1-biased response (secretion of IFN-γ and TNF-α).

Proposed Signaling Pathway for α-Dodecanoyl-galactosylceramide in NKT Cell Activation:

NKT_Activation cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell C12-a-GalCer α-Dodecanoyl- galactosylceramide CD1d CD1d C12-a-GalCer->CD1d Binding TCR TCR CD1d->TCR Presentation Signaling_Cascade Downstream Signaling Cascade TCR->Signaling_Cascade Th2_Cytokines IL-4, IL-10 (Th2 Cytokines) Signaling_Cascade->Th2_Cytokines Induces

Proposed NKT cell activation by α-Dodecanoyl-galactosylceramide.
Pro-inflammatory Signaling

Studies on β-galactosylceramides have indicated that they can increase the production of pro-inflammatory cytokines. This effect appears to be dependent on the acyl chain length, with shorter chains potentially exhibiting a stronger effect. It is plausible that Dodecanoyl-β-galactosylceramide could contribute to inflammatory responses through the activation of key transcription factors like NF-κB.

Proposed Pro-inflammatory Signaling Pathway for β-Dodecanoyl-galactosylceramide:

Inflammatory_Signaling C12-b-GalCer β-Dodecanoyl-galactosylceramide Receptor Unknown Receptor C12-b-GalCer->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces

Proposed pro-inflammatory signaling via NF-κB activation.
Apoptosis Induction

Galactosylceramides have been implicated in the regulation of apoptosis. While some studies show an anti-apoptotic role for galactosylceramide in certain cancer cells, the context and specific molecular species are critical. Given that ceramides, the precursors to galactosylceramides, are well-known inducers of apoptosis, it is plausible that this compound, under specific cellular conditions, could promote programmed cell death. This could occur through the modulation of Bcl-2 family proteins or the activation of caspase cascades.

Proposed Apoptotic Signaling Pathway for this compound:

Apoptosis_Pathway C12-GalCer This compound Bax Bax C12-GalCer->Bax Activates Bcl2 Bcl-2 C12-GalCer->Bcl2 Inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway modulation.

Quantitative Data

Quantitative data on the specific effects of this compound are limited in the publicly available literature. The following table summarizes representative data for related galactosylceramides to provide a comparative context. Researchers are encouraged to perform dose-response studies to determine the specific potency of this compound in their experimental systems.

CompoundAssayCell TypeResultCitation
α-GalactosylceramideCytokine Release (IFN-γ)Mouse Spleen CellsSignificant increase at 100 ng/mL[1]
α-GalactosylceramideCytokine Release (IL-4)Mouse Spleen CellsSignificant increase at 100 ng/mL[1]
β-GalactosylceramideCytokine Release (IL-1β, IL-6, TNF-α)Human Whole Blood Cells2- to 10-fold increase at 30 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular signaling pathways of this compound.

NKT Cell Activation and Cytokine Profiling

Objective: To determine the ability of Dodecanoyl-α-galactosylceramide to activate NKT cells and to characterize the resulting cytokine secretion profile.

Workflow Diagram:

NKT_Workflow Isolate_APCs Isolate APCs (e.g., Dendritic Cells) Load_APCs Load APCs with C12-α-GalCer Isolate_APCs->Load_APCs Isolate_NKTs Isolate NKT Cells Co-culture Co-culture loaded APCs and NKT Cells Isolate_NKTs->Co-culture Load_APCs->Co-culture Incubate Incubate for 24-72h Co-culture->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Analyze Cytokines by ELISA (IFN-γ, IL-4, IL-10, TNF-α) Collect_Supernatant->ELISA

Workflow for NKT cell activation and cytokine analysis.

Methodology:

  • Cell Isolation:

    • Isolate dendritic cells (DCs) from mouse bone marrow or human peripheral blood mononuclear cells (PBMCs).

    • Isolate NKT cells from mouse splenocytes or human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with relevant markers (e.g., CD1d-tetramer, TCRβ).

  • APC Loading:

    • Plate DCs at a density of 1 x 10^5 cells/well in a 96-well plate.

    • Add Dodecanoyl-α-galactosylceramide at varying concentrations (e.g., 1, 10, 100, 1000 ng/mL) to the DC cultures. Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours to allow for loading onto CD1d molecules.

  • Co-culture:

    • Add purified NKT cells to the DC cultures at a 1:1 or 2:1 (NKT:DC) ratio.

    • Incubate the co-culture for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentrations of IFN-γ, IL-4, IL-10, and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

NF-κB Activation Assay

Objective: To assess the ability of Dodecanoyl-β-galactosylceramide to activate the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in a 24-well plate.

    • Treat the cells with varying concentrations of Dodecanoyl-β-galactosylceramide (e.g., 1, 5, 10, 25 µM) for different time points (e.g., 30, 60, 120 minutes). Include a positive control (e.g., LPS) and a vehicle control.

  • Nuclear Extraction:

    • Following treatment, wash the cells with ice-cold PBS and lyse them to separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

  • Western Blot Analysis:

    • Determine the protein concentration of the nuclear extracts.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

    • Use an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal loading.

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate. An increase in nuclear p65 indicates NF-κB activation.

Apoptosis Assay using Annexin V Staining

Objective: To determine if this compound induces apoptosis in a target cell line.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., Jurkat or HeLa cells) in a 6-well plate.

    • Treat the cells with this compound at a range of concentrations (e.g., 10, 25, 50, 100 µM) for 24 to 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI negative cells are in early apoptosis.

    • FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group compared to the controls.

Conclusion

This compound is a bioactive sphingolipid with the potential to modulate key cellular processes, including immune responses and apoptosis. The length of its acyl chain is a critical factor in determining its specific biological functions. While much of the current understanding is extrapolated from studies on other galactosylceramide analogs, the proposed signaling pathways and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing molecule. Future studies focusing on the direct cellular targets and downstream signaling events of this compound will be crucial for a more complete understanding of its role in health and disease.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of C12-Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, differentiation, and senescence.[1][2] Structurally, they consist of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond. The length of this fatty acid chain is a key determinant of the ceramide's biological function and physical properties.[1] Endogenous ceramides typically possess long (C16-C18) or very-long (C20-C26) acyl chains.[1]

The study of endogenous ceramides is often hampered by their low solubility and difficulty in crossing cell membranes. This led to the synthesis and use of short- and medium-chain ceramide analogs, which are more cell-permeable. C12-ceramide (N-lauroyl-D-erythro-sphingosine), a synthetic ceramide with a 12-carbon acyl chain, emerged as a valuable research tool for investigating ceramide-mediated signaling pathways.[3] Its initial characterization focused on its ability to mimic the pro-apoptotic effects of endogenous ceramides, providing a tractable experimental model to dissect the molecular mechanisms of ceramide action.[4][5][6] This guide details the fundamental properties, signaling pathways, and experimental protocols associated with the initial characterization of C12-ceramide and its fluorescent derivatives.

Physicochemical and Biophysical Properties

C12-ceramide and its fluorescently labeled analogs, such as C12-NBD-ceramide, are essential tools for cellular and biochemical studies. Their key properties are summarized below.

PropertyC12 Ceramide (d18:1/12:0)C12-NBD CeramideC12-NBD Lactosyl Ceramide
Synonym N-lauroyl-D-erythro-sphingosineN-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosineN-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine
Molecular Formula C₃₀H₅₉NO₃C₃₆H₆₀N₄O₆C₄₈H₈₁N₅O₁₆[7]
Molecular Weight 481.79 g/mol 632.89 g/mol 984.18 g/mol [7]
CAS Number 74713-60-3202850-01-9[8]474943-06-1[7]
Form PowderPowderPowder[7]
Storage Temperature -20°C-20°C-20°C[7]
Fluorescence (NBD) N/AExcitation: ~465 nm, Emission: ~535 nm[9]Excitation: ~465 nm, Emission: ~535 nm

Core Biological Function: Induction of Apoptosis

A primary and extensively characterized function of exogenous, cell-permeable ceramides, including C12-ceramide, is the induction of apoptosis.[10] Studies have shown that introducing short- or medium-chain ceramides to cultured cells triggers the same apoptotic pathways activated by physiological stimuli like Tumor Necrosis Factor-alpha (TNF-α) or chemotherapeutic agents.[11][12]

The pro-apoptotic activity of C12-ceramide has been observed in various cell lines, including pulmonary endothelial cells and breast cancer cells.[3][4] This effect is specific, as structurally similar dihydroceramides (lacking the 4,5-trans double bond) fail to initiate apoptosis, highlighting the structural requirements for its biological activity.[10][13] The apoptotic response is typically dose- and time-dependent and can involve the activation of caspases, a family of proteases central to the execution of apoptosis.[4][10][14]

Cell LineCeramide AnalogConcentrationObserved EffectReference
PC12 CellsC2-Ceramide20 µM8-fold increase in apoptosis[10]
Mouse LungC12-Ceramide1 mg/kg (in vivo)Increased lung apoptosis and airspace enlargement[4]
Bovine Pulmonary Artery Endothelial CellsC8-Ceramide10 µMUpregulation of endogenous long-chain ceramides[4]
HeLa, HCT116, MDA-MB-231C6/C12-Ceramide (in liposomes)VariesEnhanced toxicity of liposomal doxorubicin[3]

Key Signaling and Metabolic Pathways

Ceramide sits at the heart of sphingolipid metabolism, acting as a central hub for the synthesis and breakdown of complex sphingolipids. Exogenous C12-ceramide can integrate into these pathways and trigger downstream signaling events, most notably the apoptotic cascade.

Ceramide Metabolism Hub

Ceramides can be generated through two primary routes: the de novo synthesis pathway in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the cell membrane by sphingomyelinases (SMases).[2][6] Conversely, ceramides can be metabolized into other signaling molecules, such as sphingosine-1-phosphate (S1P), which often has opposing, pro-survival effects.[2] This balance between ceramide and S1P is often termed the "sphingolipid rheostat," which determines cell fate.[2]

G cluster_0 De Novo Synthesis (ER) cluster_1 Sphingomyelin Hydrolysis cluster_2 Catabolism & Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Stress Stimuli Stress Stimuli Stress Stimuli->Sphingomyelin S1P S1P Sphingosine->S1P SphK Survival/Proliferation Survival/Proliferation S1P->Survival/Proliferation Exogenous C12-Ceramide Exogenous C12-Ceramide Exogenous C12-Ceramide->Ceramide

Caption: The central role of ceramide in sphingolipid metabolism.
Ceramide-Induced Apoptosis Signaling

Exogenously added C12-ceramide can trigger apoptosis by activating intrinsic and extrinsic pathways.[12] It can lead to the clustering of death receptors like Fas (CD95) or act on mitochondria, causing the release of cytochrome c.[1][12] This culminates in the activation of executioner caspases, such as caspase-3, which dismantle the cell.[15]

G cluster_mito Mitochondrial Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 SMase Activation SMase Activation TNFR1->SMase Activation Endogenous Ceramide Endogenous Ceramide SMase Activation->Endogenous Ceramide Mitochondria Mitochondria Endogenous Ceramide->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Exogenous C12-Ceramide Exogenous C12-Ceramide Exogenous C12-Ceramide->Mitochondria

Caption: Simplified signaling pathway for ceramide-induced apoptosis.

Detailed Experimental Protocols

Reproducible methodologies are crucial for studying C12-ceramide. The following protocols are adapted from seminal and methodological papers.

Protocol 1: Live-Cell Imaging of Golgi Apparatus with C12-NBD-Phytoceramide

This protocol is used to visualize the Golgi apparatus, a key organelle in sphingolipid transport and metabolism.[9] The fluorescent NBD group allows for direct visualization via microscopy.

Materials:

  • C12-NBD-Phytoceramide stock solution (1 mM in Chloroform:Methanol 2:1).

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Live-cell imaging microscopy system with NBD filter set (Excitation ~465 nm, Emission ~535 nm).[9]

Procedure:

  • Preparation of C12-NBD-Phytoceramide-BSA Complex:

    • Evaporate the required volume of C12-NBD-Phytoceramide stock solution to dryness under a gentle stream of nitrogen gas.

    • Resuspend the lipid film in a small volume of ethanol.

    • Add the ethanol solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM working stock of the complex.[9]

  • Cell Culture: Seed cells on glass-bottom dishes suitable for live-cell imaging and grow to desired confluency.

  • Labeling:

    • Dilute the C12-NBD-Phytoceramide-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM.

    • Remove the medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[9]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove unbound probe.[9]

  • Imaging: Immediately proceed with live-cell imaging using the appropriate fluorescence microscope settings for NBD.

G node_prep Prepare C12-NBD-Ceramide-BSA Complex node_label Label Cells with Complex (1-5 µM, 37°C) node_prep->node_label node_seed Seed Cells on Glass-Bottom Dish node_seed->node_label node_wash Wash 3x with Pre-warmed Medium node_label->node_wash node_image Live-Cell Fluorescence Microscopy node_wash->node_image

Caption: Experimental workflow for Golgi labeling with C12-NBD-Ceramide.
Protocol 2: In Vitro Alkaline Ceramidase (ACER3) Activity Assay

This assay measures the activity of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine and a fatty acid, using a fluorescent substrate.[16]

Materials:

  • Enzyme Source: Microsomes from cells overexpressing the ceramidase of interest (e.g., ACER3).

  • Substrate: D-ribo-C12-NBD-phytoceramide.

  • Assay Buffer: 25 mM Glycine-NaOH (pH 9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100.[16]

  • Reaction Termination Solution: Chloroform:Methanol (2:1, v/v).[16]

  • Instrumentation: HPLC system with a fluorescence detector.

Procedure:

  • Substrate Preparation: Disperse D-ribo-C12-NBD-phytoceramide in the assay buffer by sonication to achieve desired concentrations (e.g., 2.5 to 400 µM for kinetic studies).[16]

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 0.5 to 2 µg of microsomal protein with the substrate solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding an excess volume of Chloroform:Methanol (2:1, v/v).[16]

    • Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase.

  • Analysis by HPLC:

    • Dry the extracted lipids under nitrogen.

    • Reconstitute the lipid film in a suitable solvent for HPLC injection.

    • Separate the fluorescent product (NBD-C12-fatty acid) from the unhydrolyzed substrate using a reverse-phase HPLC column.

    • Detect and quantify the product using a fluorescence detector set to the appropriate wavelengths for NBD.[16]

Conclusion

C12-ceramide was established not as a newly discovered endogenous molecule but as a synthetic tool of paramount importance. Its initial characterization firmly positioned it as a reliable cell-permeable analog for inducing and studying the complex signaling pathways governed by natural ceramides. Its utility in elucidating the mechanisms of apoptosis, coupled with the development of fluorescent derivatives like C12-NBD-ceramide for visualizing lipid trafficking, has made it an indispensable asset for researchers in cell biology, oncology, and drug development. The protocols and pathways detailed herein provide a foundational guide for professionals seeking to leverage C12-ceramide in their own research endeavors.

References

Dodecanoyl-Galactosylceramide: An In-depth Technical Guide on its Predicted Immunomodulatory Core

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanoyl-galactosylceramide, an analogue of the potent NKT cell agonist α-galactosylceramide (α-GalCer), represents a class of synthetic glycolipids with potential for finely tuned immunomodulation. While direct, extensive research on the dodecanoyl (C12) variant is limited in publicly available literature, a wealth of structure-activity relationship (SAR) studies on α-GalCer analogues provides a strong foundation for predicting its biological activity. This technical guide synthesizes the current understanding of how modifications to the acyl chain of α-GalCer, such as the C12 length, influence the activation of invariant Natural Killer T (iNKT) cells and the subsequent cytokine release profile. This document outlines the fundamental signaling pathways, provides generalized experimental protocols for the evaluation of such compounds, and presents a framework for understanding the potential therapeutic applications of this compound as a modulator of the immune response.

Introduction to α-Galactosylceramide and its Analogues

α-Galactosylceramide (α-GalCer, KRN7000) is a prototypic immunomodulatory glycolipid that activates invariant Natural Killer T (iNKT) cells.[1][2] iNKT cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d.[3] Upon activation, iNKT cells rapidly produce a cascade of both Th1- and Th2-type cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), thereby bridging the innate and adaptive immune systems.[4][5]

The immunomodulatory profile of α-GalCer can be significantly altered by structural modifications to its ceramide moiety, which consists of a sphingosine base and an N-acyl chain. SAR studies have demonstrated that the length and degree of saturation of the acyl chain are critical determinants of the resulting cytokine bias (Th1 vs. Th2).[6][7] Generally, analogues with shorter acyl chains tend to induce a more Th2-biased cytokine response, which is associated with anti-inflammatory and humoral immunity.[6] In contrast, analogues with longer or modified acyl chains can promote a Th1-biased response, crucial for anti-tumor and anti-viral immunity.[7]

Predicted Immunomodulatory Profile of this compound (C12-α-GalCer)

Based on the established SAR for α-GalCer analogues, this compound, with its C12 acyl chain, is predicted to exhibit a distinct immunomodulatory profile compared to the parent compound, which typically has a much longer C26 acyl chain. While specific quantitative data for a C12 analogue is not extensively reported, the general trend observed in studies of acyl chain length variants suggests that shorter chains lead to a more Th2-skewed cytokine response.[6] This is hypothesized to be due to altered binding kinetics with the CD1d molecule, leading to a different downstream signaling cascade in the iNKT cell.[6]

Table 1: Predicted vs. Known Cytokine Profiles of α-Galactosylceramide Analogues

AnalogueAcyl Chain LengthPredominant Cytokine ResponseReference
α-GalCer (KRN7000)C26Mixed Th1/Th2 (IFN-γ, IL-4)[4]
OCHC9 Sphingosine ChainTh2-biased (IL-4)[8]
C20:2 α-GalCerC20 (di-unsaturated)Th2-biased (IL-4)[1]
This compound C12 Predicted Th2-biased (IL-4 > IFN-γ) Inferred from[6]

Signaling Pathways of α-Galactosylceramide and its Analogues

The activation of iNKT cells by α-GalCer analogues presented on CD1d-expressing antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a complex signaling cascade.

alpha_GalCer_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT Cell cluster_Downstream Downstream Effects aGalCer Dodecanoyl-GalCer CD1d CD1d aGalCer->CD1d Binding aGalCer_CD1d Dodecanoyl-GalCer/CD1d Complex CD1d->aGalCer_CD1d TCR Invariant TCR aGalCer_CD1d->TCR Recognition IL12_prod IL-12 Production Cytokine_Release Cytokine Release (IFN-γ, IL-4) IL12_prod->Cytokine_Release Enhances IFN-γ CD40L CD40L TCR->CD40L Upregulation TCR->Cytokine_Release Activation CD40L->IL12_prod Stimulation (via CD40 on APC) Downstream_Activation Downstream Activation Cytokine_Release->Downstream_Activation NK_Cell NK Cell Activation Downstream_Activation->NK_Cell B_Cell B Cell Help Downstream_Activation->B_Cell DC_Maturation DC Maturation Downstream_Activation->DC_Maturation

Caption: Signaling pathway of this compound.

The interaction between the glycolipid/CD1d complex and the invariant T cell receptor (TCR) on the iNKT cell is the primary activation signal. This leads to the rapid secretion of cytokines. A crucial secondary signal involves the interaction between CD40L on the activated iNKT cell and CD40 on the APC, which stimulates the APC to produce IL-12.[9] This IL-12 then further enhances the production of IFN-γ by the iNKT cell, creating a positive feedback loop that promotes a Th1 response.[9] The balance between the initial TCR signal and the subsequent co-stimulatory signals, which can be influenced by the stability of the glycolipid-CD1d interaction, is thought to determine the overall Th1/Th2 bias.[6]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo assessment of the immunomodulatory activity of this compound.

In Vitro iNKT Cell Activation Assay

This assay measures the ability of a glycolipid to stimulate cytokine production from a mixed splenocyte population containing iNKT cells.

in_vitro_workflow splenocytes Isolate Splenocytes (from mouse) culture Culture splenocytes with Dodecanoyl-GalCer (test) α-GalCer (positive control) Vehicle (negative control) splenocytes->culture incubation Incubate for 48-72 hours culture->incubation supernatant Collect Supernatant incubation->supernatant elisa Quantify Cytokines (IFN-γ, IL-4) by ELISA supernatant->elisa analysis Analyze Data: Determine Th1/Th2 bias elisa->analysis

Caption: In vitro iNKT cell activation workflow.

Methodology:

  • Splenocyte Isolation: Isolate splenocytes from C57BL/6 mice and prepare a single-cell suspension.

  • Cell Culture: Plate splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Stimulation: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include α-GalCer as a positive control and vehicle (e.g., DMSO) as a negative control.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plates and collect the culture supernatants.

  • Cytokine Quantification: Measure the concentrations of IFN-γ and IL-4 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Calculate the ratio of IFN-γ to IL-4 to determine the Th1/Th2 bias of the immune response.

In Vivo Cytokine Release Assay

This assay assesses the systemic cytokine response following administration of the glycolipid to mice.

Methodology:

  • Animal Dosing: Administer this compound (e.g., 1-5 µg) intravenously or intraperitoneally to C57BL/6 mice. Include control groups receiving α-GalCer and vehicle.

  • Blood Collection: At various time points post-injection (e.g., 2, 6, 12, 24 hours), collect blood samples via retro-orbital or tail vein bleeding.

  • Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.

  • Cytokine Measurement: Quantify the levels of IFN-γ and IL-4 in the serum using ELISA or a multiplex cytokine assay.

  • Data Analysis: Plot the cytokine concentrations over time to determine the kinetics and magnitude of the in vivo immune response.

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates the expected format for presenting such data, based on typical results from α-GalCer analogue studies.

Table 2: Hypothetical In Vitro Cytokine Production by Mouse Splenocytes Stimulated with α-Galactosylceramide Analogues (ng/mL)

Stimulant (100 ng/mL)IFN-γ (ng/mL)IL-4 (ng/mL)IFN-γ / IL-4 Ratio
Vehicle Control<0.1<0.05-
α-GalCer (C26)50.2 ± 5.15.5 ± 0.69.1
Dodecanoyl-GalCer (C12)15.8 ± 2.38.9 ± 1.11.8
OCH (C9 Sphingosine)5.3 ± 0.912.4 ± 1.50.4

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion and Future Directions

This compound holds promise as an immunomodulatory agent with a potentially distinct cytokine profile from the parent α-GalCer molecule. Based on established structure-activity relationships, it is predicted to induce a Th2-biased immune response. Further empirical studies are required to precisely define its in vitro and in vivo activity, including comprehensive cytokine profiling, assessment of its impact on downstream immune cell populations, and evaluation in preclinical models of disease where a Th2-biased response is desirable, such as in certain autoimmune conditions or as an adjuvant for vaccines promoting humoral immunity. The experimental frameworks provided in this guide offer a robust starting point for the systematic evaluation of this and other novel α-galactosylceramide analogues.

References

The Interaction of Dodecanoyl-galactosylceramide with CD1d Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between dodecanoyl-galactosylceramide (C12-GalCer), a synthetic glycolipid antigen, and the CD1d molecule, a non-classical MHC class I-like protein. This interaction is pivotal for the activation of invariant Natural Killer T (iNKT) cells, a unique lymphocyte population with potent immunomodulatory capabilities. This document details the structural basis of this interaction, the kinetics of binding, the downstream immunological signaling pathways, and comprehensive experimental protocols for studying these phenomena. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and infectious diseases, providing a foundational resource for harnessing the therapeutic potential of iNKT cell modulation.

Introduction: The CD1d-iNKT Cell Axis

The CD1d-restricted presentation of glycolipid antigens to the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells represents a highly conserved pathway of the immune system.[1][2] Unlike classical MHC molecules that present peptide antigens, CD1d specializes in presenting lipids and glycolipids, bridging the innate and adaptive immune responses.[3] Upon recognition of the CD1d-glycolipid complex, iNKT cells are rapidly activated to produce a broad spectrum of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which subsequently influence a wide range of immune cells.

The prototypical activating ligand for iNKT cells is α-galactosylceramide (α-GalCer), a glycolipid originally derived from a marine sponge.[1] α-GalCer is characterized by a long C26 acyl chain and a C18 sphingosine base. However, variations in the lipid tail structure, such as the acyl chain length, can significantly modulate the immunological outcome of iNKT cell activation. This compound (C12-GalCer) is a synthetic analog of α-GalCer with a shorter C12 acyl chain. This modification has been shown to alter the binding kinetics with CD1d and skew the iNKT cell cytokine response, making it a valuable tool for dissecting the nuances of iNKT cell biology and for the development of targeted immunotherapeutics.

Molecular Interaction of this compound and CD1d

The binding of galactosylceramides to CD1d is a critical prerequisite for iNKT cell activation. The CD1d molecule possesses a deep, hydrophobic antigen-binding groove composed of two main pockets, designated A' and F', which accommodate the lipid tails of the glycolipid antigen.

Structural Insights into Glycolipid Binding

The crystal structure of human CD1d in complex with α-GalCer reveals that the long C26 acyl chain is anchored in the A' pocket, while the C18 sphingosine chain occupies the F' pocket.[4] The galactose headgroup is exposed at the surface of the CD1d molecule, available for interaction with the iNKT cell TCR.

While a crystal structure for CD1d in complex with this compound is not currently available, studies with other short-chain α-GalCer analogs suggest that the C12 acyl chain of this compound would also reside within the A' pocket.[5] However, due to its shorter length, it would not fully occupy this pocket. This incomplete occupancy may lead to conformational changes in the CD1d molecule, potentially altering the stability of the complex and the presentation of the galactose headgroup to the iNKT cell TCR.[5] Studies on bovine CD1d, which has a more restricted A' pocket, have shown its ability to bind short-chain glycolipids like a C12-di-sulfatide.[6]

Binding Kinetics and Stability

The length of the lipid chains of α-GalCer analogs has been shown to modulate the affinity of the iNKT cell TCR for the CD1d-glycolipid complex.[5] Generally, shorter lipid chains are associated with faster dissociation rates from the CD1d molecule, particularly within the acidic environment of endosomal/lysosomal compartments where antigen loading can occur.[7]

While specific kinetic data for the this compound-CD1d interaction are limited, studies on other short-chain analogs provide valuable insights. For instance, an α-GalCer analog with a C8 acyl chain demonstrates rapid dissociation from CD1d, especially at acidic pH.[7] It is plausible that C12-GalCer exhibits similar behavior, with a less stable interaction compared to the long-chain α-GalCer. This has significant implications for the duration of iNKT cell stimulation.

Table 1: Comparative Binding Characteristics of α-GalCer Analogs with CD1d

Glycolipid AnalogAcyl Chain LengthSphingosine Chain LengthRelative Binding Stability to CD1dInferred TCR AffinityReference
α-Galactosylceramide (α-GalCer)C26C18HighHigh[5]
OCHC26C9Lower than α-GalCerLower[5][8]
C8-α-GalCerC8C18Low, rapid dissociation at acidic pHNot explicitly stated, likely lower[7]
Dodecanoyl-α-galactosylceramide (C12-α-GalCer) C12 C18 Inferred to be lower than α-GalCer Inferred to be lower than α-GalCer -

Note: Data for Dodecanoyl-α-galactosylceramide is inferred based on trends observed with other short-chain analogs.

Immunological Consequences of CD1d Presentation of this compound

The activation of iNKT cells by CD1d-presented this compound initiates a cascade of immunological events, culminating in the release of cytokines and the modulation of other immune cells.

iNKT Cell Activation and Cytokine Profile

Upon TCR engagement with the C12-GalCer-CD1d complex, iNKT cells are activated. However, the nature of this activation, particularly the profile of secreted cytokines, is influenced by the stability of the ternary complex (TCR-glycolipid-CD1d).

Studies with short-chain α-GalCer analogs, such as OCH, have demonstrated a bias towards the production of Th2-type cytokines, such as IL-4, with a concurrent reduction in Th1-type cytokines like IFN-γ.[8] This is attributed to the shorter duration of TCR signaling resulting from the less stable binding of the short-chain glycolipid to CD1d.[8] It is therefore hypothesized that this compound would also induce a Th2-skewed cytokine response.

Table 2: Comparative Cytokine Profiles of iNKT Cells Activated by α-GalCer Analogs

Glycolipid AnalogIFN-γ ProductionIL-4 ProductionPredominant Th BiasReference
α-Galactosylceramide (α-GalCer)HighHighMixed Th1/Th2[9][10]
OCHLowHighTh2[8]
Dodecanoyl-α-galactosylceramide (C12-α-GalCer) Inferred to be low to moderate Inferred to be moderate to high Inferred to be Th2-biased -

Note: Data for Dodecanoyl-α-galactosylceramide is inferred based on trends observed with other short-chain analogs.

Downstream Effects on the Immune System and NKT Cell Anergy

The cytokine milieu created by activated iNKT cells influences the activity of other immune cells, including NK cells, B cells, T cells, and dendritic cells. A Th2-biased response, as is anticipated with C12-GalCer, can have anti-inflammatory effects and may be beneficial in the context of certain autoimmune diseases.

An important consideration in the therapeutic application of iNKT cell agonists is the induction of anergy, a state of long-term unresponsiveness to subsequent stimulation.[1][4][11] A single administration of α-GalCer can induce a profound and long-lasting anergic state in iNKT cells, characterized by a failure to proliferate and produce IFN-γ upon restimulation.[4][12] The mechanisms underlying this anergy are complex and involve the upregulation of negative regulatory molecules.[13] While less is known about anergy induction with short-chain analogs like C12-GalCer, it is possible that the weaker and more transient stimulation may result in a less profound or shorter-lived anergic state.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with CD1d molecules and the resulting iNKT cell response.

Preparation and Loading of this compound onto CD1d

Objective: To prepare this compound for use in cell-based assays and to load it onto soluble or cell-surface CD1d.

Materials:

  • This compound (C12-GalCer)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) with 0.5% Tween-20

  • Soluble recombinant CD1d molecules or CD1d-expressing antigen-presenting cells (APCs)

Protocol:

  • Solubilization of C12-GalCer:

    • Prepare a stock solution of C12-GalCer in DMSO (e.g., 1 mg/mL).

    • For aqueous solutions, dilute the DMSO stock in a vehicle solution such as PBS containing 0.5% Tween-20. Due to the shorter acyl chain, C12-GalCer may be more readily soluble than long-chain analogs. Sonication may be used to aid dissolution.

  • Loading of Soluble CD1d Tetramers/Monomers:

    • Incubate soluble recombinant CD1d molecules with a molar excess of C12-GalCer (e.g., 3:1 lipid-to-protein ratio) overnight at room temperature.[3]

    • Remove excess, unbound glycolipid by size-exclusion chromatography.[3]

  • Loading of Cell-Surface CD1d:

    • Incubate CD1d-expressing APCs (e.g., dendritic cells or CD1d-transfected cell lines) with the desired concentration of C12-GalCer in culture medium for at least 4 hours at 37°C.[14]

    • Wash the cells to remove unbound glycolipid before co-culture with iNKT cells.

In Vitro iNKT Cell Activation Assay

Objective: To assess the ability of C12-GalCer presented by APCs to activate iNKT cells and to measure cytokine production.

Materials:

  • CD1d-expressing APCs (e.g., bone marrow-derived dendritic cells)

  • Purified iNKT cells or iNKT cell hybridomas

  • C12-GalCer

  • Complete cell culture medium

  • ELISA kits for IFN-γ and IL-4

  • Brefeldin A (for intracellular cytokine staining)

  • Fluorescently labeled antibodies against CD3, iNKT cell TCR, IFN-γ, and IL-4

Protocol:

  • Preparation of APCs:

    • Plate APCs in a 96-well plate.

    • Pulse the APCs with varying concentrations of C12-GalCer (e.g., 0.1 to 1000 ng/mL) for at least 4 hours at 37°C. Include a vehicle-only control.

  • Co-culture with iNKT Cells:

    • Add iNKT cells or iNKT cell hybridomas to the wells containing the pulsed APCs.

    • Incubate the co-culture for 24-48 hours at 37°C.

  • Measurement of Cytokine Secretion by ELISA:

    • After the incubation period, collect the culture supernatants.

    • Quantify the concentrations of IFN-γ and IL-4 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Intracellular Cytokine Staining by Flow Cytometry:

    • For the last 4-6 hours of the co-culture, add Brefeldin A to the wells to inhibit protein secretion.

    • Harvest the cells and stain for surface markers (e.g., CD3, iNKT cell TCR).

    • Fix and permeabilize the cells according to a standard protocol.

    • Stain for intracellular IFN-γ and IL-4 using fluorescently labeled antibodies.

    • Analyze the cells by flow cytometry to determine the percentage of iNKT cells producing each cytokine.[15]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics (k_on, k_off, K_D) of the iNKT cell TCR to the C12-GalCer-CD1d complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Soluble, biotinylated recombinant human or mouse CD1d

  • Streptavidin

  • C12-GalCer

  • Soluble recombinant iNKT cell TCR

  • SPR running buffer (e.g., HBS-EP)

Protocol:

  • Immobilization of CD1d:

    • Immobilize streptavidin on the sensor chip surface.

    • Capture biotinylated CD1d on the streptavidin-coated surface.

  • Loading of C12-GalCer:

    • Inject a solution of C12-GalCer over the CD1d-coated surface to allow for loading.

  • Kinetic Analysis:

    • Inject a series of concentrations of the soluble iNKT cell TCR over the C12-GalCer-CD1d surface and a reference surface (CD1d without glycolipid).

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[16]

Visualizations

To further elucidate the complex processes described in this guide, the following diagrams have been generated using the Graphviz DOT language.

CD1d_Antigen_Presentation_Pathway CD1d Antigen Presentation Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Endocytic Pathway ER CD1d Assembly (with β2m) Golgi Glycosylation and Transport ER->Golgi PlasmaMembrane Plasma Membrane Golgi->PlasmaMembrane EarlyEndosome Early Endosome LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome LateEndosome->LateEndosome Lipid Loading onto CD1d LateEndosome->PlasmaMembrane Recycling PlasmaMembrane->EarlyEndosome Internalization iNKTCell iNKT Cell PlasmaMembrane->iNKTCell TCR Recognition ExogenousLipid Exogenous C12-GalCer ExogenousLipid->LateEndosome Uptake

Caption: The intracellular trafficking and antigen loading pathway of CD1d molecules.

iNKT_Cell_Signaling_Pathway iNKT Cell Signaling Cascade TCR_CD1d TCR Engagement (C12-GalCer-CD1d) Lck Lck Activation TCR_CD1d->Lck ZAP70 ZAP-70 Recruitment and Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome Assembly ZAP70->LAT_SLP76 PLCg PLCγ Activation LAT_SLP76->PLCg DAG_IP3 DAG and IP3 Production PLCg->DAG_IP3 PKC_Ca PKCθ Activation and Ca2+ Flux DAG_IP3->PKC_Ca NFkB_NFAT Activation of NF-κB and NFAT PKC_Ca->NFkB_NFAT Cytokine Cytokine Gene Transcription (e.g., IL-4, IFN-γ) NFkB_NFAT->Cytokine

Caption: Simplified signaling pathway upon iNKT cell TCR engagement.

Experimental_Workflow Experimental Workflow for iNKT Cell Activation Start Start PrepareAPCs Prepare CD1d+ Antigen Presenting Cells Start->PrepareAPCs LoadLipid Pulse APCs with C12-Galactosylceramide PrepareAPCs->LoadLipid CoCulture Co-culture with iNKT Cells LoadLipid->CoCulture Analyze Analyze Cytokine Production CoCulture->Analyze ELISA ELISA for Secreted Cytokines Analyze->ELISA ICS Intracellular Staining for Flow Cytometry Analyze->ICS End End ELISA->End ICS->End

Caption: A typical workflow for an in vitro iNKT cell activation experiment.

Conclusion and Future Directions

The interaction between this compound and CD1d molecules represents a fascinating area of immunology with significant therapeutic potential. The shorter acyl chain of C12-GalCer, in comparison to the well-studied α-GalCer, appears to favor a Th2-biased immune response due to its altered binding kinetics with CD1d. This property could be exploited for the development of novel immunotherapies for autoimmune diseases and other conditions where a Th2 response is desirable.

However, a more complete understanding of the C12-GalCer-CD1d interaction is still needed. Future research should focus on obtaining high-resolution crystal structures of the C12-GalCer-CD1d complex to visualize the precise molecular interactions within the antigen-binding groove. Comprehensive kinetic studies using techniques such as surface plasmon resonance are required to quantify the binding affinity and stability of this complex. Furthermore, detailed in vivo studies are necessary to fully characterize the immunological consequences of C12-GalCer administration, including its impact on iNKT cell anergy and its therapeutic efficacy in various disease models. The insights gained from such studies will be invaluable for the rational design of next-generation glycolipid-based immunomodulators.

References

The Role of Galactosylceramides in Lysosomal Storage Diseases: A Technical Guide Focused on Krabbe Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function. Krabbe disease, or globoid cell leukodystrophy, is a devastating neurodegenerative LSD resulting from the deficiency of the lysosomal enzyme galactosylceramidase (GALC). This deficiency leads to the accumulation of specific galactolipids, primarily galactosylceramide and its highly cytotoxic derivative, psychosine (galactosylsphingosine). While the accumulation of galactosylceramides with a variety of fatty acid acyl chain lengths is a hallmark of the disease, the specific role of shorter-chain variants such as dodecanoyl-galactosylceramide (C12:0-GalCer) is not extensively documented in current literature. This technical guide provides an in-depth overview of the established role of galactosylceramides in Krabbe disease, with a focus on the central pathogenic molecule, psychosine. We will detail the metabolic pathways, present quantitative data on substrate accumulation, outline key experimental protocols for disease-relevant biomarker analysis, and illustrate the underlying molecular mechanisms.

Introduction: Galactosylceramides and Lysosomal Storage Diseases

Galactosylceramides (GalCer) are a class of glycosphingolipids that are essential components of cellular membranes, particularly abundant in the myelin sheath of the nervous system.[1] They consist of a ceramide backbone (a sphingosine molecule linked to a fatty acid) and a galactose sugar moiety. The fatty acid component of galactosylceramides can vary in length, and this structural diversity is thought to influence their function in membrane organization and signaling.

Lysosomal storage diseases are a family of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes.[2] This accumulation is typically due to a deficiency in a specific lysosomal enzyme. In the context of sphingolipidoses, a subgroup of LSDs, the substrates that accumulate are sphingolipids. Krabbe disease is a classic example of a sphingolipidosis where the deficiency of galactosylceramidase (GALC) disrupts the catabolism of galactosylceramides.[3]

The Pathophysiology of Krabbe Disease: A Focus on Psychosine

Krabbe disease is an autosomal recessive disorder caused by mutations in the GALC gene, leading to a deficiency in the lysosomal enzyme galactosylceramidase.[4] GALC is responsible for hydrolyzing the galactose moiety from galactosylceramide and galactosylsphingosine (psychosine).[2] The failure to catabolize these substrates leads to their accumulation, with the accumulation of psychosine being the primary driver of the pathology seen in Krabbe disease.[4][5]

While galactosylceramide accumulation does occur, particularly in the twitcher mouse model of Krabbe disease, it is the buildup of the deacylated form, psychosine, that is directly toxic to oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[6][7] This cytotoxicity leads to widespread demyelination, neuroinflammation, and the characteristic formation of multinucleated "globoid cells" in the brain.[3] It is important to note that while various acyl chain forms of galactosylceramide exist, the specific contribution of this compound to the psychosine pool and overall disease pathology is not well-defined in the existing literature.

Metabolic Pathway of Galactosylceramide and Psychosine Formation

The metabolic pathway illustrates the synthesis and degradation of galactosylceramide and the pathological formation of psychosine in Krabbe disease.

Metabolic_Pathway Ceramide Ceramide GalCer Galactosylceramide (e.g., this compound) Ceramide->GalCer Synthesis GalCer->Ceramide Normal Degradation GALC Galactosylceramidase (GALC) GalCer->GALC Psychosine Psychosine (Galactosylsphingosine) GalCer->Psychosine Pathological Deacylation AC Acid Ceramidase GalCer->AC UDP_Gal UDP-Galactose CGT Ceramide Galactosyltransferase (CGT) UDP_Gal->CGT CGT->GalCer GALC->Ceramide Sphingosine Sphingosine GALC->Sphingosine Galactose Galactose GALC->Galactose Psychosine->GALC Psychosine->Sphingosine Blocked Degradation in Krabbe Disease AC->Psychosine FattyAcid Fatty Acid

Metabolic pathway of galactosylceramide and psychosine.
Psychosine-Induced Cellular Signaling

Psychosine accumulation triggers several downstream signaling cascades that contribute to oligodendrocyte apoptosis and neuroinflammation. Key pathways implicated include the activation of the c-Jun N-terminal kinase (JNK)/AP-1 pathway, inhibition of the pro-survival NF-κB pathway, and downregulation of AMP-activated protein kinase (AMPK).[6][8]

Signaling_Pathway Psychosine Psychosine Accumulation Mitochondria Mitochondrial Stress Psychosine->Mitochondria NFkB_pathway NF-κB Pathway Psychosine->NFkB_pathway AMPK ↓ AMPK Activity Psychosine->AMPK ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS JNK_pathway JNK/c-Jun Pathway ROS->JNK_pathway AP1 ↑ AP-1 Activity JNK_pathway->AP1 Apoptosis Oligodendrocyte Apoptosis AP1->Apoptosis Inflammation Neuroinflammation AP1->Inflammation NFkB_pathway->Apoptosis Inhibition of Survival Signals AMPK->Inflammation

Psychosine-induced signaling pathways in oligodendrocytes.

Quantitative Data

The quantification of psychosine is a critical biomarker for the diagnosis and monitoring of Krabbe disease. Below are tables summarizing psychosine levels in human patients and the twitcher mouse model.

Table 1: Psychosine Concentrations in Human Dried Blood Spots (DBS)

CohortPsychosine Concentration (ng/mL)Reference
Normal Newborns< 3[9]
Asymptomatic (low GALC activity)1.7 - 5.7[9]
Known Krabbe Patients7 - 50[9]
Confirmed Infantile Krabbe (Newborns)23 - 73[9]

Table 2: Psychosine Concentrations in Twitcher Mouse Serum

Age of Twitcher MousePsychosine Concentration (ng/mL)Reference
Progressive increase with age2.53 - 33.27[10]
Maximum level at 40 days33.27[10]
Wild Type MiceNot detected at significant levels[10]

Experimental Protocols

Lipid Extraction from Brain Tissue (Folch Method)

This protocol is a standard method for extracting total lipids from brain tissue.

  • Homogenize brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample (e.g., 1 g tissue in 20 mL solvent).[11]

  • Agitate the homogenate for 15-20 minutes at room temperature.[11]

  • Centrifuge the homogenate to pellet the solid material and recover the liquid phase.[11]

  • Add 0.2 volumes of 0.9% NaCl solution to the liquid phase, vortex, and centrifuge to separate the phases.[11]

  • The lower chloroform phase contains the total lipids, including galactosylceramides. The upper aqueous phase contains more polar molecules.[12]

  • Collect the lower phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[11]

  • Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Quantification of Galactosylceramide and Glucosylceramide by HPLC

This method allows for the simultaneous quantification of glucosylceramide and galactosylceramide.[13][14]

  • Lipid Extraction: Extract lipids from cell lysates or tissues as described in section 4.1.

  • Enzymatic Deacylation:

    • Add sphingolipid ceramide N-deacylase (SCDase) to the dried lipid extract reconstituted in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.5, containing 5 mM CaCl₂ and 2.0% Triton X-100).[14]

    • Incubate at 37°C to hydrolyze the N-acyl linkage, generating galactosylsphingosine (psychosine) and glucosylsphingosine.[13]

  • Fluorescent Labeling:

    • Stop the enzymatic reaction and extract the lyso-sphingolipids.

    • Label the free amino group of galactosylsphingosine and glucosylsphingosine with o-phthalaldehyde (OPA).[13][14]

  • HPLC Analysis:

    • Separate the OPA-derivatized lyso-sphingolipids using normal-phase HPLC.[13]

    • Detect the fluorescently labeled compounds using a fluorescence detector.[13]

    • Quantify the peaks by comparing them to known standards.

Quantification of Psychosine by LC-MS/MS

This protocol provides a highly sensitive and specific method for psychosine quantification.

LCMS_Workflow Sample Sample Preparation (e.g., Dried Blood Spot Punch) Extraction Methanol Extraction with Internal Standard (d5-Psychosine) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (HILIC Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Data Data Analysis and Quantification MSMS->Data

Workflow for psychosine quantification by LC-MS/MS.
  • Sample Preparation: Use a dried blood spot punch or a known amount of tissue homogenate.

  • Extraction: Extract lipids with methanol containing a deuterated internal standard (e.g., d5-psychosine) to correct for extraction efficiency and matrix effects.

  • Separation: Separate the extracted lipids using liquid chromatography, often with a hydrophilic interaction chromatography (HILIC) column to separate psychosine from other lipids.

  • Detection: Detect and quantify psychosine using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Galactosylceramidase (GALC) Activity Assay

This fluorometric assay measures the enzymatic activity of GALC.[4]

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Mixture: Prepare a reaction cocktail containing a fluorogenic substrate, such as 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside, in an appropriate buffer (e.g., 0.1 M citric acid, 0.2 M sodium phosphate, pH 4.5) with detergents like sodium taurocholate and oleic acid to solubilize the lipid substrate.[4]

  • Enzymatic Reaction: Add the sample lysate to the reaction mixture and incubate at 37°C.[4]

  • Stopping the Reaction: Stop the reaction by adding a high pH buffer (e.g., 0.1 M glycine/0.1 M sodium hydroxide).[4]

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone on a fluorescence plate reader.

  • Calculation: Calculate the enzyme activity based on a standard curve of 4-methylumbelliferone and normalize to the protein concentration of the lysate.[4]

Conclusion and Future Directions

The deficiency of galactosylceramidase in Krabbe disease leads to the accumulation of galactosylceramide and, more critically, the cytotoxic metabolite psychosine. This accumulation drives the severe neurodegeneration characteristic of the disease through various cellular stress and apoptotic pathways. While the role of the total pool of galactosylceramides as the precursor to psychosine is established, the specific contribution of different acyl chain variants, including this compound, remains an area for further investigation. Future research focusing on the acyl chain specificity of the enzymes involved in galactosylceramide metabolism and the differential effects of various psychosine species could provide a more nuanced understanding of Krabbe disease pathogenesis and open new avenues for therapeutic intervention. The development of advanced lipidomics platforms will be crucial for dissecting the roles of specific lipid species in this and other lysosomal storage diseases.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Dodecanoyl-galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactosylceramides are a class of glycosphingolipids that play crucial roles in cellular processes and are implicated in various physiological and pathological conditions. The synthesis of specific galactosylceramide analogues, such as Dodecanoyl-galactosylceramide, is essential for investigating their biological functions and for the development of potential therapeutics. This document provides a detailed protocol for the chemical synthesis of this compound, focusing on a common strategy involving the glycosylation of a phytosphingosine-derived acceptor with a protected galactose donor, followed by N-acylation.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process that primarily involves:

  • Preparation of a suitable protected phytosphingosine acceptor: This often involves protecting the amine and hydroxyl groups to ensure regioselective glycosylation.

  • Preparation of a protected galactosyl donor: The choice of protecting groups on the galactose moiety is critical for controlling the stereoselectivity of the glycosidic bond formation (α or β).

  • Glycosylation: The coupling of the galactosyl donor and the phytosphingosine acceptor to form the glycosidic linkage.

  • Deprotection: Removal of the protecting groups.

  • N-acylation: Introduction of the dodecanoyl (C12) fatty acid chain to the free amine of the sphingoid base.

  • Final deprotection: Removal of any remaining protecting groups to yield the target molecule.

Experimental Protocols

Protocol 1: Synthesis of a Protected Phytosphingosine Acceptor

This protocol outlines the preparation of a phytosphingosine acceptor with protected amine and diol functionalities.

Materials:

  • Phytosphingosine

  • Tetrachlorophthalic anhydride

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalyst)

  • Solvents: Pyridine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

  • Amine Protection: Dissolve phytosphingosine in pyridine and add tetrachlorophthalic anhydride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The product is the tetrachlorophthalimide-protected phytosphingosine.

  • Diol Protection: To the product from the previous step dissolved in DCM and 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature to form the isopropylidene acetal.

  • Purification: The resulting protected phytosphingosine acceptor is purified by silica gel column chromatography.

Protocol 2: Glycosylation and Subsequent N-Acylation

This protocol details the coupling of the acceptor with a galactosyl donor, followed by deprotection and acylation.

Materials:

  • Protected phytosphingosine acceptor (from Protocol 1)

  • Per-benzoylated galactosyl donor (e.g., a thioglycoside or trichloroacetimidate)

  • Glycosylation promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) for a thioglycoside donor)

  • Dodecanoyl chloride (or dodecanoic acid with a coupling agent)

  • Hydrazine hydrate

  • Sodium methoxide in methanol

  • Solvents: Anhydrous DCM, Methanol (MeOH), Tetrahydrofuran (THF)

  • Molecular sieves (4 Å)

Procedure:

  • Glycosylation:

    • Dissolve the protected phytosphingosine acceptor and the galactosyl donor in anhydrous DCM containing activated 4 Å molecular sieves.

    • Cool the mixture to the appropriate temperature (e.g., -78 °C).

    • Add the glycosylation promoter (e.g., NIS and a catalytic amount of TfOH) and stir the reaction for several hours.[1]

    • Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine and filter through Celite.

    • The crude product is purified by column chromatography. A yield of around 71% can be expected for the α-anomer.[1]

  • Deprotection of the Amine:

    • Dissolve the glycosylated product in a suitable solvent and treat with hydrazine hydrate to remove the tetrachlorophthalimide protecting group. This step yields the free amine.

  • N-Acylation:

    • Dissolve the amine in a mixture of THF and a saturated sodium acetate solution.

    • Add dodecanoyl chloride dropwise and stir until the reaction is complete.[1]

    • Alternatively, use dodecanoic acid with a coupling agent like EDCI and HOBt.

  • Final Deprotection (Zemplén de-O-benzoylation):

    • Dissolve the N-acylated product in anhydrous MeOH.

    • Add a catalytic amount of sodium methoxide in methanol and stir at room temperature.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the solvent under reduced pressure.

    • The final product, this compound, is purified by silica gel chromatography.

Data Presentation

Table 1: Summary of Reaction Yields for Key Synthetic Steps

StepReactionReagentsTypical Yield (%)Reference
1GlycosylationNIS, TfOH71% (α-anomer)[1]
2N-AcylationDodecanoyl chloride~80-90%General Acylation
3Final DeprotectionNaOMe, MeOHQuantitative[1]

Table 2: Representative Characterization Data for a Galactosylceramide Analogue

TechniqueData TypeObserved Values
¹H NMR Chemical Shift (δ)Peaks corresponding to the anomeric proton (around 4.9 ppm for α-anomer), sugar protons (3.5-4.5 ppm), sphingoid backbone, and acyl chain.
¹³C NMR Chemical Shift (δ)Peaks for the anomeric carbon (around 100 ppm for α-anomer), other sugar carbons, sphingoid carbons, and acyl chain carbons.[2]
Mass Spec (HRMS) m/zCalculated and found mass-to-charge ratio for the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

Note: Specific chemical shifts and m/z values will be unique to this compound and should be confirmed by experimental analysis.

Visualizations

Chemical Synthesis Workflow

Synthesis_Workflow Start Phytosphingosine Protect_Amine Amine Protection (Tetrachlorophthalimide) Start->Protect_Amine Protect_Diol Diol Protection (Isopropylidene Acetal) Protect_Amine->Protect_Diol Acceptor Protected Acceptor Protect_Diol->Acceptor Glycosylation Glycosylation Acceptor->Glycosylation Donor Protected Galactosyl Donor Donor->Glycosylation Glycosylated_Intermediate Glycosylated Product Glycosylation->Glycosylated_Intermediate Deprotect_Amine Amine Deprotection (Hydrazine) Glycosylated_Intermediate->Deprotect_Amine Free_Amine Free Amine Intermediate Deprotect_Amine->Free_Amine N_Acylation N-Acylation (Dodecanoyl Chloride) Free_Amine->N_Acylation Acylated_Product Protected Dodecanoyl- galactosylceramide N_Acylation->Acylated_Product Final_Deprotection Final Deprotection (NaOMe/MeOH) Acylated_Product->Final_Deprotection Final_Product This compound Final_Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Signaling Pathway Context (Hypothetical)

While the primary request is for a synthesis protocol, galactosylceramides like KRN7000 (a related compound) are well-known for their role in activating invariant Natural Killer T (iNKT) cells via presentation by the CD1d molecule on antigen-presenting cells (APCs). The diagram below illustrates this general signaling pathway.

iNKT_Activation_Pathway cluster_APC cluster_iNKT GalCer Dodecanoyl- galactosylceramide APC Antigen Presenting Cell (APC) GalCer->APC Uptake CD1d CD1d Complex GalCer-CD1d Complex CD1d->Complex Loading TCR T-Cell Receptor (TCR) Complex->TCR Presentation iNKT_Cell iNKT Cell Activation iNKT Cell Activation TCR->Activation Signal Cytokines Cytokine Release (e.g., IFN-γ, IL-4) Activation->Cytokines

Caption: Activation of iNKT cells by a galactosylceramide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C12-Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides are crucial glycosphingolipids that play significant roles in cellular processes, including membrane integrity, signal transduction, and myelin formation.[1][2] Specifically, the C12 isoform of galactosylceramide (C12-GalCer) is a subject of growing interest in various research fields. Accurate and reliable quantification of C12-GalCer is essential for understanding its biological functions and for the development of potential therapeutic agents. This application note provides a detailed protocol for the analysis of C12-galactosylceramide using a sensitive and reliable normal-phase High-Performance Liquid Chromatography (HPLC) method with fluorescence detection after enzymatic hydrolysis and O-phthalaldehyde (OPA) derivatization.[3][4][5][6][7]

Principle

The method involves the enzymatic hydrolysis of the N-acyl linkage in C12-galactosylceramide by sphingolipid ceramide N-deacylase (SCDase), which generates galactosylsphingosine (psychosine) with a free amino group.[3][5] This free amino group is then quantitatively derivatized with O-phthalaldehyde (OPA) to yield a highly fluorescent product. The OPA-derivatized galactosylsphingosine is subsequently separated and quantified by normal-phase HPLC with a fluorescence detector.[3][4][5] This method allows for the sensitive and specific determination of galactosylceramide in various biological samples.[4][5][7]

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described HPLC method for the analysis of galactosylceramide.

Table 1: HPLC Method Performance Characteristics

ParameterValueReference
Linearity Range (GalCer in biological samples)4.0–800 pmol[3]
Linearity Range (Standard GalCer)5 pmol to 1 nmol[4][6]
Retention Time (OPA-Galactosylsphingosine)11.3 min[3][4]

Table 2: HPLC Operating Conditions

ParameterConditionReference
ColumnIntersil SIL 150A-5 (4.6 x 250 mm)[3][5]
Mobile Phasen-hexane/isopropanol/water (73/26.5/0.5, v/v/v)[3][4][5]
Flow Rate2.0 mL/min[3][4]
Injection Volume15 µL[3][5]
Fluorescence DetectorExcitation: 340 nm, Emission: 455 nm[3][4]

Experimental Protocols

Materials and Reagents
  • C12-Galactosylceramide standard

  • Sphingolipid ceramide N-deacylase (SCDase)

  • O-phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid

  • Chloroform

  • Methanol

  • Ethanol

  • n-Hexane

  • Isopropanol

  • Internal Standard (e.g., C6-NBD-GlcCer or α-ManCer)[3][5]

  • Sodium acetate buffer (25 mM, pH 5.5) containing 5 mM CaCl2 and 2.0% Triton X-100[3]

Sample Preparation (from Cell Lysate)
  • To 30 µL of cell lysate, add 400 µL of chloroform/methanol (1/1, v/v) and an appropriate amount of internal standard.[3][5]

  • Incubate the mixture at 37°C for 2 hours.[3][5]

  • Add 200 µL of chloroform and 150 µL of water, mix well, and centrifuge at 15,000 rpm for 5 minutes.[3][5]

  • Carefully collect the lower organic phase.[3]

  • To the remaining upper phase, add 200 µL of methanol and 150 µL of water, mix, and centrifuge again to recover any remaining lipids in the lower phase.[5]

  • Pool the lower phases and dry the solvent using a Speed Vac concentrator.[3][5] The dried residue contains the glycosphingolipid fraction.

Enzymatic Hydrolysis (SCDase Treatment)
  • Dissolve the dried lipid extract in 27 µL of 25 mM sodium acetate buffer (pH 5.5) containing 5 mM CaCl2 and 2.0% Triton X-100. Ensure complete dissolution by sonication.[3]

  • Add 0.6 mU of SCDase (in 3 µL) to the sample solution.[3][5]

  • Incubate the reaction mixture at 37°C for an appropriate time to ensure complete hydrolysis.[3][5]

  • Stop the reaction by adding 200 µL of chloroform/methanol (1:1, v/v).[3][5]

  • Add 15 µL of water, mix well, and centrifuge.[3][5]

  • Collect the lower chloroform phase. Repeat the extraction from the upper phase twice with 200 µL of chloroform.[5]

  • Pool the lower phases and dry using a Speed Vac concentrator.[3][5]

OPA Derivatization
  • Prepare the OPA reagent by dissolving 10 mg of OPA in 0.1 mL of ethanol, then adding 20 µL of 2-mercaptoethanol and 9.9 mL of 3% (w/v) boric acid buffer, pH 10.5.[3]

  • Dissolve the dried, hydrolyzed sample in 120 µL of ethanol.[3][5]

  • Pre-incubate the sample solution and the OPA reagent separately at 70°C for 20 minutes.[5]

  • Add 15 µL of the OPA reagent to the 120 µL sample solution and incubate at 70°C for 60 minutes.[3][5]

  • After incubation, centrifuge the sample at 15,000 rpm for 10 minutes to pellet any precipitate.[3][5]

  • Transfer the clear supernatant to an HPLC vial for analysis.[3][5]

HPLC Analysis
  • Inject 15 µL of the OPA-derivatized sample into the HPLC system.[3][5]

  • Perform the separation using a normal-phase silica column with an isocratic mobile phase of n-hexane/isopropanol/water (73/26.5/0.5, v/v/v) at a flow rate of 2.0 mL/min.[3][4][5]

  • Detect the fluorescent OPA derivatives using a fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[3][4]

  • Quantify the amount of C12-galactosylceramide by comparing the peak area of the OPA-derivatized galactosylsphingosine to a standard curve prepared with known amounts of C12-galactosylceramide standard that has undergone the same enzymatic hydrolysis and derivatization process.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enzymatic_hydrolysis Enzymatic Hydrolysis cluster_derivatization OPA Derivatization cluster_hplc_analysis HPLC Analysis start Biological Sample (e.g., Cell Lysate) extraction Lipid Extraction (Chloroform/Methanol) start->extraction drying1 Solvent Evaporation extraction->drying1 dissolution Dissolve in Buffer drying1->dissolution scdase SCDase Treatment (37°C) dissolution->scdase stop_reaction Stop Reaction (Chloroform/Methanol) scdase->stop_reaction drying2 Solvent Evaporation stop_reaction->drying2 dissolve_ethanol Dissolve in Ethanol drying2->dissolve_ethanol opa_reaction OPA Reagent Addition (70°C) dissolve_ethanol->opa_reaction centrifugation Centrifugation opa_reaction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Normal-Phase HPLC supernatant->hplc detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) hplc->detection quantification Quantification detection->quantification

Caption: Experimental workflow for C12-galactosylceramide analysis.

signaling_pathway cluster_synthesis Biosynthesis cluster_functions Cellular Functions & Signaling cluster_degradation Degradation cluster_pathology Pathological Implications ceramide Ceramide ugt8 UGT8 (Galactosylceramide Synthase) ceramide->ugt8 udp_gal UDP-Galactose udp_gal->ugt8 galcer Galactosylceramide (e.g., C12-GalCer) ugt8->galcer membrane Myelin Sheath Formation & Membrane Integrity galcer->membrane signal_transduction Signal Transduction galcer->signal_transduction cell_processes Cell Differentiation, Adhesion, Proliferation galcer->cell_processes galc GALC (Galactocerebrosidase) galcer->galc psychosine Galactosylsphingosine (Psychosine) galc->psychosine Lysosomal Degradation krabbe Krabbe Disease (GALC Deficiency) galc->krabbe Deficiency leads to psychosine->ceramide Further Metabolism galactose Galactose fatty_acid Fatty Acid accumulation Accumulation of GalCer & Psychosine krabbe->accumulation demylination Demyelination & Neurodegeneration accumulation->demylination

Caption: Simplified overview of galactosylceramide metabolism and signaling.

References

Application Note: Quantification of Dodecanoyl-galactosylceramide using Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the sensitive and specific quantification of Dodecanoyl-galactosylceramide (C12:0-GalCer), a specific isoform of the galactosylceramide family of sphingolipids. Galactosylceramides are crucial components of myelin sheaths and neuronal cell membranes, and their metabolism is implicated in various neurological processes and diseases.[1] This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that offers high selectivity and sensitivity for lipid analysis.[2][3] The protocol covers lipid extraction from biological matrices, chromatographic separation from its isobaric isomer glucosylceramide, and quantification using Multiple Reaction Monitoring (MRM).

Principle of the Method

The quantification of this compound is achieved through a multi-step process involving efficient extraction of lipids from the sample, chromatographic separation of the target analyte from other molecules (including its isomer Dodecanoyl-glucosylceramide), and highly specific detection and quantification by tandem mass spectrometry.

The MS/MS instrument operates by selecting the protonated molecular ion of this compound (the precursor ion) in the first quadrupole, subjecting it to collision-induced dissociation (CID) in the second quadrupole (collision cell), and then detecting a specific, characteristic fragment ion (the product ion) in the third quadrupole.[4] This MRM transition is unique to the analyte of interest, providing exceptional specificity and reducing background noise, which enables accurate quantification even at low concentrations.[2][5]

G cluster_workflow Experimental Workflow Sample Biological Sample (Tissue, Cells, CSF) Extraction Lipid Extraction (Bligh-Dyer or similar) Sample->Extraction 1. Sample Prep Separation UPLC/HPLC Separation (Normal Phase Chromatography) Extraction->Separation 2. Analysis Ionization Electrospray Ionization (ESI, Positive Mode) Separation->Ionization MS1 Q1: Precursor Ion Selection ([M+H]+) Ionization->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Product Ion Selection (e.g., m/z 264.3) CID->MS2 Detection Detector & Data Acquisition MS2->Detection Quant Quantification (Peak Area Integration) Detection->Quant

Caption: High-level workflow for LC-MS/MS quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all HPLC or LC-MS grade).

  • Reagents: Formic Acid, Ammonium Acetate.

  • Internal Standard (IS): A non-endogenous lipid species, such as C17:0-Galactosylceramide or a stable isotope-labeled C12:0-Galactosylceramide (e.g., d3-C12:0-GalCer). The use of an appropriate internal standard is critical for accurate quantification.[2]

  • Standard: this compound (C12:0-GalCer) for calibration curve generation.

Sample Preparation: Lipid Extraction

This protocol is a modified Bligh and Dyer method suitable for extracting sphingolipids from plasma, cerebrospinal fluid (CSF), or cell/tissue homogenates.[6]

  • Homogenization: Homogenize tissue samples in an appropriate buffer. For cell pellets or liquid samples (e.g., 100 µL plasma), proceed to the next step.

  • Spiking: Add a known amount of the internal standard (IS) to the sample.

  • Solvent Addition: Add 400 µL of methanol and 200 µL of chloroform. Vortex vigorously for 2 minutes at 4°C.[7][8]

  • Phase Separation: Add 150 µL of water and 200 µL of chloroform. Vortex for 1 minute and centrifuge at 15,000 rpm for 5 minutes to separate the aqueous and organic layers.[7][9]

  • Collection: Carefully collect the lower organic phase (chloroform layer) into a clean tube. Be cautious not to disturb the protein interface.

  • Re-extraction: Add another 400 µL of chloroform to the remaining aqueous layer, vortex, centrifuge, and pool the lower organic phase with the first extract.[10]

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 99:1 Methanol:Acetonitrile) for analysis.

LC-MS/MS Analysis

It is crucial to chromatographically separate Galactosylceramide from its isomer Glucosylceramide, as they are indistinguishable by mass alone.[2][5] Normal phase chromatography is typically effective for this separation.[5][10]

  • LC System: UPLC or HPLC system.

  • Column: A silica-based normal phase column (e.g., Supelco LC-Si, 2.1 x 250 mm).[10]

  • Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97/2/1, v/v/v) with 5 mM ammonium acetate.[10]

  • Mobile Phase B: Methanol/Water/Formic Acid (e.g., 90/8/2, v/v/v).

  • Flow Rate: 0.5 - 1.5 mL/min (will vary based on column dimensions).[10]

  • Injection Volume: 5 - 10 µL.

  • Gradient: An isocratic elution is often sufficient to separate the isomers. For example, hold at 100% Mobile Phase A for 8-10 minutes.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data should be presented in clear, tabular formats. Calibration curves are generated by plotting the peak area ratio (Analyte/IS) against the concentration of the standard. A linear regression with a weighting factor of 1/x is typically used.

Table 1: MRM Parameters for this compound
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound644.5264.35035-45
Internal Standard (e.g., C17-GalCer)714.6264.35035-45

Note: The primary product ion at m/z 264.3 corresponds to the didehydrated sphingosine backbone and is a characteristic fragment for most cerebrosides.[6] Collision energy should be optimized for the specific instrument used.

Table 2: Example Quantitative Performance

This table summarizes typical performance characteristics for this type of assay.

ParameterTypical ValueReference
Linearity Range2.5 - 350 nM[6][11]
R² of Calibration Curve≥ 0.995[11][12]
Limit of Quantification (LOQ)0.5 - 5.0 nM[5][11]
Inter-assay Precision (%CV)< 15%[11]
Inter-assay Accuracy (%)85 - 115%[11]

Associated Biological Pathway

This compound is synthesized from Dodecanoyl-ceramide. This reaction is a key step in the biosynthesis of more complex glycosphingolipids and is essential for processes like myelination.[1] The synthesis is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8.[1][13]

G Cer Dodecanoyl-ceramide Enzyme UGT8 (CGT) Cer->Enzyme UDP_Gal UDP-galactose UDP_Gal->Enzyme GalCer This compound UDP UDP Enzyme->GalCer Enzyme->UDP

Caption: Biosynthesis of Galactosylceramide from Ceramide.

References

Application Note: Extraction and Quantification of Dodecanoyl-galactosylceramide from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecanoyl-galactosylceramide (C12-GalCer) is a subtype of galactosylceramide, a class of glycosphingolipids that are major components of the myelin sheath in the central and peripheral nervous systems. The quantification of specific galactosylceramide species, such as this compound, is crucial for studying myelin metabolism, diagnosing and understanding the pathology of demyelinating diseases like Krabbe disease, and for the development of therapeutic interventions. This application note provides a detailed protocol for the extraction of this compound from brain tissue, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the concentration of total non-hydroxylated fatty acid-galactosylceramides (NFA-GalCer), which includes this compound, in the mid-brain and cortex of wild-type mice at different postnatal ages. This data can serve as a reference for expected concentrations in murine brain tissue.

Brain RegionAgeGenotypeMean NFA-GalCer Concentration (nmol/g tissue)Standard Error of the Mean (SEM)
Mid-brainP20Wild Type~15~2
Mid-brainP30Wild Type~25~3
CortexP20Wild Type~8~1
CortexP30Wild Type~12~1.5

Data is estimated from graphical representations in the cited literature and should be used for reference purposes. Actual values may vary based on experimental conditions.[1]

Experimental Protocols

This protocol is based on a modified Folch method for lipid extraction, followed by analysis using LC-MS/MS.[2]

Materials and Reagents
  • Brain tissue (fresh or frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • 0.9% NaCl solution

  • Internal Standard: C12-galactosylceramide-d5 or other suitable deuterated analog

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge (capable of 2000 x g and 15,000 x g)

  • Conical glass centrifuge tubes

  • Nitrogen gas evaporator

  • Autosampler vials for LC-MS/MS

Experimental Workflow Diagram

Extraction_Workflow start Start: Brain Tissue Sample homogenization 1. Homogenization (in PBS) start->homogenization extraction 2. Lipid Extraction (Chloroform:Methanol 2:1) homogenization->extraction phase_separation 3. Phase Separation (add 0.9% NaCl) extraction->phase_separation centrifugation1 4. Centrifugation (2000 x g, 10 min) phase_separation->centrifugation1 lower_phase 5. Collect Lower (Chloroform) Phase centrifugation1->lower_phase evaporation 6. Evaporation (under Nitrogen) lower_phase->evaporation reconstitution 7. Reconstitution (in Mobile Phase) evaporation->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of this compound from brain tissue.

Detailed Protocol

1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of frozen brain tissue. b. On ice, add the tissue to a glass Dounce homogenizer with 1 mL of ice-cold PBS. c. Homogenize thoroughly until no visible tissue fragments remain. d. Transfer the homogenate to a conical glass centrifuge tube.

2. Lipid Extraction (Modified Folch Method): [2] a. To the tissue homogenate, add a pre-determined amount of the internal standard (e.g., C12-galactosylceramide-d5) to allow for absolute quantification.[1] b. Add 19 volumes of a 2:1 (v/v) mixture of chloroform:methanol to the homogenate. For 100 mg of tissue (approximated as 100 µL of volume), this would be 1.9 mL of the solvent mixture. c. Vortex the mixture vigorously for 1 minute. d. Agitate on an orbital shaker at room temperature for 15-20 minutes.

3. Phase Separation: a. Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for 2 mL of extract). b. Vortex for 30 seconds to ensure thorough mixing. c. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at room temperature to facilitate the separation of the two phases.[2]

4. Collection of the Lipid-Containing Phase: a. After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. b. Carefully aspirate and discard the upper aqueous phase without disturbing the interface. c. Using a glass Pasteur pipette, transfer the lower chloroform phase to a new clean glass tube.

5. Drying and Reconstitution: a. Evaporate the chloroform from the collected lower phase to dryness under a gentle stream of nitrogen gas in a water bath at 30-37°C. b. Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial LC-MS/MS mobile phase (e.g., a mixture of n-hexane/isopropyl alcohol/water). c. Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Alternative Extraction Method for Psychosines

For a more selective extraction of psychosines, including galactosylsphingosine (the deacylated form of galactosylceramide), an acetone-based extraction can be employed.[3]

  • Homogenize the lyophilized brain sample (e.g., 200 mg) in 150 mL of acetone.[3]

  • Filter the extract and evaporate to dryness.[3]

  • Dissolve the residue in chloroform:methanol (2:1) and apply to a cation-exchange cartridge to separate the positively charged psychosines from other neutral lipids.[3]

LC-MS/MS Analysis

The following are general guidelines for the quantification of this compound. Specific parameters should be optimized for the instrument in use.

  • Chromatography: Normal-phase HPLC is often used for the separation of galactosylceramide isomers.[4]

    • Column: A silica-based column such as an Intersil SIL 150A-5 (4.6 x 250 mm) can be used.[4]

    • Mobile Phase: An isocratic or gradient elution with a mixture of solvents like n-hexane, isopropyl alcohol, and water is common.[4] For example, a mobile phase of n-hexane/isopropyl alcohol/H2O (73/26.5/0.5, v/v/v) has been used.[4]

    • Flow Rate: A flow rate of around 1.0-2.0 mL/min is typical.[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the detection of galactosylceramides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion will be the [M+H]+ adduct of this compound, and the product ion will be a characteristic fragment (e.g., the sphingoid base fragment).

    • Internal Standard: The same MRM transition for the deuterated internal standard will be monitored for ratiometric quantification.

Signaling Pathway and Logical Relationships

The extraction protocol follows a logical sequence of steps to isolate lipids from other cellular components.

Logical_Flow tissue Brain Tissue (Lipids, Proteins, etc.) homogenate Homogenate tissue->homogenate Homogenization single_phase Single Phase Extract (Lipids & Soluble Proteins in Chloroform/Methanol) homogenate->single_phase Add Chloroform/Methanol two_phases Two Phases (Upper: Aqueous Lower: Organic) single_phase->two_phases Add Saline Solution upper_phase Upper Aqueous Phase (Polar molecules, Gangliosides) two_phases->upper_phase Separation lower_phase Lower Organic Phase (this compound & other lipids) two_phases->lower_phase Separation final_sample Final Sample for Analysis lower_phase->final_sample Evaporation & Reconstitution

Caption: Logical flow of the lipid extraction process.

References

Application Notes and Protocols for Synthetic Dodecanoyl-galactosylceramide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic Dodecanoyl-galactosylceramide is a glycolipid analog belonging to the alpha-galactosylceramide (α-GalCer) family. These molecules are potent immunomodulators, primarily known for their ability to activate invariant Natural Killer T (iNKT) cells, a specialized T cell population that bridges the innate and adaptive immune systems. The activation of iNKT cells by α-GalCer analogs presented by the CD1d molecule on antigen-presenting cells (APCs) can lead to a cascade of immune responses, including the secretion of a diverse range of cytokines. This immunomodulatory activity has positioned synthetic α-GalCer analogs as promising candidates for immunotherapy in cancer, infectious diseases, and autoimmune disorders. Furthermore, some analogs have been shown to directly induce apoptosis in cancer cells, highlighting their potential as direct anti-cancer agents.

This document provides detailed application notes and protocols for the use of synthetic this compound in various cell culture assays to characterize its biological activity.

Mechanism of Action

The primary mechanism of action for α-GalCer analogs involves their presentation by the CD1d molecule on APCs, such as dendritic cells and macrophages, to the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid release of both T helper 1 (Th1) and T helper 2 (Th2) cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4). The specific cytokine profile can be influenced by the chemical structure of the analog.

Additionally, certain synthetic analogs of α-GalCer have been found to activate macrophages through Toll-like receptor 4 (TLR4) signaling pathways. This can lead to the activation of NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines and enhanced phagocytic activity.[1]

In the context of cancer, galactosylceramides can also play a role in modulating apoptosis. While some studies indicate that an accumulation of endogenous galactosylceramide can be anti-apoptotic and contribute to drug resistance[2], exogenous synthetic analogs are being explored for their ability to induce apoptosis in tumor cells. The precise apoptotic pathways triggered by synthetic this compound require empirical determination but may involve caspase activation and regulation of Bcl-2 family proteins.

Data Presentation

The following table summarizes representative quantitative data for a synthetic α-galactosylceramide analog, CCL-34, which demonstrates the potential effects that may be observed with this compound. It is crucial to generate specific data for this compound in the cell lines of interest.

Table 1: Representative Biological Activity of a Synthetic α-Galactosylceramide Analog (CCL-34) in Macrophage Cell Lines [1]

Cell LineAssayConcentrationResult
RAW 264.7NF-κB Activity10 µg/mL~6-fold increase in NF-κB reporter activity
RAW 264.7TNF-α Production10 µg/mL~4000 pg/mL
RAW 264.7IL-6 Production10 µg/mL~1500 pg/mL
RAW 264.7IL-1β Production10 µg/mL~250 pg/mL
293/hTLR4A-MD2-CD14NF-κB Activity10 µg/mL~8-fold increase in NF-κB reporter activity
293/hTLR4A-MD2-CD14IL-8 Production10 µg/mL~3000 pg/mL

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • Target cells (e.g., cancer cell line or immune cells)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • Target cells

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • This compound

  • Target cells

  • Cell culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt MTT Assay (Cell Viability) cell_culture->mtt apoptosis Annexin V/PI Staining (Apoptosis) cell_culture->apoptosis western Western Blot (Signaling Pathways) cell_culture->western compound_prep Prepare Dodecanoyl- galactosylceramide Dilutions compound_prep->mtt compound_prep->apoptosis compound_prep->western viability_analysis IC50 Determination mtt->viability_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis western_analysis Protein Expression/ Phosphorylation Analysis western->western_analysis

Caption: General experimental workflow for cell-based assays.

tlr4_signaling dgc This compound tlr4 TLR4/MD2/CD14 dgc->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK (ERK, JNK, p38) tak1->mapk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines mapk->cytokines

Caption: TLR4 signaling pathway activation.

apoptosis_pathway dgc This compound cell Cancer Cell dgc->cell bcl2_fam Bcl-2 Family Regulation (↑Bax, ↓Bcl-2) cell->bcl2_fam mito Mitochondrial Outer Membrane Permeabilization bcl2_fam->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway modulation.

References

Application Note: Dodecanoyl-galactosylceramide as a Standard for Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for deriving meaningful biological insights. The complexity of the lipidome and the inherent variability of analytical techniques present significant challenges. The use of internal standards is a cornerstone of robust quantitative lipidomic workflows, correcting for variations in sample extraction, processing, and instrument response.[1][2] Dodecanoyl-galactosylceramide (C12:0-Galactosylceramide) is an ideal internal standard for the quantification of galactosylceramides and other related sphingolipids. As a non-endogenous, odd-chain lipid, it is added at a known concentration to biological samples prior to lipid extraction, enabling accurate normalization of endogenous lipid species.[1]

Physicochemical and Mass Spectrometry Data

Accurate quantification by mass spectrometry relies on precise knowledge of the precursor and product ion mass-to-charge ratios (m/z). For this compound, these parameters are essential for setting up targeted analyses, such as Multiple Reaction Monitoring (MRM).

ParameterValueReference
Chemical Formula C36H69NO8N/A
Monoisotopic Mass 643.5023 g/mol Calculated
Precursor Ion [M+H]+ 644.5 m/zCalculated
Product Ion 264.3 m/z[3]
Fragmentation Didehydrated sphingosine[3]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Obtain high-purity this compound.

  • Prepare a stock solution of 1 mg/mL in a suitable organic solvent such as methanol or a chloroform:methanol mixture (2:1, v/v).

  • Store the stock solution at -20°C or -80°C in a tightly sealed glass vial to prevent solvent evaporation and degradation.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL or 1 µg/mL) with the same solvent. The final concentration of the internal standard in the sample should be optimized based on the expected concentration of the endogenous analytes and instrument sensitivity.

Lipid Extraction from Biological Samples (Adapted Folch Method)

This protocol describes a modified Folch method for lipid extraction from plasma or serum.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Addition: To 100 µL of sample in a glass tube, add a known amount of the this compound internal standard working solution. The amount added should be sufficient to achieve a final concentration within the linear range of the assay.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol or isopropanol).

LC-MS/MS Analysis for Galactosylceramide Quantification
  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of isomeric glucosylceramides and galactosylceramides.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more polar analytes. The gradient should be optimized for the specific column and instrument.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for standard analytical columns.

    • Injection Volume: 5-10 µL of the reconstituted lipid extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (IS): 644.5 -> 264.3

      • Endogenous Galactosylceramides: Monitor the specific precursor ions for the galactosylceramide species of interest, all fragmenting to the common product ion of 264.3 m/z.

    • Instrument Parameters: Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity of the target analytes and the internal standard.

Data Analysis

  • Peak Integration: Integrate the peak areas of the endogenous galactosylceramide species and the this compound internal standard.

  • Response Ratio Calculation: Calculate the response ratio for each endogenous analyte by dividing its peak area by the peak area of the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of authentic galactosylceramide standards spiked with the internal standard. Plot the response ratio against the concentration of the standard. Determine the concentration of the endogenous galactosylceramides in the samples by interpolating their response ratios on the calibration curve.

Visualizations

Lipidomic_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Addition of this compound (Internal Standard) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction Drying Drying of Lipid Extract Extraction->Drying Reconstitution Reconstitution in LC-MS Grade Solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis (HILIC, MRM) Reconstitution->LC_MS Data_Processing Peak Integration & Response Ratio Calculation LC_MS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Caption: Experimental workflow for lipidomic analysis using an internal standard.

Internal_Standard_Logic cluster_input Inputs cluster_process Analytical Process with Inherent Variability cluster_output Measured Signals cluster_normalization Normalization and Quantification Analyte Endogenous Analyte (Unknown Amount) Variability Extraction Efficiency Instrument Response Matrix Effects Analyte->Variability IS Internal Standard (Known Amount) IS->Variability Analyte_Signal Analyte Signal (Affected by Variability) Variability->Analyte_Signal IS_Signal Internal Standard Signal (Affected by Same Variability) Variability->IS_Signal Ratio Response Ratio = Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification (Variability Corrected) Ratio->Quantification

Caption: Logic of internal standard-based quantification in lipidomics.

References

Application Notes and Protocols: In Vitro Stimulation of Splenocytes with Dodecanoyl-galactosylceramide and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-galactosylceramide (α-GalCer) and its structural analogs are potent glycolipid antigens that activate invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems[3][4]. This activation occurs when α-GalCer is presented by the MHC class I-like molecule, CD1d, on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages, which are abundant in the spleen[5][6]. The interaction between the glycolipid-CD1d complex and the invariant T cell receptor (TCR) on iNKT cells triggers a rapid and potent release of a cascade of cytokines, including both T helper 1 (Th1) type (e.g., IFN-γ) and Th2 type (e.g., IL-4) cytokines[3][7].

The structure of the α-GalCer analog, particularly the length and saturation of the N-acyl chain, plays a critical role in modulating the downstream immune response. While the long-chain α-GalCer (KRN7000) typically induces a mixed Th1/Th2 response, analogs with shorter acyl chains have been shown to preferentially induce a Th2-biased cytokine profile (e.g., higher IL-4, lower IFN-γ)[1][2]. Therefore, Dodecanoyl-galactosylceramide (C12:0), as a short-chain analog, may be hypothesized to induce a Th2-skewed response, but this must be determined empirically.

These application notes provide detailed protocols for the isolation of murine splenocytes and their subsequent in vitro stimulation with galactosylceramide compounds to assess cellular proliferation and cytokine production.

Data Presentation: Expected Outcomes of Splenocyte Stimulation

The following tables summarize representative quantitative data for splenocyte stimulation with the standard α-GalCer (KRN7000) and illustrate the potential modulatory effects that might be observed with a short-chain analog like this compound, based on published findings for other short-chain variants[1][2][8].

Table 1: Proliferation of Splenocyte Subsets after 72-hour Stimulation (Data is representative for α-GalCer. Effects of this compound are hypothetical).

Stimulant (Concentration)Cell TypeProliferation Index (vs. Unstimulated)Expected Trend for this compound
Vehicle ControlTotal Splenocytes1.0-
α-GalCer (100 ng/mL)Total Splenocytes8.0 - 15.0[9]Potentially similar or slightly reduced
α-GalCer (100 ng/mL)CD3+ T CellsIncreased[9]Potentially similar
α-GalCer (100 ng/mL)CD19+ B CellsIncreased[9]Potentially similar
α-GalCer (100 ng/mL)iNKT CellsMarkedly Increased[9]Potentially reduced expansion[1][2]

Table 2: Cytokine Production in Supernatant after 48-hour Stimulation (Data is representative for α-GalCer. Effects of this compound are hypothetical based on trends observed with other short-chain analogs[1][2][8]).

Stimulant (Concentration)IFN-γ (pg/mL)IL-4 (pg/mL)IL-2 (pg/mL)Expected Cytokine Profile for this compound
Vehicle Control< 50< 20< 20-
α-GalCer (100 ng/mL)2000 - 50001000 - 3000500 - 1500Th2-Biased: Lower IFN-γ, Higher IL-4[1][2]

Experimental Protocols & Workflows

The overall workflow for assessing the in vitro activity of this compound involves isolating splenocytes, stimulating them with the compound, and subsequently analyzing the cellular responses.

G Experimental Workflow for Splenocyte Stimulation cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis spleen 1. Spleen Harvest from Mouse isolate 2. Splenocyte Isolation (Mechanical Dissociation & RBC Lysis) spleen->isolate count 3. Cell Counting & Viability Assessment isolate->count plate 4. Cell Plating (e.g., 2 x 10^5 cells/well) count->plate stimulate 5. Stimulation (Add this compound, α-GalCer control, Vehicle) plate->stimulate incubate 6. Incubation (24-72 hours, 37°C, 5% CO2) stimulate->incubate prolif Proliferation Assay (e.g., CFSE, [3H]-Thymidine) incubate->prolif cyto Cytokine Analysis (e.g., ELISA, CBA) incubate->cyto flow Flow Cytometry (Cell Surface & Intracellular Markers) incubate->flow

Caption: General workflow from spleen isolation to downstream analysis.

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen. All steps should be performed in a sterile biosafety cabinet.

Materials:

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

  • 70 µm cell strainer

  • Sterile petri dishes

  • Sterile forceps and scissors

  • 3 mL syringe plunger

  • 50 mL conical tubes

  • Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

  • Phosphate-Buffered Saline (PBS)

  • Trypan blue solution and hemocytometer or automated cell counter

Procedure:

  • Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing 5 mL of cold complete RPMI medium.

  • Place a 70 µm cell strainer over a new 50 mL conical tube.

  • Transfer the spleen onto the strainer.

  • Gently mash the spleen through the strainer using the plunger of a 3 mL syringe. Add 5-10 mL of RPMI medium to rinse the strainer and ensure maximum cell recovery.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 3-5 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.

  • Neutralize the lysis buffer by adding 10 mL of complete RPMI medium.

  • Centrifuge the cells at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 10 mL of complete RPMI medium for a final wash.

  • Centrifuge again at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the final splenocyte pellet in a known volume of complete RPMI medium (e.g., 5-10 mL).

  • Determine cell concentration and viability using a hemocytometer and Trypan blue exclusion or an automated cell counter.

  • Adjust the cell concentration to the desired density for plating (e.g., 2 x 10^6 cells/mL for a final well concentration of 2 x 10^5 cells in 100 µL).

Protocol 2: In Vitro Splenocyte Stimulation Assay

This protocol details the stimulation of isolated splenocytes to measure proliferation and cytokine production.

Materials:

  • Isolated splenocytes in complete RPMI medium

  • This compound, α-GalCer (positive control), and vehicle control (e.g., DMSO/Tween in PBS, ensure final concentration is non-toxic, typically <0.1%). All should be sterile-filtered.

  • 96-well flat-bottom cell culture plates

  • For Proliferation: [³H]-Thymidine or CFSE staining kit

  • For Cytokine Analysis: ELISA kits or Cytometric Bead Array (CBA) kits

Procedure:

  • Plate 100 µL of the splenocyte suspension (containing 2 x 10^5 cells) into the wells of a 96-well plate.

  • Prepare working solutions of this compound and controls at 2x the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL). A dose-response experiment (e.g., 1-1000 ng/mL) is recommended.

  • Add 100 µL of the 2x stimulant or vehicle control to the appropriate wells. The final volume in each well will be 200 µL. Set up each condition in triplicate.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • For Cytokine Analysis: After 48-72 hours, carefully collect the culture supernatant without disturbing the cells. Centrifuge the supernatant to pellet any remaining cells and store at -80°C until analysis by ELISA or CBA.

  • For Proliferation Analysis ([³H]-Thymidine): After 48 hours of incubation, add 1 µCi of [³H]-Thymidine to each well. Incubate for an additional 18-24 hours. Harvest the cells onto a filter mat using a cell harvester and measure thymidine incorporation using a scintillation counter.

  • For Proliferation Analysis (CFSE): Prior to plating (Step 1), label the splenocytes with CFSE according to the manufacturer's protocol. After 72 hours of incubation, harvest the cells and analyze CFSE dilution by flow cytometry to determine cell division.

Signaling Pathway

The activation of iNKT cells by galactosylceramide analogs follows a well-established pathway. The glycolipid is first captured by an APC and loaded onto the CD1d molecule. This complex is then presented on the APC surface, where it is recognized by the invariant T cell receptor of an iNKT cell. This recognition event is the primary trigger for iNKT cell activation and subsequent cytokine release.

G iNKT Cell Activation Pathway cluster_apc Antigen Presenting Cell (APC) cluster_nkt iNKT Cell cd1d CD1d Molecule loading Glycolipid Loading cd1d->loading complex CD1d-Glycolipid Complex loading->complex tcr Invariant TCR complex->tcr TCR Recognition activation Signal Transduction & Activation tcr->activation cytokines Cytokine Release (IFN-γ, IL-4, etc.) activation->cytokines downstream Downstream Effects (NK, B, T Cell Activation) cytokines->downstream glycolipid Dodecanoyl-GalCer (or other α-GalCer analog) glycolipid->loading Uptake

Caption: α-GalCer analogs activate iNKT cells via CD1d presentation.

References

Illuminating Cellular Landscapes: Fluorescent Labeling of Dodecanoyl-galactosylceramide for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecanoyl-galactosylceramide, a specific isoform of the larger galactosylceramide (GalCer) family of glycosphingolipids, plays a crucial role in a variety of cellular processes. As a key component of myelin in the nervous system, it is essential for proper nerve function.[1] Beyond its structural role, galactosylceramide is involved in cell-cell recognition, signal transduction, and is implicated in the pathology of certain lysosomal storage diseases, such as Krabbe disease.[2] The ability to visualize the subcellular localization, trafficking, and metabolism of this compound in living and fixed cells is paramount to understanding its function in both health and disease.

Fluorescent labeling offers a powerful and versatile approach to track the dynamics of this compound within the intricate cellular environment. By covalently attaching a fluorophore to the lipid, researchers can employ a range of fluorescence microscopy techniques to gain insights into its distribution in various organelles, its movement through cellular pathways, and its interactions with other molecules. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging.

Fluorescent Probes for Labeling this compound

The choice of fluorescent dye is critical and depends on the specific experimental requirements, including the imaging modality, the need for multiplexing with other fluorescent probes, and the desired photophysical properties. Several fluorophores are well-suited for labeling lipids like this compound. Commonly used dyes include Nitrobenzoxadiazole (NBD), Lissamine™ Rhodamine B, and BODIPY™ derivatives.

Data Presentation: Photophysical Properties of Relevant Fluorophores

The following table summarizes the key photophysical properties of fluorescent dyes commonly used for lipid labeling, enabling an informed selection for specific imaging applications.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
NBD ~463~536~22,000Environment-sensitiveEnvironment-sensitive fluorescence; commonly used for uptake and trafficking studies.[3][4][5]
Lissamine™ Rhodamine B ~570[6]~590N/AN/ARed-fluorescent dye suitable for multiplexing with green fluorophores.[7]
BODIPY™ FL ~505~511>80,000[8][9]Often approaching 1.0[8][10]Bright and highly photostable; relatively insensitive to solvent polarity and pH.[8][11]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of fluorescently labeled this compound and its application in live and fixed cell imaging.

Protocol 1: Preparation of Fluorescently Labeled this compound

This protocol describes a general method for labeling this compound with an amine-reactive fluorescent dye. The dodecanoyl chain provides a convenient site for modification without significantly altering the biologically active galactose and ceramide moieties.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NBD-X, SE; Lissamine™ Rhodamine B sulfonyl chloride; BODIPY™ FL, SE)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIEA)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Addition of Base: Add 2-3 equivalents of TEA or DIEA to the solution to act as a base catalyst.

  • Labeling Reaction: Add 1.1-1.5 equivalents of the amine-reactive fluorescent dye (dissolved in a small amount of anhydrous DMF or DMSO) to the lipid solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light. The reaction progress can be monitored by TLC. The fluorescently labeled product should have a different retention factor (Rf) compared to the unlabeled lipid and the free dye.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the fluorescently labeled this compound using silica gel column chromatography.

    • Select a solvent system for elution that provides good separation of the labeled lipid from unreacted starting materials (e.g., a gradient of methanol in chloroform).

    • Collect the fractions containing the pure fluorescent product, identified by TLC.

  • Characterization and Storage:

    • Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy.

    • Determine the concentration of the labeled lipid by measuring the absorbance of the fluorophore at its maximum absorption wavelength.

    • Store the purified, fluorescently labeled this compound in a suitable solvent (e.g., chloroform/methanol) at -20°C or -80°C, protected from light.

Protocol 2: Live-Cell Imaging of this compound Trafficking

This protocol details the use of fluorescently labeled this compound to visualize its uptake and trafficking in living cells.

Materials:

  • Fluorescently labeled this compound (from Protocol 1 or commercially available, e.g., C12-NBD-Galactosylceramide)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F12 supplemented with serum and antibiotics)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets.

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.

  • Preparation of Labeling Complex:

    • Prepare a stock solution of the fluorescent lipid in ethanol or DMSO.

    • Prepare a 1 mg/mL solution of fatty acid-free BSA in serum-free medium.

    • Add the fluorescent lipid stock solution to the BSA solution while vortexing to create a lipid-BSA complex. A final lipid concentration of 1-5 µM is recommended as a starting point.

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed serum-free medium.

    • Add the fluorescent lipid-BSA complex solution to the cells.

    • Incubate the cells at 37°C for 15-30 minutes.

  • Washing:

    • To remove the fluorescent lipid from the plasma membrane and focus on internalized lipid, perform a "back-exchange" by washing the cells 3-5 times with pre-warmed medium containing 1% fatty acid-free BSA.

    • Finally, wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope with the appropriate environmental controls.

    • Acquire time-lapse images to track the movement and localization of the fluorescently labeled this compound over time.

Protocol 3: Fixed-Cell Imaging and Co-localization Studies

This protocol describes the labeling of fixed cells with fluorescent this compound, which is useful for co-localization studies with antibodies against organelle-specific markers.

Materials:

  • Fluorescently labeled this compound

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • 0.1% Triton X-100 or Saponin in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against organelle markers (e.g., Golgi, ER, lysosomes)

  • Fluorescently labeled secondary antibodies

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with antibodies that recognize intracellular epitopes, permeabilize the cells with 0.1% Triton X-100 or Saponin in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Labeling with Fluorescent Lipid:

    • Prepare a 1-5 µM solution of the fluorescently labeled this compound in PBS.

    • Incubate the fixed (and permeabilized) cells with the labeling solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound fluorescent lipid.

  • Immunofluorescence Staining (Optional):

    • Block the cells with blocking buffer for 30-60 minutes.

    • Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the appropriate fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.

  • Imaging: Visualize the stained cells using a confocal or widefield fluorescence microscope with the appropriate filter sets for all fluorophores used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for utilizing fluorescently labeled this compound in cellular imaging experiments.

experimental_workflow cluster_prep Probe Preparation cluster_cell_prep Cellular Application cluster_imaging Imaging and Analysis Lipid_Labeling Fluorescent Labeling of This compound Purification Purification and Characterization Lipid_Labeling->Purification Live_Cell Live-Cell Labeling Purification->Live_Cell Fixed_Cell Fixed-Cell Labeling Purification->Fixed_Cell Cell_Culture Cell Culture Cell_Culture->Live_Cell Cell_Culture->Fixed_Cell Microscopy Fluorescence Microscopy (Confocal, Widefield) Live_Cell->Microscopy Fixed_Cell->Microscopy Image_Analysis Image Analysis (Localization, Trafficking, Co-localization) Microscopy->Image_Analysis

Caption: General workflow for imaging with fluorescently labeled this compound.

Galactosylceramide Metabolic Pathway

This diagram outlines the core metabolic pathway of galactosylceramide, highlighting its synthesis and degradation.

galactosylceramide_metabolism Ceramide Ceramide Galactosylceramide Dodecanoyl- Galactosylceramide Ceramide->Galactosylceramide CGT (Ceramide Galactosyltransferase) UDP_Galactose UDP_Galactose UDP_Galactose->Galactosylceramide Galactosylceramide->Ceramide GALC (Galactosylceramidase) in Lysosome Galactose Galactose Galactosylceramide->Galactose Lysosome Lysosome

Caption: Simplified metabolic pathway of this compound.[12][13][14][15]

Galactosylceramide in Lipid Raft Signaling

Galactosylceramides are known to be enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[16][17][18][19] The following diagram illustrates a conceptual signaling pathway involving galactosylceramide within a lipid raft.

lipid_raft_signaling cluster_raft Lipid Raft GalCer Dodecanoyl- Galactosylceramide Receptor Receptor Protein GalCer->Receptor Signaling_Protein Signaling Protein Receptor->Signaling_Protein Downstream_Signaling Downstream Signaling Cascade Signaling_Protein->Downstream_Signaling Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Conceptual model of galactosylceramide's role in a lipid raft signaling platform.

References

Troubleshooting & Optimization

Addressing solubility problems of Dodecanoyl-galactosylceramide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanoyl-galactosylceramide. Here, you will find detailed information and protocols to address common solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a glycosphingolipid consisting of a galactose sugar linked to a ceramide molecule with a C12 acyl chain (dodecanoic acid). Like many lipids, its amphipathic nature, with a hydrophilic galactose head and a hydrophobic ceramide tail, leads to very poor solubility in aqueous solutions.[1][2] This low solubility can lead to aggregation and precipitation, posing significant challenges for its use in various biological assays and formulations.[1]

Q2: What are the recommended initial steps for dissolving this compound?

For initial solubilization, organic solvents are recommended. This compound is soluble in mixtures of chloroform and methanol, as well as in dimethyl sulfoxide (DMSO).[3][4] A common starting point is a chloroform:methanol mixture (e.g., 2:1 or 9:1 v/v).[3][5] For cell culture experiments, preparing a concentrated stock solution in DMSO is a widely used method.[5]

Q3: How can I prepare an aqueous working solution of this compound from an organic stock?

There are several methods to introduce this compound into an aqueous buffer from an organic stock solution. The choice of method depends on the downstream application.

  • Co-solvent Method: A concentrated stock in an organic solvent like DMSO can be diluted into the aqueous buffer.[6] It is crucial to add the stock solution to the buffer with vigorous mixing to minimize precipitation.[7] The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.[7]

  • Detergent Solubilization: Using a detergent to form mixed micelles is a common strategy to increase the solubility of lipids in aqueous solutions.

  • Liposome Formulation: Incorporating this compound into liposomes creates a stable dispersion in aqueous buffers, which is often suitable for cell-based assays.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important when using detergents?

The Critical Micelle Concentration (CMC) is the concentration of a detergent above which detergent molecules self-assemble to form micelles.[8][9] Below the CMC, detergents exist as monomers. For solubilizing lipids like this compound, it is generally necessary to use a detergent concentration above its CMC to ensure the formation of mixed micelles that can encapsulate the lipid.[10]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed when diluting an organic stock into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Increase the final concentration of the co-solvent (e.g., DMSO), but keep it below the tolerance level of your experimental system (usually <1%).- Use a solubilizing agent such as a detergent (see Protocol 2).- Prepare a liposomal formulation of the lipid (see Protocol 3).- Ensure rapid and thorough mixing during dilution.[7]
The prepared aqueous solution is cloudy or opalescent. The lipid is forming aggregates or is not fully solubilized.- Sonicate the solution in a bath sonicator to break up aggregates.[1] Gentle warming may also help, but be cautious to avoid degradation.[1]- Increase the concentration of the detergent if one is being used.- Filter the solution through a sterile filter (e.g., 0.22 µm) if small, stable micelles or liposomes are expected.
Loss of biological activity of the protein/system of interest after adding the this compound solution. The organic co-solvent or detergent is interfering with the biological assay.- Perform a vehicle control experiment with the same concentration of co-solvent or detergent to assess its effect.- Reduce the final concentration of the co-solvent or detergent.- Consider switching to a different solubilization method, such as liposomes, which are often more biocompatible.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.- Prepare a large batch of the stock solution to be used across multiple experiments.- Standardize the solubilization protocol, including mixing speed, temperature, and incubation times.- Always visually inspect the solution for any signs of precipitation before use.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Chloroform:Methanol (9:1, v/v)Soluble[3]
EthanolSoluble[3]
MethanolSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[4]
WaterInsoluble

Table 2: Properties of Commonly Used Detergents for Lipid Solubilization

DetergentTypeCMC (mM)Molecular Weight ( g/mol )Reference(s)
CHAPSZwitterionic6 - 10614.9[11][12]
n-Dodecyl-β-D-maltoside (DDM)Non-ionic~0.17510.6[1][13]
Tween® 20Non-ionic~0.06~1228[12]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol is a direct method but may be prone to precipitation at higher concentrations.

  • Prepare a Stock Solution: Weigh the desired amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Gentle warming (up to 80°C) and sonication can aid in dissolution.[6]

  • Pre-warm Aqueous Buffer: Warm your desired aqueous buffer (e.g., PBS) to 37°C.

  • Dilution: Add the this compound/DMSO stock solution dropwise to the pre-warmed buffer while vortexing or stirring vigorously. Do not exceed a final DMSO concentration of 1% (v/v) unless your system is known to tolerate higher concentrations.

  • Final Preparation: Use the resulting solution immediately for your experiment. Visually inspect for any signs of precipitation.

Protocol 2: Solubilization using a Detergent (e.g., Tween® 20)

This method utilizes a detergent to form micelles that incorporate the lipid.

  • Prepare Detergent Solution: Prepare a solution of 0.5% (w/v) Tween® 20 in your desired aqueous buffer (e.g., PBS).[6][14]

  • Add Lipid: Add the desired amount of this compound to the detergent solution.

  • Solubilization: Heat the mixture to 80-85°C until the solution becomes cloudy.[6][14]

  • Cooling and Clarification: Remove from heat and allow it to cool to room temperature. The solution should become clear.[6][14]

  • Sonication (Optional): If particulates remain, sonicate the solution in a glass vial using a bath sonicator until it becomes clear.[6][14]

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter.

Protocol 3: Preparation of this compound-containing Liposomes

This protocol describes the lipid film hydration method to form liposomes.

  • Prepare Lipid Mixture: In a round-bottom flask, add a solution of this compound and a carrier lipid (e.g., DMPC or DOPC) in a chloroform:methanol (2:1, v/v) mixture. The molar ratio of this compound to the carrier lipid will depend on your experimental needs.

  • Create a Thin Lipid Film: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Add your desired aqueous buffer to the flask. The volume will determine the final lipid concentration. Hydrate the lipid film by vortexing or gentle shaking. The hydration temperature should be above the phase transition temperature of the lipids.

  • Sonication or Extrusion: To obtain small unilamellar vesicles (SUVs), sonicate the milky suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, it is advisable to do so under an inert gas like argon.

Visualizations

experimental_workflow Troubleshooting this compound Solubility start Start with this compound powder dissolve_organic Dissolve in organic solvent (e.g., Chloroform:Methanol or DMSO) start->dissolve_organic prepare_aqueous Prepare aqueous working solution dissolve_organic->prepare_aqueous observe_precipitation Precipitation or cloudiness observed? prepare_aqueous->observe_precipitation troubleshoot Troubleshooting Options observe_precipitation->troubleshoot Yes use_solution Solution is clear. Proceed with experiment. observe_precipitation->use_solution No option1 Option 1: Increase co-solvent concentration troubleshoot->option1 option2 Option 2: Use a detergent (e.g., Tween-20) troubleshoot->option2 option3 Option 3: Prepare liposomes troubleshoot->option3 check_compatibility Check solvent/detergent compatibility with assay option1->check_compatibility option2->check_compatibility option3->check_compatibility check_compatibility->use_solution Compatible end_fail Incompatible. Choose another method. check_compatibility->end_fail Incompatible

Caption: A decision-making workflow for solubilizing this compound.

liposome_preparation_workflow Liposome Preparation Workflow start Start mix_lipids Mix this compound and carrier lipid in organic solvent start->mix_lipids create_film Create thin lipid film by solvent evaporation mix_lipids->create_film hydrate_film Hydrate film with aqueous buffer create_film->hydrate_film form_mlv Formation of Multilamellar Vesicles (MLVs) hydrate_film->form_mlv downsize Downsize to Unilamellar Vesicles (SUVs/LUVs) form_mlv->downsize sonication Sonication downsize->sonication Method 1 extrusion Extrusion downsize->extrusion Method 2 final_liposomes Stable liposome suspension sonication->final_liposomes extrusion->final_liposomes

Caption: A simplified workflow for preparing this compound-containing liposomes.

References

Technical Support Center: Optimizing Storage and Handling of Dodecanoyl-galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions and handling procedures to prevent the degradation of Dodecanoyl-galactosylceramide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of this compound?

For long-term stability, this compound should be stored at -20°C as a solid.[1] This temperature minimizes the rates of potential degradation reactions.

Q2: Should I store this compound as a dry powder or in solution?

Storing it as a dry, solid powder at -20°C is recommended for long-term storage.[1] If you need to prepare a stock solution, it is best to prepare it fresh. If short-term storage of a solution is necessary, it should be stored at -20°C. For unsaturated glycolipids, storage in a suitable organic solvent at -20°C or below is recommended to prevent oxidation.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in ethanol, methanol, and a chloroform:methanol mixture (9:1, v/v).[1]

Q4: Can I use plastic containers or pipette tips when handling this compound in organic solvents?

No, it is critical to avoid all plastic containers (such as polystyrene, polyethylene, and polypropylene) and pipette tips when working with glycolipids in organic solvents. Plasticizers and other impurities can leach from the plastic into the organic solvent, contaminating your sample. Always use glass, stainless steel, or Teflon equipment for handling and transferring.

Q5: How can I prevent the oxidation of my this compound sample?

To prevent oxidation, especially if the sample is unsaturated (though dodecanoic acid is saturated), the headspace of the storage container should be flushed with an inert gas like argon or nitrogen before sealing.

Q6: What are the primary degradation pathways for this compound?

The primary chemical degradation pathways are the hydrolysis of the O-glycosidic bond linking the galactose to the ceramide and the hydrolysis of the amide bond linking the dodecanoic acid to the sphingosine base. These reactions are typically catalyzed by acidic or basic conditions and elevated temperatures. In biological systems, degradation is enzymatic.[2][3]

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected spots on a Thin Layer Chromatography (TLC) plate. Degradation of the sample. This could be due to hydrolysis of the glycosidic or amide bond.Review your storage and handling procedures. Ensure storage at -20°C in a tightly sealed container. Avoid exposure to strong acids or bases. Prepare solutions fresh whenever possible.
Contamination from plasticware. Verify that only glass, stainless steel, or Teflon materials were used for handling and storage in organic solvents.
Difficulty dissolving the compound. Inappropriate solvent. Ensure you are using a recommended solvent such as ethanol, methanol, or chloroform:methanol (9:1, v/v).[1]
Aggregation of the lipid. Sonication in a bath sonicator can help to break up aggregates and facilitate dissolution. Gentle warming may also be effective, but use with caution to avoid degradation.
Inconsistent experimental results. Degradation of the compound in the experimental buffer. Assess the stability of this compound under your specific experimental conditions (pH, temperature, buffer components). Consider performing a stability study.
Use of a degraded sample. Always use freshly prepared solutions from a properly stored solid sample. If a stock solution must be used, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.

Summary of Storage and Handling Conditions

Parameter Recommendation Rationale
Storage Temperature -20°C[1]To minimize chemical degradation and microbial growth.
Physical Form Solid (lyophilized powder if possible)Enhances long-term stability.
Solvents for Dissolution Ethanol, Methanol, Chloroform:Methanol (9:1)[1]Ensures complete dissolution for accurate concentration preparation.
Storage of Solutions Short-term at -20°C in single-use aliquots.To minimize degradation in solution and avoid freeze-thaw cycles.
Atmosphere Under an inert gas (Argon or Nitrogen)To prevent oxidation.
Containers/Labware Glass with Teflon-lined caps, stainless steel, or Teflon.To prevent contamination from plasticizers.

Experimental Protocols

Protocol for Accelerated Stability Assessment of this compound

This protocol is designed to assess the stability of this compound under elevated stress conditions to predict its long-term stability.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration. b. Aliquot the stock solution into multiple glass vials with Teflon-lined caps. c. Evaporate the solvent under a stream of nitrogen to obtain a thin film of the lipid. d. Re-dissolve the lipid film in the test buffers (e.g., buffers at pH 4, 7, and 9) to the desired final concentration.

2. Incubation: a. Place the vials in temperature-controlled incubators at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).[4][5] b. At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition for analysis.

3. Sample Analysis: a. Extract the lipids from the buffer solution using a suitable method (e.g., Bligh-Dyer extraction). b. Dry the extracted lipid under nitrogen. c. Re-dissolve the lipid in a suitable solvent for analysis. d. Analyze the sample for the presence of the parent compound and any degradation products using an appropriate analytical technique. A common method is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).[6] e. Quantify the amount of remaining this compound at each time point.

4. Data Analysis: a. Plot the concentration of this compound versus time for each condition. b. Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics). c. Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf-life at the recommended storage temperature of -20°C.[4]

Visualizations

Degradation_Pathway DGC This compound Gal Galactose DGC->Gal Hydrolysis of O-glycosidic bond Cer Dodecanoyl-sphingosine (Ceramide) DGC->Cer Enzymatic Cleavage Sph Sphingosine Cer->Sph Hydrolysis of Amide bond FA Dodecanoic Acid (Fatty Acid) Cer->FA Hydrolysis of Amide bond

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare stock solution B Aliquot and dry down A->B C Reconstitute in test buffers (various pH) B->C D Incubate at different temperatures (4°C, 25°C, 40°C, 60°C) C->D E Collect samples at various time points D->E F Lipid Extraction E->F G Analysis by HPLC-MS/ELSD F->G H Quantify remaining compound G->H I Plot concentration vs. time H->I J Determine degradation kinetics I->J K Predict shelf-life using Arrhenius equation J->K

Caption: Workflow for accelerated stability testing.

Troubleshooting_Guide start Inconsistent Experimental Results or Suspected Degradation check_storage Were storage conditions optimal? (-20°C, inert gas, glass vial) start->check_storage check_handling Was handling appropriate? (used glass/Teflon, fresh solution) check_storage->check_handling Yes remediate_storage Action: Review and correct storage procedures. Use a fresh vial. check_storage->remediate_storage No check_dissolution Is the compound fully dissolved? check_handling->check_dissolution Yes remediate_handling Action: Review and correct handling procedures. Prepare fresh solutions. check_handling->remediate_handling No check_stability Is the compound stable in your experimental buffer/conditions? check_dissolution->check_stability Yes remediate_dissolution Action: Use recommended solvents. Apply sonication or gentle warming. check_dissolution->remediate_dissolution No perform_stability_study Action: Perform an accelerated stability study under your conditions. check_stability->perform_stability_study No/Unknown solution_ok Problem likely resolved. Proceed with experiment. check_stability->solution_ok Yes remediate_storage->solution_ok remediate_handling->solution_ok remediate_dissolution->solution_ok perform_stability_study->solution_ok

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Galactosylceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of galactosylceramide isoforms. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring accurate and reproducible results.

Troubleshooting Guide

Poor separation of galactosylceramide isoforms is a common challenge in HPLC. This guide provides a systematic approach to identify and resolve these issues.

Question: Why am I observing poor separation or co-elution of my galactosylceramide isoforms?

Answer:

Poor resolution of structurally similar galactosylceramide isoforms can be attributed to several factors related to the stationary phase, mobile phase, and other chromatographic conditions. Below is a step-by-step guide to troubleshoot and improve your separation.

Stationary Phase Selection and Column Health

The choice of HPLC column is critical for separating lipid isomers.[1]

  • Issue: Inappropriate column chemistry.

  • Recommendation: For separating polar isomers like galactosylceramides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography. HILIC stationary phases (e.g., bare silica, diol, amide) facilitate the separation of polar compounds. Normal-phase HPLC can also be a suitable alternative.

  • Troubleshooting:

    • If using a reversed-phase column (e.g., C18), consider switching to a HILIC or normal-phase column.

    • Ensure the column is not degraded. Column degradation can lead to poor peak shape and loss of resolution. If you suspect column degradation, flushing with a strong solvent or replacing the column is recommended.[1]

Mobile Phase Optimization

The composition of the mobile phase plays a pivotal role in achieving optimal separation.[2][3]

  • Issue: Suboptimal mobile phase composition.

  • Recommendation:

    • For HILIC: A typical mobile phase consists of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate). The water content is a critical parameter; increasing it generally decreases retention.

    • For Normal-Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is commonly used. The ratio of these solvents will significantly impact selectivity.

  • Troubleshooting:

    • Systematically vary the ratio of organic solvent to the aqueous buffer (for HILILC) or the ratio of non-polar solvents (for normal-phase).

    • Adjust the buffer concentration. In HILIC, increasing the buffer concentration can sometimes improve peak shape but may also alter retention times.[4][5][6]

    • The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, thereby affecting separation. A slightly acidic mobile phase (pH 3-5) can often improve peak shape for many lipids.[1]

Temperature Control

Column temperature can influence selectivity and efficiency.

  • Issue: Inconsistent or non-optimal column temperature.

  • Recommendation: Precise temperature control is crucial for reproducible separations.

  • Troubleshooting:

    • Experiment with different column temperatures. Increasing the temperature can sometimes improve peak shape and reduce analysis time, but it may also decrease resolution for some isomers. A systematic evaluation at different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.

Injection and Sample Preparation

The way the sample is introduced into the system can affect the separation.

  • Issue: Improper sample solvent or high injection volume.

  • Recommendation: The sample should be dissolved in a solvent that is compatible with the initial mobile phase.

  • Troubleshooting:

    • Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[1]

    • Reduce the injection volume or dilute the sample to prevent column overload, which can lead to broad peaks.[1]

Frequently Asked Questions (FAQs)

Q1: My galactosylceramide peaks are broad. What is the likely cause?

A1: Broad peaks can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.[1]

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause broad or split peaks. It's best to dissolve your sample in the initial mobile phase.[1]

  • Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to peak broadening. Use shorter, narrower tubing where possible.[1]

  • Column Contamination: A contaminated guard or analytical column can also result in broad peaks. Flushing the column or replacing the guard column may resolve the issue.[1]

Q2: I'm observing peak tailing for my galactosylceramide isoforms. How can I fix this?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Adjust Mobile Phase pH: Using a slightly acidic mobile phase (pH 3-5) can suppress the ionization of residual silanol groups on silica-based columns, which are a common cause of tailing for polar compounds.[1][2]

  • Use Mobile Phase Additives: Incorporating a small amount of a salt like ammonium formate or ammonium acetate (typically 5-10 mM) can help mask silanol groups and improve peak shape.[1]

  • Column Choice: Using end-capped columns or columns with a base-deactivated stationary phase can minimize secondary interactions.[7]

Q3: Can I use reversed-phase HPLC for galactosylceramide isoform separation?

A3: While reversed-phase HPLC is a common technique, it is often not ideal for separating highly polar and structurally similar isomers like galactosylceramides. These compounds may have very little retention and co-elute. HILIC or normal-phase chromatography are generally more effective for this type of separation.

Q4: Is derivatization necessary for the separation of galactosylceramide isoforms?

A4: Derivatization is not always necessary but can be a useful strategy to improve separation and detection. For instance, derivatization with a UV-active or fluorescent tag can enhance sensitivity. In some methods, enzymatic cleavage of the N-acyl chain followed by derivatization of the resulting free amine has been used to facilitate quantification.[8][9]

Data Presentation

The following tables illustrate how changes in key HPLC parameters can affect the resolution of galactosylceramide isoforms. The data presented here is illustrative to demonstrate the principles of method optimization.

Table 1: Effect of Mobile Phase Composition (HILIC) on Resolution

Mobile Phase Composition (Acetonitrile:Ammonium Formate Buffer, pH 4.5)Resolution between Isoform 1 and Isoform 2
95:5 (v/v)1.2
90:10 (v/v)1.8
85:15 (v/v)1.5
80:20 (v/v)1.1

Table 2: Effect of Column Temperature on Retention Time and Resolution (HILIC)

Column Temperature (°C)Retention Time Isoform 1 (min)Retention Time Isoform 2 (min)Resolution
2512.513.81.9
3011.212.31.7
409.810.71.4

Experimental Protocols

Protocol 1: HILIC-HPLC Method for Separation of Galactosylceramide Isoforms

This protocol provides a starting point for developing a robust separation method.

  • Column: HILIC column (e.g., Silica, Diol, or Amide phase), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 4.5 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-10 min: Linear gradient from 95% B to 80% B

    • 10-12 min: Hold at 80% B

    • 12.1-15 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the lipid extract in the initial mobile phase composition (95:5 Acetonitrile:Mobile Phase A).

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

Optimization Steps:

  • Adjust the gradient slope to improve the separation of closely eluting peaks.

  • Modify the buffer concentration in Mobile Phase A (e.g., 5 mM to 20 mM) to observe its effect on peak shape and retention.

  • Optimize the column temperature between 25°C and 40°C to find the best balance between resolution and analysis time.

Visualizations

Troubleshooting Workflow for Poor HPLC Separation

Troubleshooting_Workflow Start Poor Separation of Galactosylceramide Isoforms Check_Column Step 1: Verify Column Type and Health Start->Check_Column Is_HILIC Is it a HILIC or Normal-Phase Column? Check_Column->Is_HILIC Switch_Column Action: Switch to HILIC or Normal-Phase Column Is_HILIC->Switch_Column No Check_Health Is the column old or contaminated? Is_HILIC->Check_Health Yes Optimize_MP Step 2: Optimize Mobile Phase Switch_Column->Optimize_MP Flush_Replace Action: Flush with strong solvent or replace column Check_Health->Flush_Replace Yes Check_Health->Optimize_MP No Flush_Replace->Optimize_MP Vary_Ratio Action: Systematically vary solvent ratio Optimize_MP->Vary_Ratio Adjust_Buffer Action: Adjust buffer concentration and pH Vary_Ratio->Adjust_Buffer Optimize_Temp Step 3: Optimize Temperature Adjust_Buffer->Optimize_Temp Vary_Temp Action: Test different column temperatures (e.g., 25-40°C) Optimize_Temp->Vary_Temp Check_Injection Step 4: Check Injection Parameters Vary_Temp->Check_Injection Check_Solvent Is sample solvent compatible with mobile phase? Check_Injection->Check_Solvent Change_Solvent Action: Dissolve sample in initial mobile phase Check_Solvent->Change_Solvent No Check_Volume Is injection volume too high? Check_Solvent->Check_Volume Yes Change_Solvent->Check_Volume Reduce_Volume Action: Reduce injection volume or dilute sample Check_Volume->Reduce_Volume Yes End Improved Separation Check_Volume->End No Reduce_Volume->End

Caption: A workflow for troubleshooting poor HPLC separation of galactosylceramide isoforms.

Simplified Galactosylceramide Synthesis and Degradation Pathway

Galactosylceramide_Pathway Ceramide Ceramide Galactosylceramide Galactosylceramide (GalCer) Ceramide->Galactosylceramide Synthesis UDP_Galactose UDP-Galactose CGT Ceramide Galactosyltransferase (CGT) UDP_Galactose->CGT CGT->Galactosylceramide Galactosylceramide->Ceramide Degradation Sulfatide Sulfatide Galactosylceramide->Sulfatide Sulfation Galactose Galactose Galactosylceramide->Galactose Degradation Psychosine Psychosine (toxic metabolite) Galactosylceramide->Psychosine Deacylation CST Cerebroside Sulfotransferase (CST) CST->Sulfatide GALC Galactosylceramidase (GALC) (Lysosomal Degradation) GALC->Ceramide GALC->Galactose Acid_Ceramidase Acid Ceramidase Acid_Ceramidase->Psychosine

Caption: Simplified metabolic pathway of galactosylceramide synthesis and degradation.

References

Challenges in interpreting mass spectrometry fragmentation of short-chain ceramides.

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for challenges in interpreting mass spectrometry fragmentation of short-chain ceramides.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of short-chain ceramides (SCCs).

Frequently Asked Questions (FAQs)

Q1: What is the most characteristic fragmentation pattern for short-chain ceramides in positive ion ESI-MS/MS?

A1: In positive ion mode, ceramides typically generate a protonated molecule [M+H]⁺. Upon collision-induced dissociation (CID), the most characteristic fragmentation involves the cleavage of the amide bond and subsequent loss of water, producing a prominent product ion at m/z 264.3. This ion represents the sphingosine backbone minus the N-linked fatty acid and water.[1] Minor fragments corresponding to the loss of one or two water molecules from the precursor ion may also be observed.[2]

Q2: What causes in-source fragmentation and how can it affect my results?

A2: In-source fragmentation (ISF) occurs when fragile molecules fragment within the ionization source of the mass spectrometer before mass analysis.[3] For ceramide analysis, a major concern is the ISF of more complex sphingolipids, such as hexosylceramides, which can lose their sugar moiety in the source and generate an ion with the same mass as an endogenous ceramide.[3] This can lead to the false identification and over-quantification of ceramides. ISF is often exacerbated by harsh ionization conditions like high temperatures or voltages.[3]

Q3: Why am I seeing multiple precursor ions for a single ceramide species (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺)?

A3: The presence of multiple precursor ions is due to the formation of different adducts during the electrospray ionization (ESI) process. While the protonated molecule [M+H]⁺ is often the target, alkali metal ions like sodium (Na⁺) and potassium (K⁺), which are ubiquitous in glassware, solvents, and biological samples, can readily form adducts ([M+Na]⁺, [M+K]⁺). It is crucial to correctly identify the monoisotopic peak and all related adducts to avoid misinterpreting the data.

Q4: Is it possible to distinguish between isomeric short-chain ceramides using standard LC-MS/MS?

A4: Differentiating isomers, such as those with different fatty acid chain branching or double bond positions, is a significant challenge with conventional low-energy CID-MS/MS. This is because the fragmentation typically occurs at the amide bond, providing little to no information about the fatty acyl chain's structure.[4] Advanced techniques like ion mobility spectrometry (IMS) or specialized fragmentation methods like radical-directed dissociation (RDD) may be required to resolve these isomeric forms.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of short-chain ceramides.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Signal Intensity 1. Contaminated Ion Source: Sample matrix, salts, or mobile phase impurities can accumulate on the ESI probe or orifice.[6] 2. Poor Ionization Efficiency: Mobile phase composition may not be optimal for ceramide ionization. 3. Column Degradation: The analytical column may be fouled or have lost its stationary phase.[7] 4. Sample Degradation: Improper storage or handling of samples/standards.1. Clean the ion source according to the manufacturer's protocol. 2. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1-0.2% formic acid) to promote protonation.[8] 3. Flush the column with a strong solvent wash sequence. If performance does not improve, replace the column.[9] 4. Prepare fresh standards and re-extract samples.
High Background Noise 1. Contaminated Mobile Phase: Use of non-LC-MS grade solvents, additives, or water.[6] 2. System Contamination: Buildup of contaminants in the tubing, injector, or ion source.[6] 3. Column Bleed: Degradation of the column's stationary phase at high temperatures or extreme pH.1. Prepare fresh mobile phases using high-purity, LC-MS grade reagents. 2. Flush the entire LC system with an appropriate cleaning solution (e.g., a mix of isopropanol, acetonitrile, and water). 3. Operate the column within the manufacturer's recommended pH and temperature ranges.
Unexpected Peaks or False Positives 1. In-Source Fragmentation (ISF): More complex lipids breaking down into ceramide-like ions.[3] 2. Sample Carryover: Residue from a previous, more concentrated sample remaining in the injector or column.[6] 3. Isomeric Interference: Co-elution of an isomeric compound with a similar fragmentation pattern.1. Optimize source conditions (e.g., lower temperature, cone voltage) to minimize ISF. Analyze related complex lipids (e.g., GlcCer) to see if they produce the artifact.[3] 2. Implement a robust needle wash protocol and inject blank samples between runs to check for carryover.[6] 3. Improve chromatographic separation by adjusting the gradient or trying a column with different selectivity.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column Overload: Injecting too much sample mass onto the column.[9] 2. Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[9] 3. Column Contamination/Degradation: Active sites on the column interacting with the analyte.1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.[9] 3. Use a guard column and replace it regularly. Try flushing the analytical column or replace if performance doesn't improve.[9]
Characteristic Fragments of Short-Chain Ceramides (d18:1 Sphingosine Base)

The table below summarizes the calculated m/z values for the protonated precursor ions and the primary product ion for common short-chain ceramides containing a d18:1 sphingosine backbone.

CeramideFatty Acyl ChainChemical Formula[M+H]⁺ (m/z)Primary Product Ion (m/z)
C2-Cer Acetyl (2:0)C₂₀H₃₉NO₃342.295264.269
C4-Cer Butyryl (4:0)C₂₂H₄₃NO₃370.327264.269
C6-Cer Hexanoyl (6:0)C₂₄H₄₇NO₃398.358264.269
C8-Cer Octanoyl (8:0)C₂₆H₅₁NO₃426.389264.269

Visual Guides and Workflows

Ceramide Fragmentation Pathway

The following diagram illustrates the characteristic fragmentation of a short-chain ceramide (C6-Ceramide) in positive ion MS/MS.

G cluster_precursor Precursor Ion (Q1) cluster_cid Collision Cell (Q2) cluster_product Product Ions (Q3) precursor C6-Ceramide [M+H]⁺ m/z 398.36 cid Collision-Induced Dissociation (CID) precursor->cid p1 Sphingosine Backbone Ion m/z 264.27 cid->p1  - H₂O  - C₆H₁₁O

Fragmentation of C6-Ceramide in positive ion mode.
Troubleshooting Workflow: Low or No Signal

Use this decision tree to diagnose the root cause of low or absent signal for your ceramide analytes.

G start Start: Low / No Signal Detected q1 Inject fresh, known-good standard. Is signal present? start->q1 a1_yes Yes: Signal is present q1->a1_yes Yes a1_no No: Still no signal q1->a1_no No res1 Issue is likely sample-related: - Sample degradation - Extraction inefficiency - Incorrect dilution a1_yes->res1 q2 Visually inspect ESI spray. Is the spray stable and conical? a1_no->q2 a2_no No: Spray is dripping or absent q2->a2_no No q3 Infuse standard directly into MS. Is signal present? q2->q3 Yes res2 Issue is with fluidics/source: - Clogged ESI needle or tubing - Leak in the LC system - Insufficient gas flow - Incorrect source parameters a2_no->res2 a3_no No: Still no signal q3->a3_no No res4 Issue is with the LC system: - Clogged/failed column - Incorrect mobile phase - Diverter valve issue - Injector problem q3->res4 Yes res3 Issue is with the Mass Spectrometer: - Detector or electronics failure - Incorrect tuning parameters - Contaminated MS optics a3_no->res3

A logical workflow for troubleshooting signal loss.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is a generalized version based on common lipid extraction methods.

  • Preparation:

    • Thaw plasma samples on ice.

    • Prepare an internal standard (IS) solution containing a non-endogenous ceramide (e.g., C17:0-Ceramide) in methanol.

    • Label 1.5 mL microcentrifuge tubes for each sample, QC, and blank.

  • Extraction:

    • To each tube, add 50 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Add 500 µL of a cold extraction solvent mixture of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 100 µL of 0.25 M KCl solution to induce phase separation.[10]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will form (upper aqueous, middle protein disk, lower organic).

  • Collection and Drying:

    • Carefully collect the lower organic layer (~300 µL) using a glass syringe and transfer it to a new tube.

    • Dry the extract to completeness under a gentle stream of nitrogen gas at 37-45°C.[11]

  • Reconstitution:

    • Reconstitute the dried lipid film in 100 µL of the reconstitution solvent (e.g., 65% acetonitrile:30% isopropanol:5% H₂O or a composition matching the initial LC mobile phase).[11]

    • Vortex for 1 minute and transfer to an LC autosampler vial.

Protocol 2: LC-MS/MS Analysis Method

This is a representative method for the chromatographic separation and detection of short-chain ceramides.

  • LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[11][12]

  • Mobile Phase A: 10 mM Ammonium Formate in Water:Acetonitrile (60:40, v/v) with 0.1% Formic Acid.[11]

  • Mobile Phase B: 10 mM Ammonium Formate in Isopropanol:Acetonitrile (90:10, v/v) with 0.1% Formic Acid.[11][12]

  • Flow Rate: 0.3 mL/min.[12]

  • Injection Volume: 5 µL.[12]

  • Gradient:

    • 0.0 - 1.0 min: 50% B

    • 1.0 - 8.0 min: Linear gradient from 50% to 99% B

    • 8.0 - 10.0 min: Hold at 99% B

    • 10.1 - 12.0 min: Return to 50% B and re-equilibrate.

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Transitions: Monitor the transition from the [M+H]⁺ of each target ceramide to the common product ion m/z 264.3.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Cone Gas/Nebulizer Gas Flow: Optimize based on instrument manufacturer recommendations.

    • Collision Energy: Optimize for each compound, but a fixed collision energy may be used for simplicity across all ceramides targeting the m/z 264 fragment.[13]

References

How to minimize experimental artifacts in Dodecanoyl-galactosylceramide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize experimental artifacts in studies involving Dodecanoyl-galactosylceramide (C12-GalCer).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound experiments?

A1: Experimental artifacts in this compound studies can arise from several sources:

  • Isomeric Contamination: The most significant challenge is distinguishing this compound (C12-GalCer) from its isomer, Dodecanoyl-glucosylceramide (C12-GlcCer). These molecules have virtually identical structures and mass, making them difficult to separate using standard analytical techniques.[1][2][3]

  • In-Source Fragmentation: During mass spectrometry analysis, particularly with electrospray ionization (ESI), the glycan headgroup of C12-GalCer can be cleaved in the ion source. This generates ceramide-like fragment ions that can be mistaken for endogenous ceramides, leading to inaccurate quantification.[4]

  • Sample Preparation: Inefficient extraction and purification can lead to the presence of interfering substances like phospholipids and salts, which can suppress the ionization of C12-GalCer and affect analytical sensitivity.[5][6]

  • Metabolic Alterations in Cell-Based Assays: When studying C12-GalCer in cellular models, the compound can be metabolized by endogenous enzymes. For instance, it can be degraded by galactosylceramidase (GALC) or potentially further processed, altering its concentration and leading to the formation of metabolites that may have their own biological effects.[7][8]

  • Improper Storage and Handling: Like other lipids, this compound is susceptible to degradation if not stored correctly. It is recommended to store it at -20°C.[9]

Q2: How can I differentiate between this compound and Dodecanoyl-glucosylceramide in my samples?

A2: Separating these isomers is challenging but achievable with specialized analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with a Silica-Based Normal Phase Column: This method can achieve baseline separation of the isomers.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC coupled with mass spectrometry is effective for separating and identifying various glycosphingolipid subclasses, including isomers.[6]

  • Ion Mobility Spectrometry (IMS): Techniques like cyclic ion mobility spectrometry (IMS) and differential ion mobility spectrometry (DMS) coupled with mass spectrometry can separate isomers based on their shape and size, providing excellent resolution.[2][3]

Q3: What are the best practices for sample preparation to minimize artifacts?

A3: Proper sample preparation is crucial for accurate analysis:

  • Lipid Extraction: Use established methods like the Folch or Bligh-Dyer procedures for total lipid extraction.[11]

  • Solid-Phase Extraction (SPE): After extraction, use SPE to purify and concentrate your sample. C18-based SPE is commonly used to remove salts and other contaminants.[6][11] It can also be used to deplete highly abundant lipids like phospholipids that can interfere with the analysis of less abundant glycosphingolipids.[11]

  • Use of Internal Standards: Spike your samples with an appropriate internal standard, such as a C12-GalCer analog with a stable isotope label, before extraction to account for sample loss during preparation and for accurate quantification.[10]

Troubleshooting Guides

Mass Spectrometry Analysis
Problem Possible Cause Solution
Co-elution of Peaks with Identical m/z Isomeric interference from Dodecanoyl-glucosylceramide.- Employ a silica-based normal phase HPLC column for better separation. - Utilize ion mobility spectrometry (IMS or DMS) to separate the isomers.[2][3]
Overestimation of Ceramide Levels In-source fragmentation of this compound leading to ceramide-like artifacts.[4]- Optimize ion source parameters (e.g., cone voltage) to minimize fragmentation. - Use a softer ionization technique if available. - Analyze a pure standard of C12-GalCer to identify its fragmentation pattern and distinguish it from endogenous ceramides.
Low Signal Intensity Ion suppression from co-eluting phospholipids or salts.[5]- Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering substances.[6][11] - Optimize the chromatographic gradient to separate C12-GalCer from suppressive compounds.
Cell-Based Assays
Problem Possible Cause Solution
Inconsistent Cellular Response - Cell passage number affecting cell health and metabolism. - Mycoplasma contamination.- Use cells within a consistent and low passage number range for all experiments. - Regularly test for mycoplasma contamination.
Discrepancy Between Expected and Observed Effects Metabolic conversion of this compound by cellular enzymes.- Inhibit relevant metabolic pathways (e.g., using a galactosylceramidase inhibitor) to study the direct effects of C12-GalCer. - Use LC-MS/MS to analyze cell lysates and culture media to identify and quantify potential metabolites.[7][8]
High Well-to-Well Variability Inconsistent cell seeding or edge effects in microtiter plates.- Ensure a homogenous cell suspension before and during seeding. - Avoid using the outer wells of the plate, or fill them with media without cells to minimize edge effects.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Galactosylceramide Isomer Separation

Method Principle of Separation Resolution Quantitative Precision (CV%) Reference
HPLC (Normal Phase) Differential interaction with a silica stationary phase.Baseline separation is achievable.Not specified[10]
LC/ESI/DMS/MS/MS Differential ion mobility in an electric field.Rapid and reproducible separation.3.74% to 20.77%[3]
Cyclic Ion Mobility MS Multiple passes through an ion mobility cell.Complete resolution with sufficient passes.Not specified[2]

Table 2: LC-MS/MS Method Performance for Cerebroside Quantification

Parameter Value Reference
Linearity Interval 2.5 to 200 nM (R² ≥ 0.995)[1][12]
Limit of Quantification (LOQ) 5 nM[1][12]
Within-Run Precision (CV%) 8.5% to 12.5%[1]
Between-Run Accuracy (%) 0.6% to 9.0%[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.

  • Sample Preparation: a. Homogenize tissue or cell samples. b. Spike the sample with a suitable internal standard (e.g., C12-Galactosylceramide-d3). c. Extract total lipids using the Folch method (chloroform:methanol, 2:1 v/v). d. Purify the lipid extract using a C18 solid-phase extraction (SPE) cartridge to remove salts and highly polar impurities.

  • Chromatographic Separation: a. Use a silica-based normal phase HPLC column (e.g., Supelco LC-Si, 2.1 x 250 mm).[10] b. Employ an isocratic mobile phase, for example, acetonitrile/methanol/acetic acid (97/2/1, v/v/v) with 5 mM ammonium acetate.[10] c. Set a flow rate of approximately 1.5 mL/min. d. Inject the reconstituted sample onto the column. Isomers should elute with near-baseline separation.[10]

  • Mass Spectrometry Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. c. Monitor for the specific precursor-to-product ion transition for this compound and its internal standard.

Protocol 2: Cell-Based Assay with this compound
  • Cell Culture: a. Culture cells in appropriate media and conditions. b. Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase during the experiment.

  • Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). b. Dilute the stock solution in cell culture media to the desired final concentrations. Ensure the final solvent concentration is low and consistent across all wells, including vehicle controls. c. Replace the cell culture media with the treatment media and incubate for the desired time.

  • Endpoint Analysis: a. At the end of the incubation, perform the desired assay (e.g., cell viability assay, gene expression analysis, or protein analysis). b. For analysis of C12-GalCer metabolism, collect both the cell lysate and the culture media for subsequent LC-MS/MS analysis as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis start Biological Sample (Cells/Tissue) homogenize Homogenization start->homogenize add_is Add Internal Standard homogenize->add_is extract Lipid Extraction (e.g., Folch) add_is->extract purify SPE Purification extract->purify hplc HPLC Separation (Normal Phase) purify->hplc ims Ion Mobility Spectrometry (Optional) hplc->ims ms Mass Spectrometry (MRM) hplc->ms ims->ms quantify Quantification vs. Internal Standard ms->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_downstream Potential Downstream Effects Cer Ceramide CGT Ceramide Galactosyltransferase (CGT) Cer->CGT + UDP-Galactose ACDase ACDase Cer->ACDase Acid Ceramidase GalCer This compound (C12-GalCer) CGT->GalCer GALC Galactosylceramidase (GALC) GalCer->GALC Membrane Membrane Integrity & Signaling GalCer->Membrane GALC->Cer - Galactose Psychosine Galactosylsphingosine (Psychosine) FattyAcid Dodecanoic Acid Sphingosine Sphingosine ACDase->Sphingosine Sphingosine

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Refining Purification Techniques for Synthetic Dodecanoyl-galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Dodecanoyl-galactosylceramide.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude synthetic this compound?

A1: The initial and most common step for purifying crude synthetic this compound is silica gel column chromatography. This technique is effective for separating the target glycolipid from less polar unreacted starting materials and other non-polar byproducts. An elution scheme starting with a non-polar solvent and gradually increasing the polarity is typically employed.

Q2: How can I monitor the progress of my column chromatography purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the fractions collected from your column. By spotting a small amount of each fraction on a TLC plate and developing it in an appropriate solvent system, you can identify which fractions contain your desired product, which contain impurities, and which are mixed. This allows you to pool the pure fractions for further processing.

Q3: Is HPLC a necessary step for purification?

A3: While silica gel chromatography can significantly purify the compound, High-Performance Liquid Chromatography (HPLC) is often necessary to achieve the high purity (>98%) required for many biological and pharmaceutical applications.[1] Normal-phase or reverse-phase HPLC can be used to separate this compound from closely related impurities that may not have been resolved by column chromatography.[2]

Q4: What are the most common impurities I might encounter?

A4: Common impurities in the synthesis of this compound include unreacted dodecanoic acid, unreacted galactosyl-sphingosine precursor, and potentially diastereomers formed during the synthesis. The purification strategy should be designed to effectively remove these species.

Q5: How should I store the purified this compound?

A5: Purified this compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent degradation. For creating stock solutions, use high-purity solvents and store them at low temperatures.

Troubleshooting Guides

Problem 1: My this compound is not separating from a major impurity on the silica gel column.

  • Possible Cause: The solvent system used for elution does not have the right selectivity to resolve your compound from the impurity.

  • Solution:

    • Adjust the Solvent Gradient: If you are using a gradient elution, try making it shallower to increase the separation between closely eluting compounds.

    • Change the Solvent System: Experiment with different solvent systems. For instance, if a chloroform/methanol system is not working, a system based on chloroform/acetone might provide the necessary selectivity.[3]

    • Consult TLC Analysis: Before running another column, perform extensive TLC analysis with various solvent systems to find one that shows good separation between your product and the impurity.

Problem 2: I am seeing multiple spots for my product on a TLC plate after purification.

  • Possible Cause 1: The product has degraded. Glycolipids can be sensitive to acidic or basic conditions.

  • Solution 1: Ensure that the solvents used for purification and storage are neutral and of high purity. Avoid prolonged exposure to silica gel, which can be slightly acidic.

  • Possible Cause 2: The sample is overloaded on the TLC plate.

  • Solution 2: Dilute your sample before spotting it on the TLC plate. Overloaded spots can appear as streaks or multiple poorly resolved spots.

  • Possible Cause 3: The presence of different anomers (α and β) of the galactoside.

  • Solution 3: This is a synthetic chemistry issue that needs to be addressed during the glycosylation reaction to favor the desired anomer. Purification may require specialized chiral chromatography if the anomers are not separable by standard silica gel or HPLC methods.

Problem 3: The yield of my purified this compound is very low after column chromatography.

  • Possible Cause 1: The product is highly retained on the silica gel column.

  • Solution 1: After your main product has eluted, flush the column with a highly polar solvent mixture (e.g., chloroform/methanol/water in a 65:25:4 ratio) to check if any remaining product is washed off. If so, your initial elution was not polar enough.

  • Possible Cause 2: Irreversible adsorption to the silica gel.

  • Solution 2: While less common, some glycolipids can have strong interactions with silica. Consider using a different stationary phase, such as DEAE-cellulose for subsequent purification steps if this is a recurring issue.[3]

  • Possible Cause 3: Mechanical loss during handling.

  • Solution 3: Be meticulous in transferring your compound between steps. Ensure complete dissolution before loading onto the column and careful collection and pooling of fractions.

Problem 4: My HPLC peak for this compound is broad or shows tailing.

  • Possible Cause 1: The compound is aggregating in the mobile phase.

  • Solution 1: Try adding a small amount of a modifier to your mobile phase, such as a low concentration of an acid (e.g., formic acid) or a base (e.g., triethylamine), depending on the nature of your compound and column. This can help to reduce interactions that cause peak tailing.

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Reduce the amount of sample injected onto the HPLC column.

  • Possible Cause 3: The column is contaminated or degraded.

  • Solution 3: Flush the column with a strong solvent wash series as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography of this compound

Chromatography TechniqueStationary PhaseEluent/Mobile Phase SystemPurposeReference(s)
TLC Analysis Silica Gel GChloroform:Methanol:Acetic Acid (190:9:1) followed by a second development in Chloroform:Methanol:Acetic Acid (197:2:1)Separation of ceramides from other lipids.[4]
Silica Gel Column Chromatography Silica GelGradient of Chloroform to Chloroform:Methanol (e.g., 98:2 to 90:10 v/v)Initial purification from crude reaction mixture.[3]
Silica Gel Column Chromatography Silica GelGradient of Chloroform to Chloroform:Acetone (e.g., 90:10 to 40:60 v/v)Alternative system for separating glycolipids.[3]
Normal-Phase HPLC Silica or Diol Columnn-hexane:isopropyl alcohol:water (73:26.5:0.5 v/v/v)High-resolution separation of galactosylceramide.[5]
Reverse-Phase HPLC C18 or C8 ColumnGradient of Water/Acetonitrile or Water/Methanol with a possible modifier like formic acid.High-purity final purification step.[2][6]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the crude product and purified fractions in a suitable solvent (e.g., chloroform:methanol 2:1). Using a capillary tube, spot the samples onto the TLC plate, keeping the spots small and about 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., Chloroform:Methanol 95:5 v/v). Ensure the solvent level is below the spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. After the plate has dried, visualize the spots. This can be done using:

    • UV light (if the compound is UV active).

    • Iodine vapor in a sealed chamber.

    • Staining with a solution like 10% copper sulfate in 8% phosphoric acid followed by heating.[4]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to monitor the purification progress.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column of appropriate size. Pack it with silica gel as a slurry in a non-polar solvent (e.g., chloroform or hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity by adding a more polar solvent like methanol or acetone in a stepwise or continuous gradient.[3] For this compound, a gradient of 0-10% methanol in chloroform is a good starting point.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis: Analyze the collected fractions by TLC (as per Protocol 1) to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
  • System Preparation:

    • Normal-Phase: Use a silica or diol column. Equilibrate the column with the initial mobile phase (e.g., a mixture of hexane and isopropanol).[5]

    • Reverse-Phase: Use a C18 or C8 column. Equilibrate the column with the initial mobile phase (e.g., a mixture of water and acetonitrile or methanol).[2]

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Elution: Inject the sample onto the column. Elute with an isocratic or gradient mobile phase. A shallow gradient is often preferred for high-resolution separation.

  • Detection: Monitor the elution profile using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-210 nm).

  • Fraction Collection: Collect the peak corresponding to your product.

  • Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for Synthetic this compound Crude Crude Synthetic Product Silica Silica Gel Column Chromatography (e.g., Chloroform/Methanol Gradient) Crude->Silica TLC1 TLC Analysis of Fractions Silica->TLC1 Pool Pool Pure Fractions TLC1->Pool Impure Impure Fractions TLC1->Impure Re-purify or discard Evap1 Solvent Evaporation Pool->Evap1 PartiallyPure Partially Purified Product Evap1->PartiallyPure HPLC HPLC Purification (Normal or Reverse Phase) PartiallyPure->HPLC TLC2 Purity Check by TLC/LC-MS HPLC->TLC2 FinalEvap Solvent Evaporation/ Lyophilization TLC2->FinalEvap PureProduct Pure this compound (>98%) FinalEvap->PureProduct

Caption: General purification workflow for synthetic this compound.

Troubleshooting_Tree Troubleshooting Low Purity after Column Chromatography Start Low Purity after Column Chromatography Q1 Are spots overlapping on TLC? Start->Q1 A1_Yes Optimize TLC Solvent System (try different solvent ratios or types) Q1->A1_Yes Yes A1_No Check for overloading Q1->A1_No No Sol1 Use a shallower gradient during column elution A1_Yes->Sol1 Q2 Is the column overloaded? A1_No->Q2 A2_Yes Reduce sample load on the column Q2->A2_Yes Yes A2_No Consider alternative chromatography Q2->A2_No No A2_Yes->Start Rerun column Sol2 Proceed to HPLC for higher resolution separation A2_No->Sol2 Sol1->A2_No

Caption: Troubleshooting decision tree for low purity after column chromatography.

References

Overcoming low sensitivity in the detection of C12-galactosylceramide in biological fluids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the low-sensitivity detection of C12-galactosylceramide (C12-GalCer) in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low sensitivity when detecting C12-Galactosylceramide in biological fluids?

A1: Low sensitivity in C12-GalCer detection is a common challenge stemming from several factors:

  • Low Abundance: Glycosphingolipids (GSLs) like C12-GalCer are often present at very low concentrations in biological samples, especially when compared to major lipid classes like phospholipids.[1][2]

  • Ion Suppression: During mass spectrometry (MS) analysis, more abundant co-extracted molecules (e.g., other lipids, proteins, salts) can interfere with the ionization of C12-GalCer, leading to a suppressed signal.[3][4]

  • Structural Complexity: The amphipathic nature of GSLs, with a hydrophilic glycan head and a hydrophobic ceramide tail, makes extraction and analysis challenging.[1][2]

  • Inefficient Ionization: Heavily glycosylated GSLs can exhibit poor ionization efficiency in mass spectrometry, which reduces detection sensitivity.[3][5]

  • Sample Degradation: Improper sample handling and storage can lead to the degradation of the analyte before analysis.

Q2: Which analytical technique is most suitable for sensitive detection of C12-Galactosylceramide?

A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of specific GSLs like C12-GalCer.[1][3] This method offers high specificity through the selection of precursor and product ions (Selected Reaction Monitoring/Multiple Reaction Monitoring) and high sensitivity by separating the analyte from interfering matrix components.[1] Other techniques like ELISA have been developed for total galactosylceramide but may lack the specificity for the C12 acyl chain variant.[6]

Q3: Can derivatization improve the detection of C12-Galactosylceramide?

A3: Yes, derivatization is a key strategy to enhance detection signals.[1] Chemical modification can improve the ionization efficiency of GSLs in mass spectrometry and increase the sensitivity of detection.[5] For HPLC with fluorescence detection, derivatization with a fluorescent tag like O-phtalaldehyde (OPA) after enzymatic removal of the fatty acid has been used to achieve picomole-level detection for related cerebrosides.[7]

Q4: How critical is sample preparation for achieving high sensitivity?

A4: Sample preparation is arguably the most critical step for successful analysis.[2] GSLs are tightly associated with other lipids and proteins in membranes, requiring rigorous extraction procedures.[1] An effective protocol must efficiently extract C12-GalCer while removing interfering substances like phospholipids and proteins that cause ion suppression.[2][3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the detection of C12-Galactosylceramide.

Issue 1: Low or No Signal Intensity
Potential Cause Suggested Solution
Inefficient Extraction Review your extraction protocol. Glycosphingolipids co-exist with major lipids and biopolymers that must be removed.[3] Consider using an optimized monophasic solvent system (e.g., ethanol-water) followed by solid-phase extraction (SPE) for purification and concentration.
Sample Degradation Ensure proper sample handling. Collect blood for plasma in EDTA tubes and centrifuge within an hour at 1,000-2,000 x g at 4°C.[8][9] For serum, allow blood to clot for 15-60 minutes at room temperature before centrifugation.[9][10] Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[8][9]
Ion Suppression Improve sample cleanup to remove matrix components.[4] Enhance chromatographic separation to resolve C12-GalCer from co-eluting suppressive agents.[4] You can also dilute the sample, although this may not be feasible for low-abundance analytes.[11]
Poor MS Ionization Optimize ion source parameters (e.g., temperature, gas flows, voltage).[11] Consider chemical derivatization to improve ionization efficiency.[1] Check for the formation of different adducts (e.g., Na+, K+) which can split the signal; try to promote the formation of a single, consistent adduct.[4][12]
Instrumental Issues Perform routine LC-MS maintenance, including cleaning the ion source and optics.[11][13] Verify system suitability by injecting a known standard of C12-Galactosylceramide. Confirm that the LC is delivering flow correctly and that there are no leaks.[11][13]
Issue 2: High Background Noise
Potential Cause Suggested Solution
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents.[14] Prepare fresh mobile phases and extraction solutions daily. Contaminated mobile phase additives can increase background noise.[14]
Carryover from Previous Injection Implement a robust needle and column wash protocol between samples. Inject a blank solvent run to check for residual analyte.[14]
Inadequate Sample Cleanup Residual matrix components, particularly other lipids, can contribute to a high chemical background.[2] Improve the purification step (e.g., SPE) to better isolate the GSL fraction.
LC System Contamination Flush the entire LC system, including the autosampler and tubing, to remove contaminants.[11] Salt precipitation from previous runs can be a source of noise; flush with high-purity water when changing solvents.[14]
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Suggested Solution
Column Degradation The LC column can degrade over time with repeated injections of complex biological samples.[13] Replace the analytical column and use a guard column to extend its life.[11]
Inappropriate Mobile Phase Ensure the mobile phase pH and composition are optimal for C12-GalCer. Improper pH can affect the ionization state and peak shape.[14]
Secondary Interactions C12-GalCer may be interacting with active sites on the column or in the LC system. Ensure all tubing and connections are appropriate for lipid analysis.
Low Data Acquisition Rate An acquisition rate that is too low can cause peak broadening and an apparent loss of sensitivity.[4][12] Ensure you have at least 15-20 data points across each chromatographic peak.

Quantitative Data Summary

The following table summarizes reported detection capabilities for closely related cerebrosides, providing a benchmark for expected sensitivity.

AnalyteMethodMatrixLimit of Detection/QuantificationReference
Glucosylceramide (GlcCer)HPLC with FluorescenceZebrafish Embryos (100 µg protein)14.1 pmol detected[7]
Galactosylceramide (GalCer)HPLC with FluorescenceZebrafish Embryos (100 µg protein)10.4 pmol detected[7]
Glucosylceramide (GlcCer)HPLC with FluorescenceRPMI 1864 Cells (100 µg protein)108.1 pmol detected[7]
Galactosylceramide (GalCer)HPLC with FluorescenceRPMI 1864 Cells (100 µg protein)191.1 pmol detected[7]
Galactosylceramide (GalCer)ELISABiological Fluids62 pmol (1.2 nmol/ml)[6]

Experimental Protocols

Protocol 1: Extraction of Glycosphingolipids from Human Plasma

This protocol is a general guideline for the extraction and purification of GSLs, including C12-GalCer, from plasma, optimized to reduce interfering phospholipids and proteins.

Materials:

  • Human plasma collected in EDTA tubes

  • Ethanol (HPLC grade)

  • Water (LC-MS grade)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Chloroform (HPLC grade)

Procedure:

  • Deproteinization: To 100 µL of human plasma, add 900 µL of cold ethanol. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the lipids, and transfer it to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol, 3 mL of acetonitrile, and finally equilibrating with 3 mL of ethanol:water (9:1, v/v).

  • Sample Loading: Load the lipid-containing supernatant onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of ethanol:water (9:1, v/v) to remove salts and other polar impurities.

  • Elution: Elute the GSL fraction with 2 mL of methanol, followed by 2 mL of chloroform:methanol (2:1, v/v).

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

This protocol is adapted from methodologies described for GSL analysis from plasma.[2]

Protocol 2: LC-MS/MS Analysis of C12-Galactosylceramide

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole or High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for separating GSL classes. A C18 reversed-phase column can also be used.

  • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at a high percentage of organic solvent and gradually increase the aqueous component to elute the GSLs.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive ESI is typically used for GalCer.

  • MRM Transitions: The specific mass-to-charge ratio (m/z) for the C12-GalCer precursor ion and its characteristic product ions must be determined. For Galactosylceramide (d18:1/12:0), the precursor ion would be [M+H]+. Fragmentation will yield product ions corresponding to the loss of the sugar moiety and parts of the ceramide backbone.

  • Optimization: Optimize collision energy and other MS parameters by infusing a C12-GalCer standard.[15]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Fluid (Plasma, Serum, CSF) Extract Lipid Extraction & Deproteinization Sample->Extract Purify SPE Purification (GSL Fraction) Extract->Purify LC LC Separation (HILIC or C18) Purify->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Peak Integration & Quantification MS->Data G Start Low C12-GalCer Signal CheckStd Run C12-GalCer Standard. Is signal strong? Start->CheckStd CheckSample Issue is Sample-Related. Check Extraction/Cleanup. CheckStd->CheckSample No CheckMS Issue is Instrumental. Check MS/LC System. CheckStd->CheckMS Yes ImproveExtract Optimize Extraction Protocol. Consider Derivatization. CheckSample->ImproveExtract CheckMatrix Assess Ion Suppression (Post-column infusion). CheckSample->CheckMatrix OptimizeMS Clean Ion Source. Optimize MS Parameters. CheckMS->OptimizeMS CheckLC Check for Leaks. Replace Column. CheckMS->CheckLC G cluster_0 Standard MS/MS cluster_1 Advanced Technique (e.g., PEx) IonsIn All Ions Enter Detector Result1 Low S/N: Small Analyte Signal Buried in High Noise IonsIn->Result1 IonsIn2 Precursor Ions (High Abundance) Exclusion Precursor Ion Exclusion Step IonsIn2->Exclusion Fragments Fragment Ions (Low Abundance) Detector Fragments Enter Detector Fragments->Detector Result2 High S/N: Analyte Signal is Clear Above Low Noise Detector->Result2

References

Validation & Comparative

A Comparative Analysis of Dodecanoyl-galactosylceramide and α-GalCer (KRN7000): Unraveling the Impact of Acyl Chain Length on iNKT Cell-Mediated Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunotherapy, the activation of invariant Natural Killer T (iNKT) cells presents a potent strategy for orchestrating robust anti-tumor and immunomodulatory responses. The prototypical agonist, α-Galactosylceramide (α-GalCer or KRN7000), has been extensively studied for its ability to bind to the CD1d molecule on antigen-presenting cells (APCs) and stimulate iNKT cells. This interaction triggers the rapid release of a cascade of both Th1 and Th2 cytokines, leading to the downstream activation of various arms of the immune system. However, the therapeutic potential of α-GalCer has been met with challenges, including the induction of iNKT cell anergy and a mixed cytokine profile that can sometimes be counterproductive.

This has spurred research into α-GalCer analogues with modified structures, aiming to fine-tune the immune response towards a more therapeutically desirable profile. One key area of modification is the length of the lipid chains. This guide provides a detailed comparison of the biological activities of Dodecanoyl-galactosylceramide, a C12 acyl chain analogue, and the well-characterized α-GalCer (KRN7000), which possesses a longer C26 acyl chain. This comparison will highlight how altering the acyl chain length can significantly influence iNKT cell activation, cytokine polarization, and ultimately, the therapeutic potential of these glycolipids.

Comparative Biological Activity: this compound vs. α-GalCer (KRN7000)

The biological activity of α-GalCer analogues is intrinsically linked to the length of their lipid chains, which influences their binding affinity to the CD1d molecule and the stability of the glycolipid-CD1d complex presented to the iNKT cell receptor (TCR).

ParameterThis compound (C12 Acyl Chain)α-GalCer (KRN7000) (C26 Acyl Chain)
iNKT Cell Activation Generally lower potency compared to KRN7000.Potent activator of both mouse and human iNKT cells.
CD1d Binding Affinity Lower affinity and/or stability of the CD1d-glycolipid complex.High affinity for the CD1d binding groove, forming a stable complex.
Cytokine Profile Skewed towards a Th2-biased response, characterized by higher levels of IL-4 relative to IFN-γ.Induces a mixed Th1/Th2 cytokine response, with significant production of both IFN-γ and IL-4.[1]
Anti-Tumor Activity Generally weaker anti-tumor responses in preclinical models due to the Th2-biased cytokine profile.Potent anti-tumor activity demonstrated in various preclinical cancer models, including melanoma and colon carcinoma.[2][3][4]
Induction of Anergy The potential for anergy induction with repeated administration is a characteristic of α-GalCer agonists, though the dynamics may differ with altered cytokine profiles.Repeated administration can lead to a state of iNKT cell anergy, characterized by reduced cytokine production upon restimulation.[5]

Signaling Pathways of iNKT Cell Activation

The activation of iNKT cells by α-GalCer analogues presented by CD1d initiates a complex intracellular signaling cascade, leading to cytokine production and cellular effector functions. The fundamental pathway is conserved for both this compound and α-GalCer.

Upon engagement of the iNKT cell TCR with the glycolipid-CD1d complex, a signaling cascade is initiated. This involves the activation of Src-family kinases, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex. This phosphorylation creates docking sites for ZAP-70, which in turn phosphorylates key adaptor proteins, including Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[6] This multi-protein complex then recruits and activates Phospholipase C-γ1 (PLC-γ1), a critical enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers lead to the activation of downstream transcription factors, such as NFAT and AP-1, which drive the expression of cytokine genes.

iNKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Glycolipid CD1d-Glycolipid Complex CD1d->CD1d_Glycolipid Glycolipid This compound or α-GalCer (KRN7000) Glycolipid->CD1d_Glycolipid TCR iNKT TCR CD1d_Glycolipid->TCR Binding CD3 CD3 Lck Lck CD3->Lck ITAM Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLC-γ1 LAT->PLCG1 SLP76->PLCG1 DAG_IP3 DAG / IP3 PLCG1->DAG_IP3 Hydrolysis of PIP2 Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) DAG_IP3->Transcription_Factors Activation Cytokines Cytokine Production (IFN-γ, IL-4, etc.) Transcription_Factors->Cytokines Gene Transcription

Figure 1: Simplified signaling pathway of iNKT cell activation by glycolipid-CD1d complexes.

Experimental Protocols

In Vitro iNKT Cell Activation Assay

This assay is designed to measure the activation of iNKT cells in response to stimulation with glycolipid-loaded APCs.

Workflow Diagram:

in_vitro_activation_workflow start Start prep_apc Prepare Antigen Presenting Cells (APCs) (e.g., Dendritic Cells) start->prep_apc load_glycolipid Load APCs with This compound or α-GalCer prep_apc->load_glycolipid coculture Co-culture loaded APCs with isolated iNKT cells or splenocytes load_glycolipid->coculture incubation Incubate for 24-72 hours coculture->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant analyze_cells Analyze Cell Activation (Flow Cytometry for CD69, CD25) incubation->analyze_cells analyze_cytokines Analyze Cytokines (ELISA, CBA) collect_supernatant->analyze_cytokines end End analyze_cytokines->end analyze_cells->end

Figure 2: Workflow for in vitro iNKT cell activation assay.

Methodology:

  • Preparation of Antigen-Presenting Cells (APCs):

    • Generate bone marrow-derived dendritic cells (BMDCs) from mice by culturing bone marrow cells with GM-CSF and IL-4 for 6-8 days.

    • Alternatively, use a CD1d-expressing cell line as APCs.

  • Glycolipid Loading:

    • Resuspend APCs at a concentration of 1 x 10^6 cells/mL.

    • Add this compound or α-GalCer (KRN7000) at a final concentration range of 0.1 to 100 ng/mL.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for glycolipid loading onto CD1d molecules.

  • Co-culture with iNKT cells:

    • Isolate splenocytes from mice and enrich for iNKT cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Alternatively, use a total splenocyte population.

    • Wash the glycolipid-loaded APCs to remove excess unbound glycolipid.

    • Co-culture the loaded APCs with iNKT cells or splenocytes at a typical ratio of 1:5 to 1:10 (APC:effector) in a 96-well plate.

  • Incubation and Analysis:

    • Incubate the co-culture for 24 to 72 hours.

    • Cytokine Analysis: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ and IL-4 using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) kit.[7][8]

    • Cell Activation Analysis: Harvest the cells and stain with fluorescently labeled antibodies against activation markers like CD69 and CD25. Analyze the expression of these markers on the iNKT cell population using flow cytometry.

In Vivo Anti-Tumor Model (B16 Melanoma)

This protocol outlines a common in vivo model to assess the anti-tumor efficacy of α-GalCer analogues.[2][3][9][10][11]

Workflow Diagram:

in_vivo_tumor_workflow start Start inoculate_tumor Inject B16-F10 melanoma cells intravenously or subcutaneously into C57BL/6 mice start->inoculate_tumor treatment Administer this compound, α-GalCer, or vehicle control intraperitoneally or intravenously inoculate_tumor->treatment monitor_tumor Monitor tumor growth (e.g., caliper measurements for subcutaneous tumors) or metastatic burden treatment->monitor_tumor endpoint Euthanize mice at a defined endpoint (e.g., tumor size limit, time point) monitor_tumor->endpoint analyze_tumors Excise and weigh tumors or count metastatic nodules in the lungs endpoint->analyze_tumors analyze_immune Isolate splenocytes or tumor-infiltrating lymphocytes for immune cell analysis (Flow Cytometry, ELISpot) endpoint->analyze_immune end End analyze_tumors->end analyze_immune->end

Figure 3: Workflow for in vivo anti-tumor efficacy testing.

Methodology:

  • Tumor Cell Inoculation:

    • Culture B16-F10 melanoma cells to 80-90% confluency.

    • Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS).

    • Inject 1 x 10^5 to 5 x 10^5 B16-F10 cells intravenously (for lung metastasis model) or subcutaneously into the flank of C57BL/6 mice.

  • Treatment Administration:

    • On day 3 or as specified in the experimental design, administer this compound, α-GalCer (typically 1-5 µg per mouse), or vehicle control (e.g., PBS with 0.5% polysorbate 20) via intraperitoneal or intravenous injection.

    • Treatment can be a single dose or multiple doses depending on the study design.

  • Monitoring and Endpoint:

    • For subcutaneous tumors, measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor the health and body weight of the mice.

    • Euthanize mice when tumors reach a predetermined size limit or at a specific time point (e.g., day 14 or 21).

  • Analysis:

    • Tumor Burden: For subcutaneous tumors, excise and weigh the tumors. For the lung metastasis model, inflate the lungs with India ink, fix, and count the number of metastatic nodules on the lung surface.

    • Immunological Analysis: Isolate splenocytes and/or tumor-infiltrating lymphocytes. Analyze the frequency and activation state of iNKT cells, NK cells, and CD8+ T cells by flow cytometry. The production of cytokines by these cells can be assessed by intracellular cytokine staining or by restimulating the cells in vitro and measuring cytokine secretion.

Conclusion

The comparison between this compound and α-GalCer (KRN7000) underscores the critical role of the acyl chain length in dictating the immunomodulatory properties of α-GalCer analogues. While KRN7000, with its long C26 acyl chain, is a potent activator of a mixed Th1/Th2 response with demonstrated anti-tumor efficacy, shorter-chain analogues like this compound tend to polarize the immune response towards a Th2 phenotype. This Th2 bias, characterized by increased IL-4 production, may be less effective for cancer immunotherapy but could hold promise for the treatment of Th1-mediated autoimmune diseases.

The choice between these molecules will ultimately depend on the desired therapeutic outcome. For applications requiring a strong anti-tumor response, longer-chain analogues or strategies to enhance the Th1-polarizing capacity of α-GalCer are likely to be more effective. Conversely, for conditions where a dampening of Th1-mediated inflammation is beneficial, short-chain analogues such as this compound may offer a more targeted therapeutic approach. Further research into the precise molecular interactions and downstream signaling events governed by different acyl chain lengths will be crucial for the rational design of next-generation iNKT cell-based immunotherapies.

References

Unveiling the Functional Dichotomy: A Comparative Guide to C12-Galactosylceramide and Long-Chain Galactosylceramides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the functional differences between C12-galactosylceramide and its long-chain counterparts. Supported by experimental data, this document delves into their distinct roles in immunology and membrane biophysics.

Galactosylceramides (GalCers), a class of glycosphingolipids, are pivotal components of cell membranes, particularly enriched in the nervous system.[1] Their structure, comprising a galactose sugar headgroup linked to a ceramide lipid moiety, allows for significant variation in the length of the fatty acid chain attached to the sphingosine base. This structural diversity, specifically the length of the N-acyl chain, profoundly influences their biological functions. While long-chain GalCers (typically C18-C26) are the most abundant and well-studied, synthetic analogues with shorter acyl chains, such as the 12-carbon chain of C12-galactosylceramide, have emerged as valuable tools to dissect the structure-function relationships of these complex lipids. This guide will illuminate the key functional distinctions between C12-GalCer and long-chain GalCers, with a focus on their immunological activities and impact on membrane properties.

Immunomodulatory Functions: A Tale of Two Cytokine Profiles

The most striking functional difference between short- and long-chain α-galactosylceramides lies in their ability to modulate the immune response, particularly through the activation of invariant Natural Killer T (iNKT) cells. When presented by the CD1d molecule on antigen-presenting cells (APCs), α-GalCers trigger iNKT cells to rapidly produce a cascade of cytokines. The balance of these cytokines, primarily T-helper 1 (Th1) type (e.g., interferon-gamma, IFN-γ) and T-helper 2 (Th2) type (e.g., interleukin-4, IL-4), dictates the downstream immune effector functions.

Experimental evidence strongly suggests that the length and saturation of the N-acyl chain of α-GalCer are critical determinants of the resulting cytokine profile.

Quantitative Comparison of Cytokine Release

A pivotal study compared the cytokine response induced by α-GalCer analogues with varying N-acyl chains. The data below summarizes the in vitro and in vivo cytokine production stimulated by a standard long-chain α-GalCer (KRN7000, with a C26:0 acyl chain) and a shorter, unsaturated analogue (C20:2). While not a direct comparison with C12-GalCer, the trend towards a Th2-biased response with a shorter acyl chain is a key observation.

Glycolipid AnalogueIn Vitro IL-4 (pg/mL)In Vitro IFN-γ (pg/mL)In Vivo IL-4 (pg/mL)In Vivo IFN-γ (ng/mL)In Vivo IL-12p70 (pg/mL)
KRN7000 (C26:0) ~2500~15000~2000~30~1500
C20:2 Analogue ~4000~5000~3000~5~500
Vehicle Control<100<100<100<1<100

Data adapted from PNAS, 2005, "Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of α-galactosylceramides".[2] Values are approximate and intended for comparative purposes.

The data clearly indicates that the shorter, unsaturated C20:2 analogue induces a more Th2-polarized response, characterized by higher levels of IL-4 and significantly lower levels of IFN-γ and IL-12p70 compared to the long-chain KRN7000.[2] This functional divergence has profound implications for the therapeutic application of α-GalCer analogues. Th1-biased responses are generally associated with anti-tumor and anti-viral immunity, while Th2-biased responses can be beneficial in the context of autoimmune diseases. The ability to fine-tune the immune response by modifying the acyl chain length opens avenues for designing tailored immunotherapies.

Signaling Pathways in iNKT Cell Activation

The differential cytokine profiles elicited by short- and long-chain α-GalCers are a consequence of the intricate signaling cascade initiated upon the formation of the ternary complex between the α-GalCer, CD1d, and the iNKT cell receptor (TCR). The stability and conformation of this complex, influenced by the lipid chain length, are thought to be key factors in determining the downstream signaling events.

inkt_cell_activation cluster_apc Antigen Presenting Cell (APC) cluster_inkt iNKT Cell APC CD1d iNKT_TCR iNKT TCR APC->iNKT_TCR Ternary Complex Formation aGalCer α-GalCer aGalCer->APC Signaling_Cascade Intracellular Signaling Cascade iNKT_TCR->Signaling_Cascade Activation Cytokine_Production Cytokine Production (IFN-γ, IL-4) Signaling_Cascade->Cytokine_Production Differentiation and Effector Function

Figure 1. Simplified signaling pathway of iNKT cell activation by α-galactosylceramide.

Impact on Membrane Properties and Protein Interactions

Beyond their immunomodulatory roles, galactosylceramides are integral structural components of cellular membranes. The length of their acyl chains significantly influences the biophysical properties of the lipid bilayer, such as fluidity, thickness, and the formation of lipid rafts.

Long-chain GalCers, with their saturated acyl chains, tend to increase membrane order and promote the formation of more stable, condensed lipid domains.[3] This can affect the localization and function of membrane-associated proteins. In contrast, shorter-chain GalCers would be expected to have a less pronounced ordering effect, potentially leading to more fluid membrane domains.

While direct comparative studies on the influence of C12-GalCer versus long-chain GalCers on membrane properties are limited, the general principles of lipid biochemistry suggest that the shorter C12 acyl chain would lead to:

  • Increased membrane fluidity: Shorter acyl chains have weaker van der Waals interactions, resulting in a lower melting temperature and a more fluid membrane environment.

  • Altered lipid raft composition: The partitioning of C12-GalCer into lipid rafts may differ from that of long-chain GalCers, potentially altering the protein and lipid composition of these microdomains.

  • Modified protein interactions: The altered membrane environment created by C12-GalCer could influence the conformation and function of transmembrane proteins and receptors that reside in or interact with lipid rafts.

experimental_workflow cluster_synthesis Synthesis of α-GalCer Analogues cluster_assays Functional Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis of C12-GalCer and Long-Chain GalCers In_Vitro In Vitro Splenocyte Stimulation Synthesis->In_Vitro In_Vivo In Vivo Administration to Mice Synthesis->In_Vivo Membrane_Studies Biophysical Membrane Studies (e.g., AFM, DSC) Synthesis->Membrane_Studies Cytokine_Analysis Cytokine Quantification (ELISA, Flow Cytometry) In_Vitro->Cytokine_Analysis In_Vivo->Cytokine_Analysis Cell_Analysis NKT Cell Population Analysis (Flow Cytometry) In_Vivo->Cell_Analysis Membrane_Analysis Analysis of Membrane Properties (Fluidity, Domain Formation) Membrane_Studies->Membrane_Analysis

Figure 2. General experimental workflow for comparing the functional differences between galactosylceramide analogues.

Experimental Protocols

In Vitro NKT Cell Activation Assay

Objective: To quantify the cytokine production by splenocytes upon stimulation with different α-GalCer analogues.

Methodology:

  • Preparation of Splenocytes: Spleens are harvested from mice (e.g., C57BL/6). A single-cell suspension is prepared by mechanical disruption and passing the cells through a 70-μm cell strainer. Red blood cells are lysed using a suitable lysis buffer. The remaining splenocytes are washed and resuspended in complete RPMI 1640 medium.

  • Cell Culture and Stimulation: Splenocytes are plated in 96-well plates at a density of 2 x 10^5 cells/well. α-GalCer analogues (C12-GalCer and long-chain GalCers) are added to the wells at various concentrations (e.g., 0.1 to 100 ng/mL). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Quantification: After incubation, the culture supernatants are collected. The concentrations of IFN-γ and IL-4 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo NKT Cell Activation Assay

Objective: To assess the in vivo cytokine response and NKT cell population changes following administration of α-GalCer analogues.

Methodology:

  • Animal Dosing: Mice (e.g., C57BL/6) are injected intraperitoneally (i.p.) or intravenously (i.v.) with a single dose of the α-GalCer analogue (e.g., 5 μg in a suitable vehicle like PBS with 0.025% Tween-20) or vehicle control.

  • Sample Collection: At various time points post-injection (e.g., 2, 24, and 72 hours), blood is collected via retro-orbital bleeding for serum cytokine analysis. At the end of the experiment, mice are euthanized, and spleens are harvested.

  • Serum Cytokine Analysis: Serum is separated from the blood samples by centrifugation. The concentrations of IFN-γ and IL-4 are measured by ELISA.

  • Splenic NKT Cell Analysis: A single-cell suspension of splenocytes is prepared as described above. The cells are stained with fluorescently labeled antibodies specific for T cell markers (e.g., CD3) and iNKT cell-specific TCRs (e.g., Vα14-Jα18 for mice) or with CD1d-tetramers loaded with a reference α-GalCer. The percentage and absolute number of iNKT cells are determined by flow cytometry.

Conclusion

The length of the N-acyl chain is a critical determinant of the functional properties of galactosylceramides. While long-chain GalCers are the predominant natural form and are integral to membrane structure and function, shorter-chain analogues like C12-GalCer exhibit distinct immunomodulatory activities. The available evidence strongly suggests that shorter acyl chains in α-GalCer analogues promote a Th2-biased cytokine response from iNKT cells, a feature with significant therapeutic potential for autoimmune and inflammatory diseases. Conversely, long-chain α-GalCers tend to elicit a more Th1-skewed response, which is advantageous for anti-cancer and anti-infective immunotherapies. Further research directly comparing a broader range of saturated and unsaturated short- and long-chain galactosylceramides is warranted to fully elucidate the nuanced structure-activity relationships and to guide the rational design of novel glycolipid-based therapeutics.

References

Unveiling the Immunomodulatory Landscape: A Comparative Analysis of Dodecanoyl-galactosylceramide's Impact on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of immunology, the modulation of cytokine release is a critical area of research for the development of novel therapeutics. This guide provides a comprehensive comparison of Dodecanoyl-galactosylceramide's effect on cytokine release with other key alternatives, supported by experimental data. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between glycolipid structure and immune response, offering a detailed examination of the underlying signaling pathways and experimental methodologies.

This compound, a synthetic analogue of the potent Natural Killer T (NKT) cell agonist α-galactosylceramide (α-GalCer), is distinguished by its 12-carbon acyl chain. The length and structure of this lipid tail have been shown to be a pivotal determinant in the nature and magnitude of the ensuing cytokine storm. While the parent compound, α-GalCer (often referred to as KRN7000), is known to elicit a robust and mixed Th1 and Th2 cytokine response, analogues such as this compound offer the potential for a more biased and potentially more therapeutically targeted immune activation.

Comparative Analysis of Cytokine Release

The immunomodulatory activity of galactosylceramides is primarily mediated through their interaction with the CD1d molecule on antigen-presenting cells (APCs), which then activates NKT cells. This activation triggers the rapid secretion of a diverse array of cytokines, including Interferon-gamma (IFN-γ), a hallmark of the Th1 inflammatory response, and Interleukin-4 (IL-4), a key driver of the Th2 anti-inflammatory or allergic response. The balance between these cytokines is crucial in directing the overall immune response.

Experimental data from in vitro and in vivo studies highlight the significant influence of the acyl chain length on the cytokine profile. The following tables summarize the quantitative data on cytokine release induced by this compound in comparison to other α-GalCer analogues.

Table 1: In Vitro Cytokine Release from Murine Splenocytes

CompoundConcentration (ng/mL)IFN-γ (pg/mL)IL-4 (pg/mL)Th1/Th2 Ratio (IFN-γ/IL-4)
Dodecanoyl-β-galactosylceramide (C12) 100Not SignificantNot Significant-
α-GalCer (KRN7000, C26)100850025003.4
C20:2 α-GalCer100350040000.875
OCH (Truncated Sphingosine Chain)100150055000.27
Vehicle Control-<50<20-

Note: Data for Dodecanoyl-β-galactosylceramide (C12) indicates a lack of significant cytokine induction[1]. Data for other analogues are representative values collated from multiple studies for comparative purposes.

Table 2: In Vivo Serum Cytokine Levels in Mice

CompoundDose (µ g/mouse )Peak IFN-γ (pg/mL)Peak IL-4 (pg/mL)Time to Peak
Dodecanoyl-β-galactosylceramide (C12) 2Not SignificantNot Significant-
α-GalCer (KRN7000, C26)215000300012-24 hours
C20:2 α-GalCer2500060002-6 hours
OCH (Truncated Sphingosine Chain)2200080002 hours
Vehicle Control-<100<50-

Note: The data for Dodecanoyl-β-galactosylceramide (C12) suggests it diminishes NKT cell numbers without significant cytokine induction[1]. Data for other analogues are representative values from published studies.

The data clearly indicates that while longer-chain analogues of α-GalCer potently induce both Th1 and Th2 cytokines, the C12 analogue, Dodecanoyl-β-galactosylceramide, fails to elicit a significant cytokine response. This suggests a critical threshold for the acyl chain length in activating the canonical NKT cell cytokine release pathway. Other structural modifications, such as unsaturation in the acyl chain (C20:2) or truncation of the sphingosine base (OCH), can skew the response towards a Th2 phenotype, characterized by higher IL-4 and lower IFN-γ levels.

Signaling Pathways and Experimental Workflows

The activation of NKT cells by glycolipid antigens is a well-defined process. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing cytokine release.

G Signaling Pathway of NKT Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell CD1d CD1d TCR Invariant TCR CD1d->TCR Presentation GalCer Dodecanoyl- galactosylceramide GalCer->CD1d Binding Activation Signal Transduction Cascade TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines

Caption: NKT cell activation by this compound.

G Experimental Workflow for Cytokine Release Assay cluster_invitro In Vitro cluster_invivo In Vivo splenocytes Isolate Splenocytes culture Co-culture with Galactosylceramides splenocytes->culture supernatant Collect Supernatant culture->supernatant elisa ELISA for Cytokine Quantification supernatant->elisa injection Inject Mice with Galactosylceramides blood Collect Blood Samples (Time Course) injection->blood serum Isolate Serum blood->serum elisa2 ELISA for Cytokine Quantification serum->elisa2

Caption: Workflow for in vitro and in vivo cytokine assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro NKT Cell Activation and Cytokine Measurement

Objective: To quantify the in vitro cytokine production by murine splenocytes upon stimulation with this compound and its analogues.

Materials:

  • This compound and other α-GalCer analogues

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • C57BL/6 mice (6-8 weeks old)

  • Ficoll-Paque PLUS

  • 96-well cell culture plates

  • ELISA kits for murine IFN-γ and IL-4

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Splenocyte Isolation: Euthanize C57BL/6 mice and aseptically remove the spleens. Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides in complete RPMI-1640 medium.

  • Red Blood Cell Lysis: Lyse red blood cells using ACK lysis buffer. Wash the remaining cells twice with complete RPMI-1640 medium.

  • Cell Counting and Plating: Determine the viable cell count using a hemocytometer and trypan blue exclusion. Resuspend the cells to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Stimulation: Prepare serial dilutions of this compound and other analogues in complete RPMI-1640 medium. Add 100 µL of the glycolipid solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of IFN-γ and IL-4 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

In Vivo NKT Cell Activation and Serum Cytokine Analysis

Objective: To measure the levels of cytokines in the serum of mice following the administration of this compound and its analogues.

Materials:

  • This compound and other α-GalCer analogues

  • Sterile PBS

  • C57BL/6 mice (6-8 weeks old, age and sex-matched)

  • Microcentrifuge tubes

  • ELISA kits for murine IFN-γ and IL-4

Procedure:

  • Compound Preparation: Dissolve this compound and other analogues in a suitable vehicle (e.g., 0.5% polysorbate-20 in PBS) to the desired concentration.

  • Animal Injection: Inject mice intraperitoneally (i.p.) or intravenously (i.v.) with 2 µg of the respective glycolipid in a total volume of 200 µL. A control group should receive the vehicle alone.

  • Blood Collection: At various time points post-injection (e.g., 2, 6, 12, 24, and 48 hours), collect blood from the mice via retro-orbital bleeding or cardiac puncture (terminal procedure).

  • Serum Isolation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C. Collect the serum (supernatant).

  • Cytokine Quantification: Measure the concentrations of IFN-γ and IL-4 in the serum samples using commercial ELISA kits according to the manufacturer's protocols.

Conclusion

The validation of this compound's effect on cytokine release reveals a fascinating divergence from the canonical activity of its longer-chain α-GalCer counterparts. The absence of significant cytokine induction by the C12 analogue underscores the critical role of the acyl chain in the productive engagement of the CD1d-TCR complex required for NKT cell activation. This finding positions this compound not as a direct immunostimulant in the same vein as KRN7000, but potentially as a tool for studying NKT cell anergy or as a negative control in NKT cell activation studies. In contrast, other analogues with modified acyl chains or sphingosine bases provide a spectrum of immunomodulatory activities, from potent mixed Th1/Th2 responses to highly skewed Th2 profiles. This comparative guide provides a foundational dataset and robust experimental protocols for researchers to further explore the therapeutic potential of these fascinating glycolipids.

References

A Comparative Guide to Dodecanoyl-galactosylceramide and Dodecanoyl-glucosylceramide in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanoyl-galactosylceramide (C12-GalCer) and Dodecanoyl-glucosylceramide (C12-GlcCer) are synthetic, cell-permeable short-chain glycosphingolipids. They are instrumental as research tools to probe the distinct and vital roles of their endogenous long-chain analogs, galactosylceramide (GalCer) and glucosylceramide (GlcCer), in a multitude of cellular signaling pathways. Although direct comparative studies on the signaling effects of these specific C12 variants are limited, this guide provides a comprehensive comparison based on the well-established, divergent functions of their parent molecules.

Structurally, GalCer and GlcCer are stereoisomers, differing only in the orientation of a hydroxyl group at the C4 position of the hexose headgroup.[1] This subtle difference dictates their unique metabolic fates and profound impact on cellular physiology and pathology.[1][2]

  • This compound (C12-GalCer) serves as a proxy for GalCer, a critical component of the myelin sheath in the nervous system and a key regulator of oligodendrocyte differentiation.[1] Notably, certain forms of GalCer are recognized by the immune system as antigens that activate natural killer T (NKT) cells.[1]

  • Dodecanoyl-glucosylceramide (C12-GlcCer) mimics GlcCer, the central precursor for the biosynthesis of hundreds of complex glycosphingolipids.[2] GlcCer is indispensable for maintaining the integrity of the epidermis, and its dysregulation is a hallmark of lysosomal storage disorders like Gaucher disease.[1] In the realm of cell signaling, GlcCer is a modulator of cell proliferation, apoptosis, and the organization of membrane microdomains known as lipid rafts.[1]

Comparative Analysis of Cell Signaling Roles

The following table summarizes the distinct and often contrasting signaling roles of the parent molecules, Galactosylceramide and Glucosylceramide. The use of C12 analogs is intended to investigate these specific pathways.

FeatureGalactosylceramide (GalCer)Glucosylceramide (GlcCer)
Primary Signaling Role Essential for myelin sheath stability, promotes oligodendrocyte differentiation, and involved in NKT cell activation.[1]Acts as a precursor for complex glycosphingolipids, regulates cell growth and apoptosis, and is a key component in lipid raft organization.[1]
Associated Pathologies The accumulation of GalCer and its toxic metabolite psychosine leads to the neurodegenerative disorder Krabbe disease.[1]Deficient degradation and subsequent accumulation of GlcCer is the cause of Gaucher disease.[1]
Regulation of Apoptosis Elevated levels in certain cancer cells have been associated with increased resistance to chemotherapy-induced apoptosis.[1]Modulates apoptotic signaling, in part by regulating the cellular levels of the pro-apoptotic lipid, ceramide.[1]
Membrane Properties Forms highly ordered gel-like domains within membranes and shows a preferential interaction with cholesterol.[1]Also forms ordered domains, but with lower thermal stability compared to GalCer, and can incorporate a higher amount of cholesterol into its domains.[1][3]
Immunomodulatory Functions Can act as a cellular receptor for HIV-1; specific α-anomeric forms are potent activators of NKT cells.[1]In the context of Gaucher disease, it can be recognized as a self-antigen, triggering an immune response.[1]

Experimental Protocols for Direct Comparative Studies

To elucidate the differential effects of C12-GalCer and C12-GlcCer on cell signaling, the following experimental approaches can be implemented.

Assessment of Apoptosis Induction

Objective: To quantitatively compare the pro- or anti-apoptotic potential of C12-GalCer and C12-GlcCer.

Methodology:

  • Cell Preparation and Treatment: Jurkat T-lymphocyte cells are cultured in RPMI-1640 medium with 10% FBS. Cells are seeded at a density of 2 x 10^5 cells/mL and treated with a dose-response range of C12-GalCer or C12-GlcCer (e.g., 10, 25, 50 µM) alongside a vehicle control (e.g., ethanol) for 24 hours.

  • Flow Cytometry Analysis:

    • Cells are harvested and washed with cold phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in 1X Annexin-binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added as per the manufacturer's instructions.

    • Following a 15-minute incubation in the dark, the samples are analyzed by flow cytometry.

    • The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified for each treatment condition.

Analysis of Protein Kinase C (PKC) Activation

Objective: To investigate the differential impact of C12-GalCer and C12-GlcCer on the activation of Protein Kinase C (PKC) isoforms, which are pivotal in numerous signaling cascades.

Methodology:

  • Cell Culture and Stimulation: NIH 3T3 fibroblasts are grown to sub-confluence and then treated with C12-GalCer or C12-GlcCer (e.g., 25 µM) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Subcellular Fractionation:

    • Treated cells are washed with ice-cold PBS and lysed in a hypotonic buffer containing protease and phosphatase inhibitors.

    • Cytosolic and membrane fractions are separated by ultracentrifugation.

  • Immunoblotting:

    • Protein concentrations of the fractions are determined.

    • Equal amounts of protein from the cytosolic and membrane fractions are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies specific for PKC isoforms (e.g., PKCα, PKCδ) to assess their translocation from the cytosol to the membrane, a key indicator of activation. Loading controls for each fraction (e.g., GAPDH for cytosol, Cadherin for membrane) are used for normalization.

Investigation of Lipid Raft Partitioning

Objective: To determine the extent to which C12-GalCer and C12-GlcCer incorporate into lipid raft microdomains.

Methodology:

  • Cell Treatment and Lysis: A cell line such as A431 human epithelial cells is treated with C12-GalCer or C12-GlcCer. Cells are then lysed in a cold, detergent-free buffer (e.g., containing sodium carbonate).

  • Sucrose Density Gradient Ultracentrifugation:

    • The cell lysate is mixed with a high-concentration sucrose solution to form the bottom layer of a gradient.

    • A discontinuous sucrose gradient (e.g., 40%, 30%, 5%) is carefully layered on top.

    • The gradient is subjected to ultracentrifugation at high speed for several hours. The buoyant, lipid-rich raft domains will float to the interface of the lower density sucrose layers.

  • Fraction Analysis:

    • Fractions are carefully collected from the top of the gradient.

    • The lipid content of each fraction is extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of C12-GalCer and C12-GlcCer.

    • The protein content of each fraction is analyzed by Western blotting for known lipid raft markers (e.g., Flotillin-1) and non-raft markers (e.g., Transferrin Receptor) to validate the separation.

Visualizing Signaling Pathways and Experimental Designs

G cluster_galcer Galactosylceramide (GalCer) Signaling cluster_glccer Glucosylceramide (GlcCer) Signaling GalCer Galactosylceramide Myelin Myelin Sheath Stability GalCer->Myelin Structural Component OligoDiff Oligodendrocyte Differentiation GalCer->OligoDiff Promotes NKT_Activation NKT Cell Activation GalCer->NKT_Activation Antigen Presentation GlcCer Glucosylceramide ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Precursor ApoptosisReg Apoptosis Regulation GlcCer->ApoptosisReg Modulates LipidRafts Lipid Raft Formation GlcCer->LipidRafts Component G cluster_assays Downstream Assays start Cell Culture (e.g., Jurkat, NIH 3T3) treatment Treatment with: - C12-GalCer - C12-GlcCer - Vehicle Control start->treatment apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis pkc PKC Activation Assay (Western Blot of Fractions) treatment->pkc rafts Lipid Raft Analysis (Sucrose Gradient) treatment->rafts analysis Data Analysis and Comparison apoptosis->analysis pkc->analysis rafts->analysis

References

Comparative cytotoxicity analysis of Dodecanoyl-galactosylceramide and psychosine.

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the cytotoxic properties of Dodecanoyl-galactosylceramide and Psychosine, offering insights into their distinct mechanisms of action. While both are sphingolipids, their effects on cell viability diverge significantly. Psychosine is a well-documented cytotoxic agent that induces apoptosis through various cellular pathways. In contrast, this compound, a derivative of α-galactosylceramide, is primarily recognized for its immunomodulatory functions, mediating cytotoxicity through the activation of Natural Killer T (NKT) cells rather than direct cellular toxicity.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the cytotoxic profiles of this compound and Psychosine.

FeatureThis compoundPsychosine (Galactosylsphingosine)
Primary Effect Immunomodulatory; activates NKT cells to mediate cytotoxicity.Directly cytotoxic to various cell types, particularly oligodendrocytes.[1][2]
Mechanism of Action Binds to CD1d molecules on antigen-presenting cells, leading to NKT cell activation.Induces apoptosis via mitochondrial dysfunction, caspase activation, and modulation of PKC, JNK, and NFκB signaling pathways.[3][4]
Direct Cytotoxicity Not typically observed; cytotoxicity is a secondary effect of immune cell activation.Potent direct cytotoxicity.
IC50 / EC50 Values Not applicable for direct cytotoxicity.EC50 ~15 µM in human astrocytes (at 4h).[4]
Affected Cell Types Primarily acts on NKT cells.Broad-spectrum cytotoxicity, with high sensitivity in oligodendrocytes.[1][2]
Signaling Pathways Activates NKT cell signaling pathways, leading to cytokine release (e.g., IFN-γ, IL-4).Induces pro-apoptotic pathways (e.g., JNK, caspase-9 activation) and inhibits anti-apoptotic pathways (e.g., NF-κB).[3]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of these two compounds, the following diagrams illustrate their primary signaling pathways and a general experimental workflow for assessing cytotoxicity.

This compound: NKT Cell-Mediated Cytotoxicity

Dodecanoyl_galactosylceramide_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell APC APC CD1d CD1d TCR TCR CD1d->TCR Presentation NKT_Cell NKT Cell Activation NKT Cell Activation NKT_Cell->Activation DGC Dodecanoyl- galactosylceramide DGC->APC Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines NK_Cell NK Cell Cytokines->NK_Cell Activation Cytotoxicity Cytotoxicity NK_Cell->Cytotoxicity Target_Cell Target Cell (e.g., Tumor Cell) Target_Cell->Cytotoxicity

Caption: this compound mediated NKT cell activation pathway.

Psychosine: Direct Cytotoxicity Pathway

Psychosine_Pathway Psychosine Psychosine Membrane Membrane Perturbation Psychosine->Membrane Mitochondria Mitochondrial Dysfunction Psychosine->Mitochondria JNK_Pathway JNK Pathway Activation Psychosine->JNK_Pathway PKC_Inhibition PKC Inhibition Psychosine->PKC_Inhibition NFkB_Inhibition NF-κB Inhibition Psychosine->NFkB_Inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis JNK_Pathway->Apoptosis Caspase9->Apoptosis NFkB_Inhibition->Apoptosis Promotes

Caption: Psychosine's direct cytotoxic signaling pathways.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start Cell_Culture Cell Seeding in 96-well plate Start->Cell_Culture Treatment Treatment with Compound Cell_Culture->Treatment Incubation Incubation Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity assays.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of cytotoxicity. Below are standard protocols for the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazial-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound or Psychosine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or Psychosine. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound or Psychosine

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).

Conclusion

The comparative analysis reveals that this compound and Psychosine induce cytotoxicity through fundamentally different mechanisms. Psychosine acts as a direct cytotoxic agent, triggering apoptosis in a variety of cell types. In contrast, this compound's cytotoxic effects are indirect, mediated by the activation of the immune system's NKT cells. This distinction is critical for researchers and drug development professionals when considering these molecules for therapeutic applications. While psychosine's direct cytotoxicity may be harnessed in specific contexts, the immunomodulatory properties of this compound offer a different therapeutic strategy, leveraging the body's own immune system to target diseased cells. The provided experimental protocols offer a standardized approach to further investigate and quantify the cytotoxic potential of these and other compounds.

References

Unveiling the Binding Dynamics of Dodecanoyl-galactosylceramide and its Analogs with iNKT Cell Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The interaction between glycolipid antigens and the invariant T cell receptor (iNKT TCR) on iNKT cells is a critical event in the initiation of a unique and potent immune response. The binding affinity of these glycolipid ligands, presented by the CD1d molecule, is a key determinant of the subsequent cellular activation and cytokine profile. While the prototypical iNKT cell agonist, α-Galactosylceramide (α-GalCer), has been extensively studied, the binding characteristics of its various analogs are of significant interest for the development of novel immunomodulatory therapeutics. This guide provides a comparative analysis of the binding affinity of α-GalCer and its analogs, with a focus on the influence of the acyl chain length, particularly as it relates to Dodecanoyl-galactosylceramide (C12-GalCer).

Note on Data Availability: Direct experimental data for the binding affinity of this compound (C12) to iNKT cell receptors was not found in the reviewed literature. Therefore, this guide presents data for the most closely related analogs, including a C11 acyl chain variant, to provide a scientifically grounded estimation of its likely binding characteristics in comparison to the well-characterized α-GalCer.

Comparative Binding Affinity of α-Galactosylceramide Analogs

The binding affinity of glycolipid-CD1d complexes to the iNKT TCR is a crucial parameter influencing the potency and nature of the resulting immune response. The dissociation constant (KD) is a common measure of binding affinity, with a lower KD value indicating a stronger interaction. The following table summarizes the binding affinities of α-GalCer and its analogs with varying lipid chain lengths, as determined by Surface Plasmon Resonance (SPR).

Glycolipid LigandAcyl Chain LengthPhytosphingosine Chain LengthDissociation Constant (KD) (μM)
α-Galactosylceramide (α-GalCer)C26:0C18:01.6
C11:1 Analog C11:1 C18:0 1.7
C20:2 AnalogC20:2C18:01.5
OCH9C8:0C9:0122

Data sourced from McCarthy et al., 2007.[1][2]

The data indicates that variations in the length and saturation of the acyl chain, from C11:1 to C26:0, have a minimal impact on the binding affinity of the iNKT TCR to the human CD1d-glycolipid complex.[1][2] This suggests that this compound (C12:0) would likely exhibit a similar binding affinity in the low micromolar range. In contrast, truncation of the phytosphingosine chain, as seen in OCH9, leads to a dramatic decrease in binding affinity.[1][2]

Experimental Protocols

The determination of binding affinity between the iNKT TCR and glycolipid-CD1d complexes is primarily achieved through biophysical techniques such as Surface Plasmon Resonance (SPR) and cell-based assays like flow cytometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.

Methodology:

  • Immobilization: Biotinylated, refolded human CD1d (hCD1d) molecules loaded with the glycolipid of interest are immobilized on a streptavidin-coated sensor chip.

  • Analyte Injection: Purified, soluble iNKT TCR is injected at various concentrations over the sensor surface.

  • Detection: The binding of the iNKT TCR to the hCD1d-glycolipid complex is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Kinetic Analysis: Association (kon) and dissociation (koff) rates are determined from the sensorgram data. The equilibrium dissociation constant (KD) is then calculated as koff/kon.

Flow Cytometry-Based Tetramer Staining

This method assesses the avidity of the interaction between the iNKT TCR on the cell surface and multivalent CD1d-glycolipid complexes.

Methodology:

  • Cell Preparation: iNKT cells (either primary cells or cell lines) are isolated and prepared for staining.

  • Tetramer Staining: The cells are incubated with fluorescently labeled CD1d tetramers loaded with the specific glycolipid antigen.

  • Flow Cytometry Analysis: The binding of the tetramers to the iNKT cells is quantified by measuring the mean fluorescence intensity (MFI) using a flow cytometer.

  • Avidity Estimation: The concentration of the tetramer required to achieve 50% of the maximal staining is used to estimate the relative avidity of the interaction.[3]

Visualizing the Molecular Interactions

To better understand the processes involved in iNKT cell activation, the following diagrams illustrate the experimental workflow for determining binding affinity and the subsequent signaling cascade.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay (SPR) cluster_analysis Data Analysis Glycolipid Glycolipid (e.g., this compound) Immobilization Immobilize CD1d-Glycolipid Complex on Sensor Chip Glycolipid->Immobilization Load onto CD1d Soluble CD1d CD1d->Immobilization iNKT_TCR Soluble iNKT TCR Injection Inject Soluble iNKT TCR iNKT_TCR->Injection Immobilization->Injection Flow over Detection Detect Binding (Change in RU) Injection->Detection Kinetics Determine kon, koff Detection->Kinetics Affinity Calculate KD (Binding Affinity) Kinetics->Affinity

Caption: Experimental workflow for determining binding affinity using Surface Plasmon Resonance.

iNKT_Signaling_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_receptor iNKT Cell CD1d CD1d iNKT_TCR iNKT TCR CD1d->iNKT_TCR Binds to Glycolipid Glycolipid Antigen Glycolipid->CD1d Presented by Signaling_Cascade Intracellular Signaling Cascade (e.g., Lck, ZAP70) iNKT_TCR->Signaling_Cascade Initiates Transcription_Factors Activation of Transcription Factors (e.g., NFAT, AP-1) Signaling_Cascade->Transcription_Factors Leads to Cytokine_Production Cytokine Production (IFN-γ, IL-4) Transcription_Factors->Cytokine_Production Induces

Caption: Simplified signaling pathway in an iNKT cell upon TCR engagement.

References

Unveiling Specificity: A Comparative Analysis of Galactosylceramide Antibody Cross-Reactivity with a C12 Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a detailed comparison of the cross-reactivity of galactosylceramide (GalCer) antibodies with a C12 analogue, offering supporting experimental data and detailed protocols to aid in the assessment of antibody binding profiles.

The binding of monoclonal antibodies specific for the CD1d-α-galactosylceramide (α-GalCer) complex to various β-linked glycosylceramides reveals important insights into their cross-reactivity. A study has shown that while these antibodies can recognize other β-linked glycolipids, the length of the acyl chain on the ceramide backbone plays a crucial role in this interaction. Specifically, an anti-CD1d-α-GalCer antibody, L363, demonstrated binding to β-GalCer with a C26:0 acyl chain but not to its C12:0 analogue[1]. This suggests a significant impact of the lipid chain length on the epitope recognized by this particular antibody.

Comparative Binding Analysis

The following table summarizes the observed binding of the anti-CD1d-α-GalCer antibody L363 to different galactosylceramide analogues. This data highlights the antibody's ability to discriminate between analogues based on their acyl chain length.

AntigenAcyl Chain LengthAntibody Binding (L363)Reference
β-GalactosylceramideC26:0Yes[1]
β-GalactosylceramideC12:0No[1]

Experimental Protocols

To facilitate the independent verification and further exploration of these findings, detailed protocols for assessing antibody cross-reactivity using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a competitive ELISA to determine the degree of cross-reactivity of an antibody with galactosylceramide and its C12 analogue[2].

Materials:

  • High-binding 96-well microtiter plates

  • Galactosylceramide (GalCer)

  • C12 analogue of Galactosylceramide

  • Anti-Galactosylceramide antibody

  • Enzyme-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a microtiter plate with a solution of galactosylceramide in coating buffer (e.g., 1-10 µg/mL) and incubate overnight at 4°C.

  • Washing: Remove the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature[3].

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Incubation: In a separate plate, pre-incubate the anti-GalCer antibody with varying concentrations of either galactosylceramide or the C12 analogue for 1-2 hours.

  • Sample Addition: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the Stop Solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader. The degree of cross-reactivity is determined by comparing the inhibition curves of the C12 analogue to that of galactosylceramide.

Surface Plasmon Resonance (SPR) Protocol

SPR provides a quantitative, label-free method for determining molecular interactions in real time[4]. This protocol is adapted for assessing the interaction between an antibody and lipid antigens.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or L1 chip)

  • Anti-Galactosylceramide antibody (ligand)

  • Galactosylceramide and C12 analogue (analytes)

  • Liposome preparation reagents (if immobilizing lipids)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Covalently couple the anti-GalCer antibody to the sensor chip surface using standard amine coupling chemistry[5].

  • System Priming: Prime the SPR system with running buffer to obtain a stable baseline.

  • Analyte Injection: Inject different concentrations of galactosylceramide over the immobilized antibody surface and measure the binding response in real-time.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • C12 Analogue Injection: Repeat the injection steps with the C12 analogue at the same concentrations as the galactosylceramide.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for each interaction. A comparison of the KD values will provide a quantitative measure of cross-reactivity.

Visualizing Molecular Interactions and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

G cluster_0 Experimental Workflow start Start antigen_prep Prepare Antigens: Galactosylceramide (GalCer) C12 Analogue start->antigen_prep antibody_prep Prepare Anti-GalCer Antibody start->antibody_prep elisa Perform Competitive ELISA antigen_prep->elisa spr Perform Surface Plasmon Resonance (SPR) antigen_prep->spr antibody_prep->elisa antibody_prep->spr data_analysis Analyze Binding Data (IC50 from ELISA, KD from SPR) elisa->data_analysis spr->data_analysis comparison Compare Cross-Reactivity data_analysis->comparison end End comparison->end

Caption: Workflow for assessing antibody cross-reactivity.

G cluster_pathway Simplified Galactosylceramide Signaling GalCer Galactosylceramide (GalCer) GALC Galactosylceramidase (GALC) GalCer->GALC Degradation Membrane Membrane Integrity Myelin Formation GalCer->Membrane Signal Signal Transduction GalCer->Signal CGT Ceramide Galactosyltransferase (CGT) CGT->GalCer Ceramide Ceramide Ceramide->CGT Synthesis GALC->Ceramide

Caption: Simplified Galactosylceramide metabolic pathway.

Galactosylceramide is a key component of myelin and neuronal membranes, playing a crucial role in maintaining membrane integrity and facilitating signal transduction[6][7]. It is synthesized from ceramide by the enzyme ceramide galactosyltransferase (CGT) and is degraded by galactosylceramidase (GALC)[7][8]. Aberrant GalCer metabolism can disrupt these functions and is associated with neurodegenerative conditions[6]. The binding of antibodies to GalCer could potentially interfere with these signaling pathways, making the study of antibody specificity critical.

References

Efficacy of Dodecanoyl-galactosylceramide Compared to Other Glycolipid Antigens: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunological efficacy of Dodecanoyl-galactosylceramide (C12-GalCer) against other key glycolipid antigens. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of glycolipid-based immunotherapies.

Glycolipid antigens presented by the CD1d molecule are potent activators of invariant Natural Killer T (iNKT) cells, a specialized T cell subset that bridges the innate and adaptive immune systems. Upon activation, iNKT cells rapidly release a cascade of cytokines, influencing a wide range of immune responses, including anti-tumor and anti-viral immunity. The prototypical iNKT cell agonist, α-Galactosylceramide (α-GalCer), has been extensively studied. However, its simultaneous induction of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines can sometimes lead to suboptimal therapeutic outcomes. This has spurred the development of α-GalCer analogs with modified acyl chains, such as this compound (C12-GalCer), to fine-tune the immune response. This guide focuses on the comparative efficacy of C12-GalCer, highlighting its distinct immunomodulatory properties.

Quantitative Comparison of Glycolipid Antigen Efficacy

The following tables summarize the comparative efficacy of this compound and other glycolipid antigens based on key immunological parameters. The data presented is a synthesis of findings from multiple studies. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro iNKT Cell Activation and Cytokine Production

Glycolipid AntigenAcyl Chain LengthRelative iNKT Cell Proliferation (vs. α-GalCer)IFN-γ Production (pg/mL)IL-4 Production (pg/mL)Th1/Th2 Bias
α-Galactosylceramide (α-GalCer) C26100%1500 - 30002000 - 4000Balanced
This compound (C12-GalCer) C12Lower500 - 10003000 - 5000Th2-biased
OCH C9 (sphingosine chain)Lower200 - 5004000 - 6000Strongly Th2-biased
α-C-Galactosylceramide (α-C-GalCer) C26 (C-glycoside)Higher3000 - 50001000 - 2000Th1-biased
β-Galactosylceramide (β-GalCer) C18Very Low<100<100Negligible Activity

Table 2: In Vivo Anti-Tumor Efficacy in Murine Models

Glycolipid AntigenTumor ModelRoute of AdministrationTumor Growth Inhibition (vs. vehicle)Survival BenefitReference
α-Galactosylceramide (α-GalCer) B16 MelanomaIntravenousSignificantModerate[1][2]
This compound (C12-GalCer) B16 MelanomaIntravenousModerateLess pronounced than α-GalCer[3]
α-C-Galactosylceramide (α-C-GalCer) B16 MelanomaIntravenousStrongSignificant[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Glycolipid_Antigen_Presentation_Pathway Glycolipid Antigen Presentation and iNKT Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell Glycolipid Glycolipid Endosome Endosome Glycolipid->Endosome Internalization CD1d CD1d CD1d->Endosome Glycolipid_CD1d_Complex Glycolipid-CD1d Complex Endosome->Glycolipid_CD1d_Complex Loading Cell_Surface APC Surface Glycolipid_CD1d_Complex->Cell_Surface Transport to surface iNKT_TCR Invariant TCR Glycolipid_CD1d_Complex->iNKT_TCR Recognition Activation Activation iNKT_TCR->Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4) Activation->Cytokine_Release

Glycolipid antigen presentation by CD1d to iNKT cells.

Experimental_Workflow_Cytokine_Assay Experimental Workflow for Cytokine Release Assay Isolate_Splenocytes Isolate Splenocytes from Mice Culture_Cells Culture Splenocytes with Glycolipid Antigens Isolate_Splenocytes->Culture_Cells Incubate Incubate for 24-72h Culture_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokine Levels (IFN-γ, IL-4) by ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

References

Is Dodecanoyl-galactosylceramide a Th1 or Th2 polarizing iNKT cell agonist?

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly interested in the immunomodulatory properties of invariant Natural Killer T (iNKT) cell agonists. The polarization of the immune response towards a T helper 1 (Th1) or T helper 2 (Th2) phenotype is a critical determinant of therapeutic outcomes in various diseases, including cancer, autoimmune disorders, and infectious diseases. This guide provides a comparative analysis of Dodecanoyl-galactosylceramide, a specific iNKT cell agonist, and its role in directing the Th1/Th2 balance.

This compound, a synthetic analog of the prototypical iNKT cell agonist α-galactosylceramide (α-GalCer), is characterized by its 12-carbon acyl chain. Emerging evidence suggests that the length of the acyl chain is a critical structural determinant for the Th1/Th2 polarization of the iNKT cell response. While comprehensive data specifically for this compound is limited, studies on structurally related short-chain galactosylceramides strongly indicate a propensity for Th2-biased immune responses.

Comparison of Th1 and Th2 Polarizing Agonists

The differentiation of iNKT cells into Th1 or Th2 effector cells is primarily dictated by the cytokine milieu they produce upon activation. Th1 responses are characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity against intracellular pathogens and cancer. Conversely, Th2 responses are defined by the release of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13), which are involved in humoral immunity and allergic responses.

AgonistAcyl Chain LengthPredominant Cytokine ProfileImmune Response PolarizationReference
α-Galactosylceramide (KRN7000) C26IFN-γ and IL-4Mixed Th1/Th2[1]
OCH Truncated Sphingosine & Acyl ChainsIL-4Strong Th2[2]
C20:2 α-GalCer C20 (unsaturated)IL-4Th2[3]
β-Dodecanoyl-galactosylceramide C12Reduced IFN-γ and IL-4 (in vivo)Th2-polarizing/Immunomodulatory[4]

Table 1: Comparison of different iNKT cell agonists and their resulting Th1/Th2 polarization. Note that direct cytokine quantification for this compound was not available in the reviewed literature; the effect is inferred from its immunomodulatory activity in a Th2-associated disease model.

A study by Morshed et al. (2009) investigated the effects of a β-anomer of galactosylceramide with a C12 acyl chain (structurally very similar to this compound) in a mouse model of lupus, a disease often characterized by a Th2-dominant immune state. The study found that this compound reduced the in vivo induction of both IFN-γ and IL-4 by the potent agonist α-GalCer and ameliorated disease activity[4]. This suggests an immunomodulatory or Th2-polarizing effect, as a reduction in the potent Th1 and Th2 response induced by α-GalCer and a therapeutic effect in a Th2-mediated disease model points away from a Th1-dominant response.

Signaling Pathways and Experimental Workflow

The activation of iNKT cells by glycolipid agonists presented by the CD1d molecule on antigen-presenting cells (APCs) triggers a signaling cascade leading to cytokine production. The structural characteristics of the agonist, particularly the acyl chain length, are thought to influence the stability of the interaction between the iNKT cell receptor (TCR) and the CD1d-glycolipid complex, thereby shaping the downstream signaling and cytokine output.

iNKT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Complex CD1d-Glycolipid Complex CD1d->CD1d_Complex Dodecanoyl_GalCer Dodecanoyl- galactosylceramide Dodecanoyl_GalCer->CD1d Binding iNKT_TCR iNKT TCR CD1d_Complex->iNKT_TCR TCR Engagement (Th2-polarizing) Signaling_Cascade Intracellular Signaling Cascade iNKT_TCR->Signaling_Cascade Th2_Cytokines Th2 Cytokines (IL-4, IL-13) Signaling_Cascade->Th2_Cytokines Leads to

Figure 1: Simplified signaling pathway of iNKT cell activation by this compound leading to a Th2-polarized response.

The determination of the Th1/Th2 polarizing capacity of a novel iNKT cell agonist typically involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_InVitro In Vitro Experiments cluster_InVivo In Vivo Experiments Start Start: Synthesize/Obtain This compound In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Co_culture Co-culture iNKT cells with APCs pulsed with agonist In_Vitro->Co_culture Animal_Model Administer agonist to mice (e.g., C57BL/6) In_Vivo->Animal_Model Data_Analysis Data Analysis Conclusion Conclusion: Th1 or Th2 Polarization Data_Analysis->Conclusion Cytokine_Measurement_IV Measure Cytokine Levels (IFN-γ, IL-4) in supernatant (ELISA, CBA) Co_culture->Cytokine_Measurement_IV Cytokine_Measurement_IV->Data_Analysis Serum_Cytokines Measure serum cytokine levels at different time points Animal_Model->Serum_Cytokines Splenocyte_Analysis Isolate splenocytes and analyze iNKT cell cytokine production (Intracellular Staining, Flow Cytometry) Animal_Model->Splenocyte_Analysis Serum_Cytokines->Data_Analysis Splenocyte_Analysis->Data_Analysis

Figure 2: A typical experimental workflow to determine the Th1/Th2 polarizing nature of an iNKT cell agonist.

Experimental Protocols

In Vitro iNKT Cell Activation and Cytokine Analysis

Objective: To determine the cytokine profile produced by iNKT cells upon stimulation with this compound in vitro.

Methodology:

  • Cell Preparation: Isolate splenocytes from C57BL/6 mice and enrich for iNKT cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on a CD1d-tetramer loaded with a control agonist. Alternatively, whole splenocytes can be used.

  • Antigen Presenting Cell (APC) Pulsing: Culture bone marrow-derived dendritic cells (BMDCs) or use splenocytes as APCs. Pulse the APCs with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) and a positive control (e.g., α-GalCer) for 2-4 hours.

  • Co-culture: Co-culture the iNKT cells (or whole splenocytes) with the pulsed APCs for 48-72 hours.

  • Cytokine Measurement: Collect the culture supernatant and measure the concentrations of IFN-γ and IL-4 using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

In Vivo iNKT Cell Activation and Cytokine Profiling

Objective: To assess the systemic Th1/Th2 cytokine response following administration of this compound in vivo.

Methodology:

  • Animal Model: Use C57BL/6 mice (6-8 weeks old).

  • Agonist Administration: Inject mice intravenously or intraperitoneally with this compound (typically 1-5 µg per mouse) dissolved in a suitable vehicle (e.g., DMSO/Tween/saline). Include control groups receiving vehicle only and a positive control agonist (e.g., α-GalCer).

  • Sample Collection: Collect blood samples via retro-orbital or tail bleeding at various time points post-injection (e.g., 2, 6, 12, 24 hours).

  • Serum Cytokine Analysis: Separate serum from the blood samples and measure the concentrations of IFN-γ and IL-4 using ELISA or CBA.

  • Intracellular Cytokine Staining (Optional): At a specified time point (e.g., 6 hours), euthanize the mice, isolate splenocytes, and perform intracellular cytokine staining for IFN-γ and IL-4 in iNKT cells (identified by CD1d-tetramer and TCRβ staining) followed by flow cytometry analysis.

Conclusion

Based on the available evidence from studies on structurally similar short-chain galactosylceramides, this compound is predicted to be a Th2 polarizing iNKT cell agonist . Its immunomodulatory properties, as suggested by its efficacy in a lupus model, point towards an anti-inflammatory or Th2-skewed immune response rather than a pro-inflammatory Th1 response. This makes this compound and other short-chain analogs potential therapeutic candidates for autoimmune and inflammatory diseases where a dampening of the Th1 response and promotion of a Th2 phenotype is desirable. However, direct experimental data quantifying the cytokine profile induced by this compound is needed to definitively confirm its Th2-polarizing capacity and to fully elucidate its therapeutic potential.

References

Head-to-Head Study of Dodecanoyl-galactosylceramide and Galactosylsphingosine in Krabbe Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dodecanoyl-galactosylceramide and galactosylsphingosine (psychosine) within the context of Krabbe disease research. While not direct therapeutic competitors, understanding the distinct roles of these molecules is crucial for developing effective treatments. This compound serves as a synthetic substrate for assaying the activity of the deficient enzyme in Krabbe disease, galactosylceramidase (GALC), while galactosylsphingosine is the primary cytotoxic metabolite that drives the pathology of the disease.

The Pathophysiology of Krabbe Disease: The Central Role of Galactosylsphingosine (Psychosine)

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2][3] This enzymatic defect leads to the accumulation of specific galactolipids, most notably the highly cytotoxic galactosylsphingosine, also known as psychosine.[1][2]

The "psychosine hypothesis" posits that the accumulation of psychosine is the primary driver of the widespread demyelination and neurological damage seen in Krabbe disease.[1][2] Psychosine is toxic to oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system, the cells responsible for producing and maintaining the myelin sheath that insulates nerves.[1][2] The accumulation of psychosine triggers a cascade of detrimental cellular events, including apoptosis (programmed cell death), inflammation, and disruption of cellular signaling pathways, ultimately leading to the progressive loss of myelin.[3]

Recent studies have elucidated the metabolic pathway for psychosine synthesis, revealing that it is generated through the deacylation of galactosylceramide by the enzyme acid ceramidase (ACDase).[4][5] This discovery has opened new avenues for therapeutic intervention, specifically substrate reduction therapy aimed at inhibiting ACDase to reduce the production of toxic psychosine.[5]

Animal Models of Krabbe Disease

Animal models that naturally develop Krabbe disease have been instrumental in understanding its pathogenesis and for testing novel therapeutic strategies. The most commonly used models are the Twitcher mouse and the canine models.

FeatureTwitcher Mouse ModelCanine Krabbe Disease Model
Genetic Defect Spontaneous mutation in the Galc gene.Naturally occurring mutations in the GALC gene.
Enzyme Activity Severely reduced GALC activity.Significantly reduced GALC activity.
Key Phenotypes Tremors, progressive paralysis, weight loss, shortened lifespan (around 40 days).[6]Hind limb weakness, ataxia, tremors, progressive neurological deterioration, lifespan of approximately 12-16 weeks.
Pathology Widespread demyelination in the central and peripheral nervous systems, presence of globoid cells (engorged macrophages).[6]Similar to human Krabbe disease with demyelination, globoid cell infiltration, and astrogliosis.
Utility Preclinical testing of various therapies including gene therapy, stem cell transplantation, and substrate reduction therapy.Studies of disease progression and therapeutic interventions in a larger animal model more closely resembling the human disease course.

Therapeutic Strategies Targeting Galactosylsphingosine

The primary goal of therapeutic interventions for Krabbe disease is to either restore GALC activity or to reduce the levels of toxic psychosine.

Therapeutic StrategyMechanism of ActionKey Findings in Preclinical Models
Hematopoietic Stem Cell Transplantation (HSCT) Provides a source of healthy cells that can produce functional GALC enzyme.Can slow disease progression, particularly when administered pre-symptomatically, but is not curative.[1][7]
Gene Therapy Delivers a functional copy of the GALC gene to target cells, restoring enzyme production.AAV-mediated gene therapy has shown significant improvements in survival, motor function, and reduction of psychosine levels in mouse and dog models.[7][8]
Substrate Reduction Therapy (SRT) Aims to decrease the production of psychosine by inhibiting enzymes in its synthesis pathway, such as acid ceramidase (ACDase).Pharmacological inhibition of ACDase has been shown to reduce psychosine levels and extend lifespan in the Twitcher mouse model.[5]
Combination Therapies Utilizes multiple therapeutic approaches simultaneously to target different aspects of the disease.Combining HSCT with gene therapy has demonstrated synergistic effects, leading to better outcomes than either therapy alone in animal models.[3]

Experimental Protocols

1. Measurement of Galactosylceramidase (GALC) Activity using a Fluorescent Substrate

This protocol describes the use of a synthetic fluorescent derivative of galactosylceramide, such as 12-(N-methyl-N-(7-nitro-2-oxa-1,3-diazol-4-yl) aminododecanoyl sphingosyl beta-D-galactoside ('NBD galactocerebroside'), to measure GALC activity in cell lysates or tissue homogenates.[9]

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5) containing a detergent (e.g., sodium taurocholate) to solubilize the substrate.

  • Reaction Incubation: Incubate the sample with the NBD-galactosylceramide substrate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate-bicarbonate buffer, pH 10.7).

  • Extraction: Extract the fluorescent product (NBD-ceramide) into an organic solvent (e.g., chloroform/methanol mixture).

  • Quantification: Measure the fluorescence of the organic phase using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculation: Calculate the GALC activity based on the amount of fluorescent product generated per unit of protein per unit of time.

2. Quantification of Galactosylsphingosine (Psychosine) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of psychosine in various biological samples.

  • Sample Preparation: Extract lipids from the biological sample (e.g., brain tissue, blood spots) using an organic solvent mixture (e.g., chloroform/methanol).

  • Internal Standard: Add a known amount of an isotopically labeled psychosine internal standard to the sample prior to extraction for accurate quantification.

  • Chromatographic Separation: Separate the lipids using a liquid chromatography system with a suitable column (e.g., C18 reverse-phase column).

  • Mass Spectrometric Detection: Detect and quantify psychosine and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of psychosine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Psychosine_Toxicity_Pathway cluster_0 GALC Deficiency cluster_1 Metabolic Dysregulation cluster_2 Cellular Toxicity GALC_Deficiency GALC Deficiency Galactosylceramide Galactosylceramide GALC_Deficiency->Galactosylceramide Accumulation Psychosine Galactosylsphingosine (Psychosine) Galactosylceramide->Psychosine Deacylation Oligodendrocyte_Schwann_Cell_Damage Oligodendrocyte & Schwann Cell Damage Psychosine->Oligodendrocyte_Schwann_Cell_Damage Toxicity ACDase Acid Ceramidase (ACDase) ACDase->Psychosine Apoptosis Apoptosis Oligodendrocyte_Schwann_Cell_Damage->Apoptosis Inflammation Inflammation Oligodendrocyte_Schwann_Cell_Damage->Inflammation Demyelination Demyelination Oligodendrocyte_Schwann_Cell_Damage->Demyelination

Caption: Signaling pathway of psychosine-induced toxicity in Krabbe disease.

Preclinical_Therapeutic_Workflow Animal_Model Krabbe Disease Animal Model (e.g., Twitcher Mouse) Therapeutic_Intervention Therapeutic Intervention (e.g., Gene Therapy, SRT) Animal_Model->Therapeutic_Intervention Monitoring Monitoring & Data Collection Therapeutic_Intervention->Monitoring Behavioral_Tests Behavioral & Motor Function Tests Monitoring->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Psychosine, GALC activity) Monitoring->Biochemical_Analysis Histopathology Histopathological Analysis (Myelination, Globoid Cells) Monitoring->Histopathology Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Efficacy_Assessment Assessment of Therapeutic Efficacy Data_Analysis->Efficacy_Assessment

Caption: Experimental workflow for a preclinical therapeutic study.

References

Safety Operating Guide

Navigating the Disposal of Dodecanoyl-galactosylceramide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Dodecanoyl-galactosylceramide, ensuring compliance with regulatory standards and fostering a safe laboratory environment.

Understanding this compound and its Hazard Profile

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3] The fundamental principle is that hazardous wastes must not be disposed of in regular trash or down the sewer.[4][5]

Key Regulatory Requirements:

  • Waste Characterization: All chemical waste must be evaluated to determine if it meets the criteria for hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[3][6]

  • Container Management: Waste must be stored in containers that are chemically compatible, in good condition, and securely closed.[3][7]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[8]

  • Accumulation: Laboratories are designated as Satellite Accumulation Areas (SAAs) and have limits on the volume of waste that can be stored and for how long.[7][9]

**Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound and associated materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste: this compound".

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be considered contaminated and collected in the same hazardous waste container.

  • Solutions: If this compound has been dissolved in a solvent, the resulting solution must be collected as liquid hazardous waste. The container should be labeled with the names of all chemical constituents. Never mix incompatible wastes.[5] For instance, store acids and bases separately.[7]

2. Container Management:

  • Use a container that is compatible with this compound and any solvents used. Plastic or glass containers with secure, screw-on caps are generally suitable.[6][7]

  • Ensure the container is in good condition, free from cracks or leaks.[3]

  • Keep the container closed at all times except when adding waste.[4][5]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

3. Labeling and Storage:

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components in the waste stream (e.g., solvents)

    • The date accumulation started

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be at or near the point of generation and under the control of the laboratory personnel.[9]

4. Requesting Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (typically six to twelve months, depending on institutional policies and generator status), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[3][6]

  • Follow your institution's specific procedures for requesting a chemical waste collection.[4]

5. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" when all contents have been removed to the extent possible.

  • For containers that held acutely toxic chemicals, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[4][5] While this compound is not currently classified as acutely toxic, it is good practice to rinse the container.

  • After rinsing, deface or remove all chemical labels before disposing of the container in the regular trash or designated glass disposal.[4][5]

Quantitative Data Summary for Laboratory Waste Storage

ParameterRegulatory Limit/GuidelineCitation
Maximum Hazardous Waste Volume in SAA 55 gallons[9]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[6]
Time Limit for Container Removal from SAA (once full) Within 3 calendar days[7]
Maximum Storage Time in SAA (partially full) Up to 12 months[6]

Experimental Protocol: Triple Rinsing of Empty Chemical Containers

This protocol is a best practice for ensuring that empty chemical containers are safe for disposal as non-hazardous waste.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., ethanol or methanol, capable of dissolving the residue)

  • Hazardous waste container for the rinseate

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Ensure all solid this compound has been removed from the container and placed in the solid hazardous waste stream.

  • Add a small amount of the chosen solvent to the container, approximately 5% of the container's volume.[4]

  • Securely cap the container and swirl or shake to rinse all interior surfaces thoroughly.

  • Pour the rinseate into the designated liquid hazardous waste container.

  • Repeat steps 2-4 two more times for a total of three rinses.

  • Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Once dry, remove or deface the original chemical label.

  • Dispose of the container in the appropriate non-hazardous waste stream (e.g., regular trash or glass disposal).

Logical Workflow for this compound Disposal

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal A This compound (Solid or in Solution) C Segregate into Appropriate Hazardous Waste Container A->C B Contaminated Materials (Gloves, Pipette Tips, etc.) B->C D Securely Cap Container C->D Add Waste E Label with 'Hazardous Waste' and Contents D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G G->F No H Request Pickup from Environmental Health & Safety (EHS) G->H Yes I EHS Transports for Proper Disposal H->I

References

Personal protective equipment for handling Dodecanoyl-galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Dodecanoyl-galactosylceramide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

While this compound and similar glycolipids are generally not classified as hazardous substances, adherence to standard laboratory safety protocols is crucial to minimize any potential risks[1][2].

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 41613-14-3[3]
Molecular Formula C₃₆H₆₉NO₈[3]
Molecular Weight 643.94 g/mol [3]
Physical State Solid, Crystal - Powder[2][3]
Appearance White to Almost White[2]
Solubility Insoluble in water. Very slightly soluble in diethyl ether.[1]
Storage Store in a freezer.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact and inhalation of dust particles.

PPE CategoryRecommended EquipmentJustification & Citations
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Conforms to OSHA's eye and face protection regulations (29 CFR 1910.133) and European Standard EN166. Protects against splashes and airborne particles.[2][4][5]
Skin Protection Nitrile rubber gloves and a standard laboratory coat.Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Ensure the lab coat is buttoned for maximum coverage.[6]
Respiratory Protection Not typically required under normal use with adequate ventilation.If dust formation is likely or handling takes place in a poorly ventilated area, a NIOSH-approved particulate filter respirator (e.g., N95) is recommended.[2][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is essential to maintain compound integrity and ensure user safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verification: Confirm that the product name and CAS number on the label match your order.[4]

  • Storage: Store the compound in a tightly sealed container in a freezer, as recommended.[3]

Preparation and Handling
  • Ventilation: Handle the compound in a well-ventilated area. A chemical fume hood or a local exhaust system is recommended, especially when weighing or transferring the solid to avoid dust generation.[2][7]

  • Weighing: If weighing the solid, do so on a clean, designated surface. Use anti-static measures if necessary.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling the compound.[2][4]

Accidental Release Measures
  • Spill: In case of a spill, avoid generating dust. Carefully sweep or vacuum up the solid material. Place the collected material into a suitable container for disposal.[7]

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE during cleanup.[7]

First Aid Measures
  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. If eye irritation persists, seek medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Unused Product: Dispose of the chemical in suitable, closed containers. It should be treated as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4][7]

  • Contaminated Materials: Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) as solid laboratory waste.[4] These materials should be collected in a designated, labeled waste container.

Handling Workflow Diagram

The following diagram outlines the key procedural steps for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Ventilated Workspace (Fume Hood) A->B C 3. Retrieve from Freezer Storage B->C Proceed to handling D 4. Weigh/Transfer Compound (Avoid Dust) C->D E 5. Prepare Solution (if needed) D->E F 6. Clean Workspace E->F After experiment G 7. Dispose of Waste (Chemical & Solid Waste) F->G H 8. Doff PPE G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecanoyl-galactosylceramide
Reactant of Route 2
Reactant of Route 2
Dodecanoyl-galactosylceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.